molecular formula C4H5ClO2 B6597665 2-chlorobut-3-enoic acid CAS No. 24253-33-6

2-chlorobut-3-enoic acid

Cat. No.: B6597665
CAS No.: 24253-33-6
M. Wt: 120.53 g/mol
InChI Key: JQEARNLFCSAAPV-UHFFFAOYSA-N
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Description

2-chlorobut-3-enoic acid is a useful research compound. Its molecular formula is C4H5ClO2 and its molecular weight is 120.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEARNLFCSAAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902438
Record name NoName_1681
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Molecular Weight

120.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-33-6
Record name 2-chlorobut-3-enoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-chlorobut-3-enoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chlorobut-3-enoic acid, also known as α-chlorovinylacetic acid, is a halogenated carboxylic acid with significant potential as a versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive allylic chloride, a terminal vinyl group, and a carboxylic acid moiety, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications, particularly in the realm of drug discovery and development. While experimental data for this specific molecule is sparse in the literature, this guide will leverage data from structurally related compounds and established principles of organic chemistry to provide a thorough technical overview.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₄H₅ClO₂PubChem[1]
Molecular Weight 120.53 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 24253-33-6PubChem[1]
Appearance Colorless to pale yellow liquid or low-melting solid (predicted)Inferred from isomers
Boiling Point ~180-200 °C (predicted)Extrapolated from isomers[3][4]
Melting Point < 25 °C (predicted)Inferred from isomers[5]
Solubility Soluble in polar organic solvents (e.g., ethanol, diethyl ether, acetone); likely sparingly soluble in water.General chemical principles
pKa ~2-3 (predicted)Inferred from related α-chloro acids
XLogP3-AA 1.3PubChem (Computed)[1]

Synthesis of this compound

The most logical and established route to this compound is through the α-chlorination of its parent compound, but-3-enoic acid (vinylacetic acid). The Hell-Volhard-Zelinsky (HVZ) reaction is the classical method for the α-halogenation of carboxylic acids. A modern, efficient variation of this reaction utilizes a phosphorus trihalide catalyst with a halogenating agent like trichloroisocyanuric acid (TCCA).[6]

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound A But-3-enoic acid (Vinylacetic acid) B Acyl Chloride Formation (PCl₃ catalyst) A->B Step 1 C Enolization B->C Step 2 D α-Chlorination (TCCA) C->D Step 3 E Hydrolysis D->E Step 4 F This compound E->F Step 5

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • But-3-enoic acid (vinylacetic acid)[7]

  • Phosphorus trichloride (PCl₃)

  • Trichloroisocyanuric acid (TCCA)

  • Anhydrous diethyl ether or dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve but-3-enoic acid (1.0 eq) in a minimal amount of anhydrous solvent (e.g., diethyl ether).

  • Acyl Chloride Formation: Add a catalytic amount of phosphorus trichloride (0.1-0.2 eq) to the stirred solution at room temperature.[6] Allow the mixture to stir for 10-15 minutes. This initiates the formation of the acyl chloride in situ.

  • Chlorination: Carefully add trichloroisocyanuric acid (TCCA, 0.5-0.6 eq) portion-wise to the reaction mixture.[6] An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary. After the addition is complete, allow the reaction to stir at room temperature for 1.5-2 hours.

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the allylic chloride, and the terminal alkene.

Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Conversion to the acyl chloride (e.g., with thionyl chloride) followed by reaction with amines to yield amides.

  • Reduction: Reduction to the corresponding alcohol, 2-chlorobut-3-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Allylic Chloride

The chlorine atom is at an allylic position, making it a good leaving group and highly susceptible to nucleophilic substitution reactions. This can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.

  • Sₙ2 Reactions: With strong, non-bulky nucleophiles, a direct displacement of the chloride is expected.

  • Sₙ1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a resonance-stabilized allylic carbocation intermediate, potentially leading to a mixture of products.

G cluster_0 Nucleophilic Substitution at Allylic Position A This compound C Sₙ2 Transition State A->C B Nucleophile (Nu⁻) B->C D 2-substituted-but-3-enoic acid C->D E Chloride Ion (Cl⁻) C->E

Caption: Sₙ2 reaction pathway at the allylic position.

Alkene Group

The terminal double bond can participate in various addition reactions:

  • Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield 2-chlorobutanoic acid.

  • Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

  • Hydrohalogenation: Addition of H-X across the double bond.

  • Epoxidation: Reaction with peroxy acids to form an epoxide.

Spectroscopic Data (Predicted)

Spectroscopy Predicted Signals
¹H NMR - -COOH: Broad singlet, ~10-13 ppm- -CH(Cl)-: Doublet of doublets, ~4.5-5.0 ppm- =CH₂: Two multiplets (cis and trans to the main chain), ~5.2-5.5 ppm- =CH-: Multiplet, ~5.8-6.2 ppm
¹³C NMR - C=O: ~170-175 ppm- C(Cl): ~55-65 ppm- =CH₂: ~120-125 ppm- =CH-: ~130-135 ppm
IR Spectroscopy - O-H (acid): Very broad, ~2500-3300 cm⁻¹[8]- C=O (acid): Strong, sharp, ~1710-1760 cm⁻¹[8]- C=C (alkene): ~1640-1680 cm⁻¹- C-Cl: ~600-800 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): m/z 120 and 122 (due to ³⁵Cl and ³⁷Cl isotopes)- Major Fragments: Loss of Cl (M-35/37), loss of COOH (M-45), loss of C₂H₃ (vinyl group, M-27)[9][10]

Potential Applications in Drug Development

While there are no specific drugs that explicitly use this compound as a starting material in publicly available literature, its structural motifs are present in various bioactive molecules. Its potential as a building block in medicinal chemistry is significant.

  • Scaffold for Heterocycle Synthesis: The reactive allylic chloride and the alkene can be utilized in cycloaddition and substitution reactions to form a variety of heterocyclic scaffolds, which are common in pharmaceuticals.

  • Warhead for Covalent Inhibitors: The electrophilic nature of the allylic chloride makes it a potential warhead for targeted covalent inhibitors. It can react with nucleophilic residues (e.g., cysteine) in protein active sites.

  • Linker Moiety: The linear but-3-enoic acid backbone could be used as a linker in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[11]

  • Fragment-Based Drug Discovery: As a small molecule with multiple functional handles, it could be a valuable fragment in screening campaigns to identify new drug leads.[11]

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly functionalized and reactive molecule with considerable potential in organic synthesis and drug discovery. While a lack of extensive experimental data necessitates a predictive approach to its properties and reactivity, the established chemistry of its constituent functional groups provides a solid foundation for its application as a versatile chemical intermediate. The synthetic protocol outlined, based on the well-established Hell-Volhard-Zelinsky reaction, offers a practical route to this valuable compound. Further research into its specific reactivity and applications is warranted and could unveil novel synthetic pathways and lead to the development of new therapeutic agents.

References

  • PubChem. This compound.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [Link]
  • PubChem. 3-Chlorobut-2-enoic acid.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).
  • IR: carboxylic acids. UCLA Chemistry. [Link]
  • Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. [Link]
  • 2-chloro-3-methyl-but-3-enoic acid ethyl ester - Optional[13C NMR]. SpectraBase. [Link]
  • This compound. Stenutz. [Link]
  • C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane. Doc Brown's Chemistry. [Link]
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  • Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
  • PubChem. (Z)-4-chlorobut-3-enoic acid.
  • CN Patent CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • The Divergent Reactivity of Acid Chlorides Under Transition Metal C
  • US Patent US3539624A - Preparation of vinylacetic acid.
  • Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • trans-3-Chloro-2-butenoic acid. NIST WebBook. [Link]
  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry. [Link]
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Sources

An In-Depth Technical Guide to the Structure and Bonding of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobut-3-enoic acid, a halogenated unsaturated carboxylic acid, presents a unique molecular architecture of significant interest in synthetic chemistry and drug design. Its structure combines a reactive carboxylic acid moiety, a chiral center, and a vinyl group, all influenced by the electronic effects of an alpha-chloro substituent. This guide provides a comprehensive analysis of the structure, bonding, stereochemistry, and spectroscopic characteristics of this compound. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from closely related structural analogs to offer a robust and insightful overview. The content herein is intended to equip researchers with the foundational knowledge required for the strategic utilization of this versatile chemical entity.

Molecular Structure and Bonding

This compound, with the chemical formula C₄H₅ClO₂, possesses a multifaceted structure that dictates its chemical behavior. An analysis of its constituent atoms and their arrangement reveals key features pertinent to its reactivity and potential applications.

Atomic Connectivity and Hybridization

The molecule is a four-carbon chain featuring a carboxylic acid group at one terminus (C1), a chlorine atom and a hydrogen atom attached to the alpha-carbon (C2), and a terminal vinyl group (C3 and C4).

  • C1 (Carbonyl Carbon): This carbon is sp² hybridized, forming three sigma (σ) bonds with the carbonyl oxygen, the hydroxyl oxygen, and the alpha-carbon (C2). The remaining p-orbital participates in a pi (π) bond with the carbonyl oxygen.

  • C2 (Alpha-Carbon): This is a chiral center and is sp³ hybridized, forming four sigma bonds with C1, the chlorine atom, a hydrogen atom, and C3.

  • C3 and C4 (Vinyl Group): Both C3 and C4 are sp² hybridized. They are connected by a carbon-carbon double bond, consisting of one sigma and one pi bond. C3 is also bonded to C2 and a hydrogen atom, while C4 is bonded to two hydrogen atoms.

The overall structure suggests a molecule with distinct regions of varying electron density and reactivity.

Key Bond Parameters (Predicted)
BondHybridizationPredicted Bond Length (Å)Predicted Bond AngleAngle (°)
C1=Osp²-sp²~1.20O=C1-O~125
C1-Osp²-sp³~1.35O=C1-C2~124
C1-C2sp²-sp³~1.52O-C1-C2~111
C2-Clsp³-p~1.78Cl-C2-C1~109.5
C2-C3sp³-sp²~1.51C1-C2-C3~109.5
C3=C4sp²-sp²~1.34C2-C3=C4~120

These are estimated values and may vary in the actual molecule.

Electronic Effects

The chemical properties of this compound are significantly influenced by the interplay of inductive and resonance effects.

  • Inductive Effect (-I): The chlorine atom and the carboxylic acid group are both strongly electron-withdrawing. The chlorine atom at the alpha position exerts a significant -I effect, pulling electron density away from C2. This, in turn, increases the acidity of the carboxylic acid proton compared to its non-halogenated counterpart, but-3-enoic acid.

  • Resonance: The carboxylic acid group exhibits resonance, delocalizing the negative charge of the carboxylate anion, which contributes to its acidity. The vinyl group can also participate in hyperconjugation, although this effect is likely less significant than the inductive effects of the electronegative substituents.

The combination of these electronic effects makes the alpha-proton more acidic than a typical alkane proton and influences the electrophilicity of the carbonyl carbon and the vinyl group.

Stereoisomerism: A Chiral Molecule

A critical feature of this compound is the presence of a chiral center at the C2 carbon, which is bonded to four different groups: a carboxylic acid group, a chlorine atom, a hydrogen atom, and a vinyl group.[2][3] This chirality means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-chlorobut-3-enoic acid and (S)-2-chlorobut-3-enoic acid.

G cluster_R (R)-2-chlorobut-3-enoic acid cluster_S (S)-2-chlorobut-3-enoic acid R_C2 C R_Cl Cl R_C2->R_Cl R_H H R_C2->R_H R_COOH COOH R_C2->R_COOH R_Vinyl CH=CH₂ R_C2->R_Vinyl S_C2 C S_Cl Cl S_C2->S_Cl S_H H S_C2->S_H S_COOH COOH S_C2->S_COOH S_Vinyl CH=CH₂ S_C2->S_Vinyl Mirror Mirror Plane

Caption: Enantiomers of this compound.

The specific stereochemistry of the molecule is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. The synthesis of enantiomerically pure forms of this compound would, therefore, be a key consideration for its application in medicinal chemistry.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not prevalent in the literature, its synthesis can be logically approached through established methods for the preparation of α-halo acids.

Proposed Synthetic Pathway

A plausible route to this compound is the α-halogenation of but-3-enoic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the α-halogenation of carboxylic acids. However, the presence of the double bond in but-3-enoic acid could lead to side reactions. A more controlled approach would be necessary.

Conceptual Synthetic Workflow:

G ButenoicAcid But-3-enoic Acid Protection Protect Carboxylic Acid (e.g., as an ester) ButenoicAcid->Protection Chlorination Alpha-Chlorination (e.g., with NCS or SO₂Cl₂) Protection->Chlorination Deprotection Deprotection (Hydrolysis) Chlorination->Deprotection Target This compound Deprotection->Target

Caption: A potential synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

  • Protection of the Carboxylic Acid: But-3-enoic acid would first be converted to a less reactive derivative, such as a methyl or ethyl ester, to prevent unwanted side reactions at the carboxyl group during chlorination.

  • Alpha-Chlorination: The protected but-3-enoic acid could then be subjected to α-chlorination using a reagent like N-chlorosuccinimide (NCS) under radical initiation or sulfuryl chloride (SO₂Cl₂). The conditions would need to be carefully optimized to favor substitution at the α-position over addition to the double bond.

  • Deprotection: The final step would involve the hydrolysis of the ester group to yield the desired this compound.

Expected Reactivity

The presence of multiple functional groups in this compound suggests a rich and varied chemical reactivity.

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, such as esterification, conversion to an acyl chloride, and amidation.[4]

  • Nucleophilic Substitution at the Alpha-Carbon: The chlorine atom at the chiral center is susceptible to nucleophilic substitution reactions.[5][6] The stereochemical outcome of such reactions (inversion or retention of configuration) would depend on the reaction conditions and the nature of the nucleophile, proceeding through either an Sₙ1 or Sₙ2 mechanism.

  • Reactions of the Vinyl Group: The double bond can participate in electrophilic addition reactions, though the electron-withdrawing nature of the adjacent chloro- and carboxyl-substituted carbon may deactivate it towards some electrophiles. It can also be a site for radical addition and polymerization reactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
-COOH10 - 13singlet (broad)-
H at C24.5 - 5.0doublet of doubletsJ(H₂-H₃), J(H₂-H₄)
H at C35.8 - 6.2multipletJ(H₃-H₂), J(H₃-H₄cis), J(H₃-H₄trans)
H at C45.2 - 5.6multipletJ(H₄-H₂), J(H₄-H₃)

The broad singlet for the carboxylic acid proton is characteristic. The proton at the chiral center (C2) would be shifted downfield due to the deshielding effects of the adjacent chlorine and carbonyl group. The vinyl protons would appear in the typical alkene region of the spectrum, with complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)
C1170 - 180
C255 - 65
C3130 - 140
C4115 - 125

The carbonyl carbon (C1) is expected to be the most downfield signal. The alpha-carbon (C2) will also be significantly downfield due to the attached chlorine atom. The sp² carbons of the vinyl group will appear in the alkene region.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)2500 - 3300
C=O (Carboxylic Acid)Stretching (strong)1700 - 1725
C=C (Alkene)Stretching (medium)1640 - 1680
C-ClStretching600 - 800
=C-HStretching3010 - 3095
C-H (sp³)Stretching2850 - 3000

The most prominent features would be the very broad O-H stretch of the carboxylic acid and the strong carbonyl (C=O) absorption.[7]

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (120.53 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak would also be expected, corresponding to the ³⁷Cl isotope.[7][8] Common fragmentation patterns would likely involve the loss of the chlorine atom, the carboxylic acid group, and cleavage of the carbon-carbon bonds.[9]

Conclusion and Future Perspectives

This compound is a molecule with significant potential for applications in organic synthesis and medicinal chemistry. Its unique combination of a chiral center, a reactive carboxylic acid, a vinyl group, and an α-chloro substituent makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

While there is a notable lack of dedicated research on this specific compound, this guide provides a solid theoretical framework for its structure, bonding, and predicted properties based on established chemical principles and data from analogous compounds. This information should serve as a valuable resource for scientists interested in exploring the chemistry of this intriguing molecule.

Future research should focus on the development of a reliable and stereoselective synthesis of this compound and the experimental determination of its spectroscopic and physicochemical properties. Such studies would undoubtedly unlock the full potential of this versatile chemical entity and pave the way for its use in the development of new pharmaceuticals and other advanced materials.

References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]
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Sources

A Comprehensive Technical Guide to 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-chlorobut-3-enoic acid, a halogenated carboxylic acid with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Core Compound Identification and Properties

IUPAC Name: this compound[1][2]

CAS Number: 24253-33-6[1][3]

Molecular Formula: C₄H₅ClO₂

Molecular Weight: 120.53 g/mol [1]

This molecule features a chiral center at the second carbon, giving rise to two enantiomers, (R)-2-chlorobut-3-enoic acid and (S)-2-chlorobut-3-enoic acid. The presence of both a carboxylic acid and a vinyl chloride moiety makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight120.53 g/mol PubChem[1]
Molecular FormulaC₄H₅ClO₂PubChem[1]
XLogP3-AA1.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Exact Mass120.00000PubChem
Monoisotopic Mass120.00000PubChem
Topological Polar Surface Area37.3 ŲPubChem
Heavy Atom Count7PubChem
Complexity114PubChem

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired stereochemistry and scale. A common and illustrative method involves the alpha-chlorination of a butenoic acid derivative.

Experimental Protocol: Synthesis via N-Chlorosuccinimide (NCS) Chlorination

This protocol describes a general procedure for the alpha-chlorination of 3-butenoic acid.

Materials:

  • 3-Butenoic acid

  • N-Chlorosuccinimide (NCS)

  • Organic solvent (e.g., carbon tetrachloride, dichloromethane)

  • Radical initiator (e.g., benzoyl peroxide)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification setup (e.g., column chromatography or distillation)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-butenoic acid in the chosen organic solvent.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of electrophilic chlorine for the chlorination of the alpha-carbon of the carboxylic acid.

  • Radical Initiator: The use of a radical initiator like benzoyl peroxide is crucial for facilitating the reaction, which proceeds via a free-radical mechanism.

  • Inert Atmosphere: An inert atmosphere is essential to prevent unwanted side reactions with atmospheric oxygen and moisture.

Visualization of the Synthetic Workflow```dot

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Butenoic Acid in Solvent add_reagents Add NCS and Benzoyl Peroxide start->add_reagents reflux Heat to Reflux add_reagents->reflux Initiate Reaction monitor Monitor by TLC/GC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Succinimide cool->filter extract Aqueous Workup & Drying filter->extract purify Purify by Chromatography/Distillation extract->purify end_product This compound purify->end_product

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobut-3-enoic acid, a halogenated unsaturated carboxylic acid, represents a molecule of significant interest in the landscape of synthetic chemistry and drug discovery. Its structural motifs, including a reactive vinyl chloride group and a carboxylic acid moiety, make it a versatile building block for the synthesis of more complex molecular architectures. The presence of a chiral center at the second carbon further enhances its potential as a precursor for stereospecific syntheses, a critical consideration in the development of novel therapeutic agents. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. A notable scarcity of experimentally determined data for this specific compound exists within publicly accessible literature. Therefore, this guide will present a combination of the limited available experimental data, computed predictions, and logical extrapolations based on the properties of analogous structures. Furthermore, it will outline the standard experimental methodologies that would be employed for the precise determination of these properties, offering a framework for researchers to characterize this compound in-house.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

  • IUPAC Name: this compound[1]

  • CAS Number: 24253-33-6[1]

  • Molecular Formula: C₄H₅ClO₂[1][2]

  • Molecular Weight: 120.53 g/mol [1][2]

  • Canonical SMILES: C=CC(C(=O)O)Cl[1]

  • InChIKey: JQEARNLFCSAAPV-UHFFFAOYSA-N[1]

The structure features a four-carbon chain with a carboxylic acid group at one terminus, a double bond between the third and fourth carbons, and a chlorine atom substituted at the second carbon.

Physicochemical Properties

A quantitative understanding of a compound's physical properties is crucial for its application in synthetic protocols and for predicting its behavior in biological systems.

PropertyValue/InformationData TypeSource
Melting Point No experimental data available.--
Boiling Point No experimental data available.--
Density No experimental data available.--
pKa 2.55Experimental[3]
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Solubility in water is likely, influenced by the carboxylic acid group, though potentially limited by the chlorinated hydrocarbon portion.[4]Predicted-
LogP (XlogP3) 1.3Computed[1][5]

Expertise & Experience Insights:

The experimentally determined pKa of 2.55 indicates that this compound is a relatively strong organic acid.[3] This is a critical parameter for drug development professionals, as it influences the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The positive LogP value suggests a degree of lipophilicity, which is essential for cell membrane permeability.[1][5]

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

  • -COOH Proton: A broad singlet, typically in the downfield region of 10-12 ppm.

  • Vinyl Protons (-CH=CH₂): A complex multiplet system between 5.0 and 6.0 ppm. The terminal =CH₂ protons will likely appear as a doublet of doublets, and the adjacent -CH= proton as a doublet of doublets of doublets due to coupling with both the terminal vinyl protons and the methine proton.

  • Methine Proton (-CHCl-): A doublet of doublets in the range of 4.0-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom and carboxylic acid group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (-COOH): Expected in the range of 170-180 ppm.

  • Vinyl Carbons (-CH=CH₂): The terminal =CH₂ carbon is expected around 120-130 ppm, while the internal -CH= carbon will be in a similar region, with its exact shift influenced by the adjacent chlorinated carbon.

  • Methine Carbon (-CHCl-): Expected in the range of 50-60 ppm, significantly shifted downfield by the electronegative chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1725 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry would reveal the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): Expected at m/z 120 and 122 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation: Loss of a chlorine radical (M-35/37), loss of the carboxylic acid group (M-45), and other fragmentations characteristic of unsaturated carboxylic acids.

Experimental Methodologies for Physical Property Determination

For researchers requiring precise, experimentally validated data, the following standard protocols are recommended.

Workflow for Physicochemical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Spectral Analysis prep Purified this compound mp Melting Point Determination (Capillary Method) prep->mp bp Boiling Point Determination (Micro-boiling Point Method) prep->bp d Density Measurement (Pycnometry) prep->d sol Solubility Assessment (Visual or Gravimetric) prep->sol pka pKa Titration (Potentiometric) prep->pka nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy (FTIR) prep->ir ms Mass Spectrometry (EI or ESI) prep->ms

Caption: Experimental workflow for the comprehensive characterization of this compound.

Step-by-Step Protocols

1. Melting Point Determination (Capillary Method)

  • Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is an indicator of purity.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute as the expected melting point is approached.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2. Boiling Point Determination (Micro-boiling Point Method)

  • Rationale: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Procedure:

    • Place a few drops of the liquid sample into a small test tube.

    • Invert a sealed-end capillary tube and place it into the test tube with the open end down.

    • Attach the test tube to a thermometer and heat the assembly in a heating bath.

    • Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

3. Solubility Assessment

  • Rationale: To qualitatively or quantitatively determine the solubility in various solvents, which is crucial for reaction setup and purification.

  • Procedure (Qualitative):

    • Add approximately 10 mg of the solid sample to 1 mL of the solvent in a test tube.

    • Agitate the mixture for 1-2 minutes at room temperature.

    • Visually observe if the solid has dissolved completely.

    • If not, gently warm the mixture and observe for any changes in solubility.

    • Record the solubility as soluble, partially soluble, or insoluble.

4. pKa Determination (Potentiometric Titration)

  • Rationale: To quantitatively measure the acidity of the carboxylic acid group.

  • Procedure:

    • Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water.

    • Calibrate a pH meter using standard buffer solutions.

    • Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

    • Plot the pH versus the volume of base added.

    • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Safety and Handling

GHS Classification:

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

  • Signal Word: Danger[1]

Logical Relationship of Hazards and Precautions

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures hazard Hazard: Corrosive (H314) gloves Chemical Resistant Gloves (e.g., Nitrile) hazard->gloves goggles Safety Goggles/Face Shield hazard->goggles coat Lab Coat hazard->coat fume_hood Work in a Fume Hood hazard->fume_hood avoid_contact Avoid Skin and Eye Contact hazard->avoid_contact spill_kit Have Spill Kit Ready hazard->spill_kit

Caption: Necessary safety precautions derived from the corrosive nature of this compound.

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Have an appropriate spill kit readily available.

Conclusion

This compound is a compound with considerable potential in synthetic organic chemistry and medicinal chemistry. This guide has consolidated the available information on its physical properties, highlighting the current reliance on computed and predicted data due to a lack of extensive experimental characterization in the public domain. The provided experimental protocols offer a clear path for researchers to obtain the necessary empirical data to support their work. As a corrosive substance, stringent adherence to safety protocols is essential when handling this compound. Further research into the experimental determination of its physical properties would be a valuable contribution to the chemical sciences.

References

  • PubChem. This compound.
  • Stenutz, R. This compound. Stenutz. [Link]
  • PubChemLite. This compound (C4H5ClO2). PubChemLite. [Link]
  • PubChem. 3-Chlorobut-2-enoic acid.
  • This journal is © the Owner Societies 2023. This journal is © the Owner Societies 2023. [Link]
  • Angene Chemical.
  • NIST WebBook. 2-Butene, 2-chloro-. National Institute of Standards and Technology. [Link]

Sources

A Predictive Spectroscopic and Methodological Guide to 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the spectroscopic characteristics of 2-chlorobut-3-enoic acid. Given the limited availability of published experimental data for this specific compound[1][2], this guide leverages foundational spectroscopic principles and data from analogous chemical structures to present a predictive analysis. It is intended for researchers, chemists, and drug development professionals who may be involved in the synthesis, purification, or characterization of this and related halogenated unsaturated carboxylic acids. The methodologies and interpretations herein are designed to serve as a robust framework for experimental design and data analysis.

Molecular Structure and Spectroscopic Implications

This compound (C₄H₅ClO₂) is a chiral molecule featuring a carboxylic acid, a vinyl group, and a chlorine atom at the alpha position to the carbonyl.[3] This unique combination of functional groups dictates a distinct spectroscopic fingerprint. The presence of a stereocenter at the C2 position implies that the terminal vinyl protons (H4a and H4b) are diastereotopic, which is a critical consideration for Nuclear Magnetic Resonance (NMR) analysis.

For clarity throughout this guide, the following atomic numbering scheme will be used:

HOOC(1)-CH(2)(Cl)-CH(3)=C(4)H₂

// Nodes for atoms C1 [label="C1", pos="0,0!"]; O1a [label="O", pos="-0.5,-0.8!"]; O1b [label="OH", pos="-0.5,0.8!"]; C2 [label="C2", pos="1.5,0!"]; Cl [label="Cl", pos="1.5,-1!"]; H2 [label="H2", pos="1.5,1!"]; C3 [label="C3", pos="3,0!"]; H3 [label="H3", pos="3,1!"]; C4 [label="C4", pos="4.5,0!"]; H4a [label="H4a", pos="5.5,0.5!"]; H4b [label="H4b", pos="5.5,-0.5!"];

// Edges for bonds C1 -- O1a [label="="]; C1 -- O1b; C1 -- C2; C2 -- Cl; C2 -- H2; C2 -- C3; C3 -- C4 [label="="]; C3 -- H3; C4 -- H4a; C4 -- H4b; } /dot

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on established chemical shift theory and coupling phenomena.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals, plus a broad signal for the carboxylic acid proton. The electron-withdrawing effects of the chlorine and carbonyl groups will significantly deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H (COOH)10.0 - 13.0Broad Singlet1HTypical range for a carboxylic acid proton; signal is often broad due to hydrogen bonding and exchange.
H35.8 - 6.2ddd (doublet of doublet of doublets)1HVinylic proton, deshielded by proximity to C2. Coupled to H2, H4a, and H4b.[4]
H4a (trans to H3)5.3 - 5.6ddt (doublet of doublet of triplets) or multiplet1HTerminal vinylic proton. Shows geminal coupling with H4b, trans coupling with H3, and a smaller cis coupling to H2.
H4b (cis to H3)5.2 - 5.5ddt (doublet of doublet of triplets) or multiplet1HTerminal vinylic proton. Shows geminal coupling with H4a, cis coupling with H3, and a smaller trans coupling to H2.
H24.5 - 4.9Doublet of doublets (dd) or multiplet1HMethine proton alpha to both a chlorine and a carbonyl group, causing significant deshielding. Coupled to H3.

G cluster_protons Proton Environment cluster_couplings Predicted J-Couplings H2 H2 (α-proton) J23 J(H2-H3) 5-8 Hz H2->J23 couples to H3 H3 (vinyl) H3->J23 J34a J(H3-H4a) trans 15-18 Hz H3->J34a J34b J(H3-H4b) cis 9-12 Hz H3->J34b H4 H4a/H4b (terminal vinyl) H4->J34a H4->J34b J4a4b J(H4a-H4b) geminal 1-3 Hz H4->J4a4b

Caption: Predicted proton-proton (J) coupling relationships in this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of electronegative atoms (O, Cl) and sp² hybridized carbons will result in a wide distribution of chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C1 (C=O)168 - 175Typical range for a carboxylic acid carbonyl carbon.
C3 (=CH)130 - 138Vinylic methine carbon. Deshielded compared to C4.
C4 (=CH₂)120 - 128Terminal vinylic carbon. Less substituted and therefore more shielded than C3.
C2 (-CHCl)55 - 65Aliphatic carbon directly attached to an electronegative chlorine atom.[6]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 15 ppm, relaxation delay of 2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, spectral width of 220 ppm, relaxation delay of 5 seconds.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the vinyl group.[7][8]

Table 3: Predicted Key IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch2500 - 3300Broad, Strong
C-H (sp²)Stretch3010 - 3100Medium
C=O (Carboxylic Acid)Stretch1700 - 1725Strong, Sharp
C=C (Alkene)Stretch1640 - 1680Medium
C-O (Carboxylic Acid)Stretch1210 - 1320Strong
=C-H (Alkene)Bend (Out-of-plane)910 - 990Strong
C-ClStretch600 - 800Medium-Strong

Rationale: The O-H stretch of the carboxylic acid is characteristically very broad due to hydrogen bonding.[8] The C=O stretch is expected to be slightly lower than a simple saturated acid due to the influence of the adjacent electronegative chlorine atom.[8] The C=C and =C-H vibrations are characteristic of the vinyl moiety.[9][10] The C-Cl stretch appears in the fingerprint region and confirms the presence of the halogen.[11]

// Invisible nodes for positioning node [style=invis, width=0, height=0, label=""]; p1 [pos="3.5,0.5!"]; p2 [pos="5.5,0.5!"]; p3 [pos="6.5,0.5!"]; p4 [pos="8.5,0.5!"];

OH_Stretch -> p1; CO_Stretch -> p2; CC_Stretch -> p3; CCl_Stretch -> p4; } /dot

Caption: Predicted IR absorption regions for key functional groups.

Experimental Protocol for IR Spectroscopy
  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer equipped with an ATR (Attenuated Total Reflection) accessory is recommended for ease of use and minimal sample preparation.

  • Sample Application: Place a small drop of the liquid sample (or a few crystals of the solid) directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For this compound, the key feature will be the isotopic pattern of chlorine.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight is 120.53 g/mol .[2] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show two molecular ion peaks at m/z 120 (for C₄H₅³⁵ClO₂) and m/z 122 (for C₄H₅³⁷ClO₂), with a characteristic intensity ratio of approximately 3:1.

  • Key Fragmentation Pathways: Fragmentation in carboxylic acids is often driven by cleavage adjacent to the carbonyl group.[12][13]

    • Loss of Chlorine: A significant peak is expected at m/z 85 ([M-Cl]⁺), corresponding to the loss of the chlorine radical.

    • Loss of Carboxyl Group: A peak at m/z 75/77 ([M-COOH]⁺) from the loss of the carboxyl radical (45 Da) would result in a chloropropenyl cation.

    • Alpha-Cleavage: Cleavage of the C2-C3 bond could lead to fragments like [C₃H₃Cl]⁺.

    • McLafferty Rearrangement: While less common for acids, it is a possibility to consider.

Table 4: Predicted Key Fragments in EI-MS

m/z (³⁵Cl/³⁷Cl)Predicted Fragment IonFragmentation Pathway
120 / 122[C₄H₅ClO₂]⁺Molecular Ion (M⁺)
85[C₄H₅O₂]⁺[M - Cl]⁺
75 / 77[C₃H₄Cl]⁺[M - COOH]⁺
45[COOH]⁺Carboxyl cation

G M [C₄H₅ClO₂]⁺˙ m/z 120/122 M_Cl [C₄H₅O₂]⁺ m/z 85 M->M_Cl - •Cl M_COOH [C₃H₄Cl]⁺ m/z 75/77 M->M_COOH - •COOH COOH [COOH]⁺ m/z 45 M->COOH α-cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, is standard. Direct infusion via a solids probe can also be used.

  • GC-MS Method:

    • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Injection: Inject 1 µL into the GC.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Compare the observed isotopic ratio with the theoretical 3:1 ratio for chlorine.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data are based on established chemical principles and serve as a valuable reference for researchers. The ¹H NMR is expected to show complex splitting due to the chiral center, the IR spectrum will be characterized by strong absorptions from the carboxylic acid and vinyl groups, and the mass spectrum will be defined by the 3:1 isotopic signature of chlorine. The detailed protocols provided offer a starting point for the empirical acquisition and verification of this data, ensuring scientific rigor and trustworthiness in the structural elucidation of this compound.

References

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). ResearchGate.
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  • Stromberg, R. R., Straus, S., & Achhammer, B. G. (1959). Infrared spectra of thermally degraded poly(vinyl-chloride). Journal of Polymer Science, 35(129), 355-367. [Link]
  • Shimadzu Corporation. (n.d.). Infrared Spectra of Polyvinyl Chloride. Shimadzu.
  • Chromsword. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Chromsword.
  • Yaylayan, V., et al. (2014). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid. Journal of Oleo Science, 63(9), 887-896. [Link]
  • Mathew, J., & Alink, B. (1990). 2-chloro-3-methyl-but-3-enoic acid ethyl ester - Optional[13C NMR]. J. Org. Chem., 55, 3880. [Link]
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.
  • Perera, D., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the Indian Chemical Society, 99(3), 100344. [Link]
  • PubChemLite. (n.d.). This compound (C4H5ClO2). PubChemLite.
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  • National Center for Biotechnology Information. (n.d.). 3-Chlorobut-2-enoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemistry LibreTexts. (2023, August 29).
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org.
  • The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. TMIC.
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  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. [Link]
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
  • National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)but-3-enoic acid. PubChem.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Chlorobut-3-enoic Acid from But-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 2-chlorobut-3-enoic acid, a valuable and reactive intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical execution of this transformation. We will focus on the selective α-chlorination of but-3-enoic acid, navigating the challenges posed by the presence of a carbon-carbon double bond. The primary methodology discussed is a modified Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of carboxylic acid α-halogenation. This guide elucidates the reaction mechanism, provides a detailed experimental protocol, and outlines methods for product characterization, ensuring a self-validating and reproducible workflow.

Introduction and Strategic Overview

This compound, also known as α-chlorovinylacetic acid, is a bifunctional molecule possessing both a reactive vinyl group and a versatile α-chloro carboxylic acid moiety.[1][2] This unique combination makes it a potent building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the introduction of a vinyl group or further functionalization at the α-position is desired.

The synthesis of α-halo acids from their parent carboxylic acids is a fundamental transformation in organic chemistry.[3] The primary challenge in synthesizing this compound from a butenoic acid precursor lies in achieving selective chlorination at the α-carbon (C2) without inducing competing reactions at the C3-C4 double bond. Direct halogenation of unsaturated acids can lead to a mixture of products, including di-halogenated adducts.[4]

The isomers of butenoic acid include crotonic acid (trans-2-butenoic acid), isocrotonic acid (cis-2-butenoic acid), and 3-butenoic acid.[5] For the target molecule, this compound, the logical starting material is but-3-enoic acid , as it possesses a saturated α-carbon with hydrogens available for substitution.

The most reliable and historically significant method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[6][7][8] This guide will detail a modern iteration of this reaction, which offers high selectivity and yield for the desired product.

The Core Synthesis: A Modified Hell-Volhard-Zelinsky Reaction

The classical HVZ reaction involves treating a carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃).[6][9] The reaction proceeds not on the carboxylic acid itself, but on an acyl halide intermediate, which more readily forms an enol tautomer susceptible to electrophilic attack by the halogen.[8][10][11]

Mechanistic Rationale and Causality

Carboxylic acids do not typically enolize to a significant extent, making direct α-halogenation difficult.[8][10] The genius of the HVZ reaction lies in the in-situ conversion of the carboxylic acid into a more reactive acyl halide.

The key mechanistic steps are as follows:

  • Acyl Chloride Formation : A catalytic amount of phosphorus trichloride (PCl₃) reacts with but-3-enoic acid to form the corresponding but-3-enoyl chloride.[9][10] This is the crucial activation step.

  • Enolization : The but-3-enoyl chloride, lacking the acidic hydroxyl proton, readily tautomerizes to its enol form. This step establishes the nucleophilic α-carbon.

  • α-Chlorination : The enol intermediate attacks a chlorinating agent. While elemental chlorine (Cl₂) can be used, modern procedures often employ safer and more manageable reagents like trichloroisocyanuric acid (TCICA) to achieve controlled chlorination.[12][13][14] This electrophilic addition to the enol α-carbon forms the α-chloro acyl chloride.

  • Hydrolysis/Exchange : The resulting 2-chloro-but-3-enoyl chloride can then be hydrolyzed during aqueous workup to yield the final product, this compound. Alternatively, it can react with unreacted but-3-enoic acid to regenerate the but-3-enoyl chloride intermediate, perpetuating the catalytic cycle.[8][9]

This stepwise process ensures that halogenation occurs specifically at the α-position, as the enol intermediate provides the necessary reactivity at that site, while minimizing side reactions at the double bond.

HVZ_Mechanism cluster_0 Activation cluster_1 Tautomerization cluster_2 Chlorination cluster_3 Product Formation A But-3-enoic Acid B But-3-enoyl Chloride A->B  PCl₃ (cat.) C Enol Intermediate B->C  Keto-Enol Tautomerism D 2-Chloro-but-3-enoyl Chloride C->D  Chlorinating Agent (e.g., TCICA) E This compound D->E  Hydrolysis (Workup)

Figure 1: Simplified mechanism of the modified Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound using phosphorus trichloride as a catalyst and trichloroisocyanuric acid (TCICA) as the chlorinating agent. This method is adapted from established procedures for the α-chlorination of carboxylic acids and offers good control and safety.[12][13]

Materials and Reagents
Reagent/MaterialFormula/GradeSupplier (Example)Notes
But-3-enoic acidC₄H₆O₂ (≥98%)Sigma-AldrichStarting material
Phosphorus trichloride (PCl₃)PCl₃ (≥99%)Acros OrganicsCatalyst, handle in a fume hood
Trichloroisocyanuric Acid (TCICA)C₃Cl₃N₃O₃ (≥95%)TCI ChemicalsChlorinating agent, stable solid
Diethyl ether(C₂H₅)₂O (Anhydrous)Fisher ScientificSolvent for extraction
Sodium bisulfite (NaHSO₃)NaHSO₃ (ACS grade)VWR ChemicalsFor quenching excess chlorinating agent
Magnesium sulfate (MgSO₄)MgSO₄ (Anhydrous)EMD MilliporeDrying agent
Experimental Workflow

Workflow start Start step1 1. Charge Reactor - But-3-enoic acid - Inert atmosphere (N₂ or Ar) start->step1 step2 2. Catalyst Addition - Add PCl₃ (catalytic amount) - Heat gently (e.g., 60°C) to form acyl chloride step1->step2 step3 3. Chlorination - Slowly add TCICA in portions - Maintain temperature (e.g., 80-100°C) - Monitor reaction (TLC or GC) step2->step3 step4 4. Reaction Quench & Workup - Cool to room temp. - Dissolve in diethyl ether - Quench excess TCICA with NaHSO₃ solution step3->step4 step5 5. Extraction & Drying - Separate organic layer - Extract aqueous layer with ether - Combine organic layers & dry with MgSO₄ step4->step5 step6 6. Purification - Filter drying agent - Remove solvent via rotary evaporation - Purify crude product via vacuum distillation step5->step6 end End (Pure this compound) step6->end

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel. Phosphorus trichloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • Reaction Setup : Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, and a solid addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Acyl Chloride Formation : Charge the flask with but-3-enoic acid. Add a catalytic amount of phosphorus trichloride (approx. 0.1 equivalents) to the acid. Gently heat the mixture to approximately 60°C for 30-60 minutes to initiate the formation of the acyl chloride.

  • Chlorination : Increase the bath temperature to 80-100°C. Slowly add trichloroisocyanuric acid (TCICA, approx. 0.4 equivalents, as it contains three reactive chlorine atoms) in small portions through the solid addition funnel over 1-2 hours. An exothermic reaction may be observed; control the addition rate to maintain the desired temperature.[12]

  • Reaction Monitoring : Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating until the starting material is consumed (typically 4-8 hours).

  • Workup : Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with anhydrous diethyl ether.

  • Quenching : Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the ether solution with vigorous stirring until a test with wet potassium iodide-starch paper is negative, indicating the absence of active chlorine. This step neutralizes any unreacted TCICA.

  • Extraction and Drying : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent. Remove the diethyl ether using a rotary evaporator. The crude product, a yellowish oil, can be purified by vacuum distillation to yield pure this compound.

Product Characterization

Confirmation of the final product's identity and purity is essential. The following data are expected for this compound.

PropertyValue
Molecular Formula C₄H₅ClO₂
Molecular Weight 120.53 g/mol [2]
Appearance Colorless to light yellow liquid or low-melting solid
CAS Number 24253-33-6[2]
Boiling Point Expected to be elevated; requires vacuum distillation for purity
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) :

    • A doublet of doublets corresponding to the terminal vinyl proton (=CH₂).

    • A multiplet for the other vinyl proton (=CH-).

    • A doublet for the α-proton (-CHCl-).

    • A broad singlet for the carboxylic acid proton (-COOH).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

    • A signal for the carbonyl carbon (C=O).

    • Two signals in the vinyl region for the C=C carbons.

    • A signal for the α-carbon bearing the chlorine atom.

  • IR (Infrared) Spectroscopy :

    • A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

    • A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretch.

    • A medium absorption band around 1640 cm⁻¹ for the C=C stretch.

    • An absorption band around 700-800 cm⁻¹ for the C-Cl stretch.

Conclusion

The synthesis of this compound from but-3-enoic acid is effectively achieved through a modified Hell-Volhard-Zelinsky reaction. The strategic in-situ formation of an acyl chloride intermediate is paramount to enabling selective α-chlorination while preserving the integrity of the vinyl group. The use of a stable, solid chlorinating agent like TCICA enhances the safety and controllability of the procedure compared to using gaseous chlorine. This guide provides a robust and scientifically grounded framework for the preparation of this versatile synthetic intermediate, empowering researchers in the fields of chemical synthesis and drug discovery.

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A-001: An In-Depth Technical Guide to 2-Chlorobut-3-enoic Acid and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated unsaturated carboxylic acids represent a class of highly versatile intermediates in organic synthesis and drug development. Their unique electronic and steric properties, arising from the interplay between the carboxyl, vinyl, and halo- functionalities, enable a diverse range of chemical transformations. This guide provides a comprehensive technical overview of 2-chlorobut-3-enoic acid, a prototypical α-chloro-γ,δ-unsaturated carboxylic acid, and its key constitutional isomers. We will delve into their structural distinctions, comparative physicochemical properties, strategic synthetic pathways, and analytical characterization. Furthermore, this document will explore their differential chemical reactivity, highlighting the mechanistic principles that govern their behavior and underpin their utility as building blocks for complex molecular architectures and as potential pharmacophores in medicinal chemistry.

Introduction: The Chemical Landscape of Chlorinated Butenoic Acids

This compound (also known as α-chlorovinylacetic acid) is an organic compound featuring a four-carbon chain with a carboxylic acid group, a terminal double bond, and a chlorine atom at the alpha (C2) position[1][2]. This specific arrangement of functional groups makes it a chiral molecule and a potent alkylating agent, a characteristic common to α-halo acids[3].

Its constitutional isomers, molecules with the same molecular formula (C₄H₅ClO₂) but different atomic connectivity, exhibit remarkably distinct chemical personalities. The relocation of the chlorine atom and the double bond within the butenoic acid framework drastically alters reactivity, stability, and potential applications. For researchers in synthetic and medicinal chemistry, understanding these isomeric differences is paramount for rational molecular design and reaction planning. This guide will focus on the most pertinent constitutional isomers that maintain the chlorobutenoic acid scaffold:

  • 2-chlorobut-2-enoic acid: An α,β-unsaturated system.

  • 3-chlorobut-2-enoic acid: A β-chloro-α,β-unsaturated system.

  • 4-chlorobut-2-enoic acid: A γ-chloro-α,β-unsaturated system, which is also an allylic halide.

The strategic importance of these compounds lies in their role as versatile synthetic intermediates. For instance, α-halo carboxylic acids are precursors for α-amino acids, α-hydroxy acids, and α,β-epoxy esters (via the Darzens reaction)[3]. Their derivatives are explored as intermediates for pharmaceuticals, agrochemicals, and specialty polymers[4][5].

Molecular Structures and Comparative Physicochemical Properties

The precise placement of the chlorine atom and the double bond defines the fundamental properties of each isomer. While experimental data for this compound is limited, we can infer and compare its properties with its more well-documented isomers.

PropertyThis compound(E)-2-Chlorobut-2-enoic Acid(E)-3-Chlorobut-2-enoic Acid(E)-4-Chlorobut-2-enoic Acid
IUPAC Name This compound[2](2E)-2-chlorobut-2-enoic acid(2E)-3-chlorobut-2-enoic acid[6](2E)-4-chlorobut-2-enoic acid[7]
Synonyms α-chlorovinylacetic acid[1]2-Chlorocrotonic acidβ-Chlorocrotonic acidγ-Chlorocrotonic acid[8]
CAS Number 24253-33-6[2]219644 (generic)[9]6214-28-4[6]26340-58-9[4]
Molecular Weight 120.53 g/mol [2]120.53 g/mol [9]120.53 g/mol [6]120.53 g/mol [4]
Molecular Formula C₄H₅ClO₂[2]C₄H₅ClO₂[9]C₄H₅ClO₂[6]C₄H₅ClO₂[4]
Predicted Boiling Point Not availableNot available194.8°C at 760 mmHg[10]Not available
Predicted Density Not availableNot available1.282 g/cm³[10]Not available
Key Structural Feature α-chloro, γ,δ-unsaturatedα,β-unsaturated, α-chloroα,β-unsaturated, β-chloroα,β-unsaturated, γ-chloro (allylic)

Note: Data is sourced from PubChem and other chemical suppliers where available. Many properties are computed or predicted due to a lack of extensive experimental validation in public literature.

Synthesis Strategies: A Logic-Driven Approach

The synthesis of these isomers requires distinct strategies that control the regiochemistry of both chlorination and unsaturation. The choice of starting material and reaction conditions is critical to achieving the desired connectivity.

Synthesis of this compound

The synthesis of the title compound is best approached by introducing the chlorine atom at the α-position of a pre-existing butenoic acid precursor. A logical and well-established method for α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.

Rationale for HVZ-type Reaction: Direct α-halogenation of a carboxylic acid is challenging because the acidic proton is preferentially removed over the α-proton[11]. The HVZ reaction circumvents this by first converting the carboxylic acid into an acyl halide in situ using a catalyst like PCl₃ or PBr₃[12][13]. The acyl halide readily tautomerizes to its enol form, which then undergoes electrophilic attack by the halogen at the α-position. Subsequent hydrolysis yields the final α-halo acid[11]. For chlorination, a combination of a chlorine source (like N-chlorosuccinimide, NCS) and an acyl chloride-forming reagent (like thionyl chloride, SOCl₂) is effective[11].

Experimental Protocol: α-Chlorination of But-3-enoic Acid (Vinylacetic Acid)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add but-3-enoic acid (1.0 eq.).

  • Acyl Chloride Formation: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.1 eq.) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases, to form the intermediate but-3-enoyl chloride.

  • Chlorination: Add N-chlorosuccinimide (NCS, 1.1 eq.) to the flask. Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Workup and Purification: After cooling to room temperature, carefully add water to the reaction mixture to hydrolyze the remaining acyl chloride and quench any unreacted reagents. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Synthesis of Conjugated Isomers (e.g., 2-Chlorobut-2-enoic Acid)

The conjugated isomers are often synthesized from but-2-enoic acid (crotonic acid) or its derivatives. For example, 2-chlorobut-2-enoic acid can be prepared via a similar HVZ-type chlorination of crotonic acid.

Workflow for Isomer Synthesis

SynthesisWorkflow cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-Chlorobut-2-enoic Acid VAA But-3-enoic Acid (Vinylacetic Acid) AC_Formation But-3-enoyl Chloride (Intermediate) VAA->AC_Formation SOCl₂ P1 This compound AC_Formation->P1 1. NCS 2. H₂O CA But-2-enoic Acid (Crotonic Acid) AC_Formation2 But-2-enoyl Chloride (Intermediate) CA->AC_Formation2 PCl₃ / SOCl₂ P2 2-Chlorobut-2-enoic Acid AC_Formation2->P2 1. Cl₂ or NCS 2. H₂O

Caption: Generalized synthetic workflows for non-conjugated vs. conjugated chlorobutenoic acids.

Spectroscopic and Analytical Characterization

Distinguishing between these constitutional isomers is readily achievable using standard spectroscopic techniques. The key is to identify the unique electronic environments of the protons and carbons in each structure.

TechniqueThis compound2-Chlorobut-2-enoic Acid3-Chlorobut-2-enoic Acid4-Chlorobut-2-enoic Acid
¹H NMR Complex multiplet for vinyl protons (CH₂=CH-), ~5-6 ppm. Doublet for α-proton (-CHCl-), ~4.5 ppm.Quartet for vinyl proton (=CH-), ~7 ppm. Doublet for methyl protons (CH₃-), ~2 ppm.Singlet/doublet for vinyl proton (=CH-), ~6 ppm. Singlet for methyl protons (CH₃-C(Cl)=), ~2.5 ppm.Multiplets for vinyl protons (-CH=CH-), ~6-7.5 ppm. Doublet for methylene protons (-CH₂Cl), ~4 ppm.
¹³C NMR Signal for α-carbon (~55-65 ppm). Signals for sp² carbons (~120-135 ppm). Carbonyl signal (~170 ppm).Signal for chlorinated sp² carbon (~125-135 ppm). Signal for other sp² carbon (~140-150 ppm). Methyl signal (~15-25 ppm). Carbonyl signal (~165 ppm).Signal for chlorinated sp² carbon (~140-150 ppm). Signal for other sp² carbon (~120-130 ppm). Methyl signal (~20-30 ppm). Carbonyl signal (~165 ppm).Signal for methylene carbon (-CH₂Cl) (~40-50 ppm). Signals for sp² carbons (~120-145 ppm). Carbonyl signal (~165 ppm).
IR C=O stretch (~1720 cm⁻¹). C=C stretch (~1640 cm⁻¹). O-H stretch (broad, ~2500-3300 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹).C=O stretch (~1710 cm⁻¹). C=C stretch (conjugated, ~1650 cm⁻¹). O-H stretch (broad, ~2500-3300 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹).C=O stretch (~1700 cm⁻¹). C=C stretch (conjugated, ~1650 cm⁻¹). O-H stretch (broad, ~2500-3300 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹).C=O stretch (~1700 cm⁻¹). C=C stretch (conjugated, ~1650 cm⁻¹). O-H stretch (broad, ~2500-3300 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹).
MS (EI) Molecular ion peak (M⁺) with characteristic M+2 isotope peak for chlorine (~3:1 ratio). Fragmentation may involve loss of Cl, COOH, and C₂H₃.Molecular ion peak (M⁺) with M+2 isotope peak. Fragmentation likely involves loss of Cl and COOH, leading to a stable methyl-vinyl cation.Molecular ion peak (M⁺) with M+2 isotope peak. Fragmentation pattern distinct from other isomers due to the position of Cl.Molecular ion peak (M⁺) with M+2 isotope peak. Fragmentation may show loss of CH₂Cl, a characteristic feature of an allylic halide.

Chemical Reactivity and Mechanistic Insights

The reactivity of each isomer is dictated by the electronic influence and relative positions of the functional groups. This leads to fundamentally different reaction pathways.

  • This compound: As an α-halo acid, this molecule is a potent electrophile at the α-carbon. It readily undergoes Sₙ2 nucleophilic substitution , where the chlorine atom is displaced by a wide range of nucleophiles (e.g., amines, hydroxides, cyanides)[3][14]. The terminal double bond is relatively isolated and can participate in typical alkene reactions like hydrogenation or electrophilic addition, though these are generally less favorable than substitution at the activated α-position.

  • 2-Chlorobut-2-enoic Acid & 3-Chlorobut-2-enoic Acid: These isomers are α,β-unsaturated carbonyl compounds. The primary site of nucleophilic attack is not the α-carbon, but the β-carbon, via a Michael (1,4-conjugate) addition mechanism. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. The chlorine atom in these systems is attached to a vinyl sp² carbon, making it much less susceptible to direct Sₙ2 displacement.

  • 4-Chlorobut-2-enoic Acid: This isomer possesses dual reactivity. It is an α,β-unsaturated system, susceptible to Michael addition at the β-position. However, it is also an allylic halide , which makes the γ-carbon (C4) highly susceptible to Sₙ2 substitution[7]. The reaction pathway (Michael addition vs. allylic substitution) can often be controlled by the choice of nucleophile (hard vs. soft) and reaction conditions.

Comparative Reaction Pathways

Reactivity cluster_0 This compound cluster_1 2/3-Chlorobut-2-enoic Acid cluster_2 4-Chlorobut-2-enoic Acid mol1 Nu⁻ attacks α-carbon path1 Sₙ2 Substitution mol1->path1 mol2 Nu⁻ attacks β-carbon path2 Michael (1,4) Addition mol2->path2 mol3_1 Nu⁻ attacks β-carbon path3_1 Michael (1,4) Addition mol3_1->path3_1 mol3_2 Nu⁻ attacks γ-carbon path3_2 Allylic Sₙ2 Substitution mol3_2->path3_2

Caption: Dominant nucleophilic attack pathways for chlorobutenoic acid isomers.

Applications in Medicinal Chemistry and Drug Development

The distinct reactivity profiles of these isomers make them valuable tools in drug discovery.

  • Covalent Inhibitors: Molecules containing reactive electrophilic centers, such as α-halo acids or allylic halides, can act as covalent inhibitors of enzymes. They can form irreversible covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in the active site of a target protein, leading to potent and durable inhibition. The specific isomer chosen would depend on the desired reactivity and the geometry of the target's active site.

  • Synthetic Scaffolds: These compounds serve as versatile building blocks for more complex molecules[4]. For example, the substitution of the chlorine in this compound can introduce a variety of functional groups. The Michael addition products of the conjugated isomers can be used to construct complex carbocyclic or heterocyclic ring systems. Chlorinated intermediates are important in the synthesis of various drugs, including antibiotics and anti-inflammatory agents[15][16].

  • Bioisosteric Replacement: In drug design, a chlorine atom can serve as a bioisostere for other groups, modulating a molecule's size, lipophilicity, and metabolic stability. The ability to strategically place a chlorine atom on a butenoic acid scaffold provides medicinal chemists with a powerful method to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. While specific biological activities for these exact molecules are not widely reported, derivatives of chlorogenic acid and other phenolic acids show a wide range of effects, including antioxidant, anti-inflammatory, and anti-microbial properties, highlighting the potential of functionalized acid scaffolds[17][18].

Conclusion

This compound and its constitutional isomers are not merely a collection of related structures; they are a set of distinct chemical tools, each with a unique reactivity profile and synthetic potential. The α-chloro, non-conjugated isomer is primarily an Sₙ2 substrate, while its α,β-unsaturated counterparts are Michael acceptors. The 4-chloro isomer presents a fascinating case of dual reactivity as both a Michael acceptor and an allylic halide. A thorough understanding of these structure-reactivity relationships, underpinned by strategic synthesis and precise analytical characterization, is essential for researchers and scientists aiming to leverage these versatile building blocks in organic synthesis and for the development of novel therapeutics.

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An In-depth Technical Guide to the Stereoisomers of 2-Chlorobut-3-enoic Acid: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 2-chlorobut-3-enoic acid, a chiral α-haloalkenoic acid with potential applications in synthetic chemistry and drug development. Due to the presence of a stereocenter at the second carbon, this compound exists as a pair of enantiomers, (R)-2-chlorobut-3-enoic acid and (S)-2-chlorobut-3-enoic acid. While specific literature on the enantioselective synthesis and biological activity of these particular stereoisomers is limited, this guide consolidates established methodologies for the synthesis, resolution, and characterization of analogous chiral α-halo acids. By presenting detailed, field-proven protocols adapted for this target molecule, we offer researchers, scientists, and drug development professionals a robust framework for their own investigations into the unique properties and potential applications of the stereoisomers of this compound.

Introduction: The Significance of Chirality in α-Haloalkenoic Acids

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its biological activity. For drug development professionals, understanding and controlling the stereochemistry of a lead compound is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This compound (C₄H₅ClO₂) possesses a chiral center at the C2 position, giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers.

α-Halo carboxylic acids are a class of compounds frequently utilized as versatile intermediates in organic synthesis.[1] The presence of both a carboxylic acid and a halogen on adjacent carbons allows for a variety of chemical transformations. The introduction of a vinyl group, as in this compound, further enhances its synthetic utility, providing a handle for reactions such as additions and cross-coupling.

This guide will delve into the theoretical and practical aspects of the stereoisomers of this compound, with a focus on providing actionable insights for researchers. We will explore methods for both the synthesis of the racemic mixture and strategies for obtaining the enantiomerically pure forms. Furthermore, we will outline the key analytical techniques for characterizing these stereoisomers and discuss the potential, albeit underexplored, biological significance of each enantiomer.

Synthesis of Racemic this compound

The initial step in studying the stereoisomers of this compound is often the synthesis of the racemic mixture. A common and effective method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction. This reaction involves the treatment of a carboxylic acid with a halogen in the presence of a catalytic amount of phosphorus trihalide.

Proposed Protocol: Synthesis of Racemic this compound via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from the established Hell-Volhard-Zelinsky halogenation procedure for carboxylic acids.

Materials:

  • But-3-enoic acid

  • Thionyl chloride (SOCl₂)

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. To the flask, add but-3-enoic acid and an excess of thionyl chloride. Gently reflux the mixture for 2 hours to ensure complete conversion to but-3-enoyl chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • α-Chlorination: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the crude but-3-enoyl chloride in anhydrous dichloromethane. Add a catalytic amount of HCl (a few drops of concentrated HCl). Slowly add N-chlorosuccinimide (1.1 equivalents) to the solution. The reaction mixture is then stirred at room temperature for 24 hours.

  • Hydrolysis: After the chlorination is complete (monitored by TLC or GC-MS), carefully add water to the reaction mixture to hydrolyze the 2-chlorobut-3-enoyl chloride to this compound.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield crude racemic this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality of Experimental Choices:

  • Thionyl Chloride: The conversion of the carboxylic acid to the acid chloride is crucial because the subsequent α-halogenation proceeds via the enol form of the acid chloride, which is present in a higher concentration than the enol of the carboxylic acid itself.

  • N-Chlorosuccinimide (NCS): NCS is a convenient and safer source of electrophilic chlorine compared to chlorine gas.

  • Catalytic HCl: The acid catalyst promotes the enolization of the acid chloride, which is the rate-determining step of the halogenation.

Resolution of Enantiomers

Once the racemic mixture is obtained, the next critical step is the separation of the individual enantiomers. This process, known as chiral resolution, is essential for evaluating the distinct properties of each stereoisomer.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and often effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base.[2][3][4] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Diagram of Diastereomeric Salt Formation for Resolution:

G racemate Racemic (R/S)-2-chlorobut-3-enoic acid diastereomers Mixture of Diastereomeric Salts ((R)-acid-(R)-base and (S)-acid-(R)-base) racemate->diastereomers + chiral_base Enantiopure Chiral Base (e.g., (R)-1-phenylethylamine) chiral_base->diastereomers separation Fractional Crystallization (based on differential solubility) diastereomers->separation salt_R Crystallized (R)-acid-(R)-base Salt separation->salt_R Less Soluble salt_S Soluble (S)-acid-(R)-base Salt separation->salt_S More Soluble acidification_R Acidification (e.g., HCl) salt_R->acidification_R acidification_S Acidification (e.g., HCl) salt_S->acidification_S enantiomer_R Enantiopure (R)-2-chlorobut-3-enoic acid acidification_R->enantiomer_R enantiomer_S Enantiopure (S)-2-chlorobut-3-enoic acid acidification_S->enantiomer_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Proposed Protocol: Resolution of Racemic this compound

This protocol is based on established procedures for the resolution of chiral carboxylic acids using a chiral amine.

Materials:

  • Racemic this compound

  • (R)-(+)-1-Phenylethylamine (or another suitable chiral amine)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (Na₂SO₄)

  • Filter paper

  • Crystallization dish

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with stirring.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to induce crystallization. The diastereomeric salt that is less soluble in methanol will precipitate out.

  • Isolation of the First Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The purity of the diastereomer can be checked by measuring its melting point and specific rotation. If necessary, recrystallize from methanol to achieve constant physical properties.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with 1 M HCl until the solution is acidic (pH ~2). The free enantiomeric acid will precipitate or can be extracted with diethyl ether.

  • Isolation of the Second Enantiomer: The mother liquor from the first crystallization contains the more soluble diastereomer. Concentrate the mother liquor, acidify with 1 M HCl, and extract the enriched other enantiomer with diethyl ether. Further purification may require the use of a different chiral resolving agent or preparative chiral chromatography.

Chiral Chromatography

For analytical and preparative scale separation of enantiomers, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are powerful techniques. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Diagram of Chiral HPLC Separation:

G cluster_workflow Chiral HPLC Workflow injection Injection of Racemic Mixture column Chiral Stationary Phase (CSP) Column injection->column separation Differential Interaction (Formation of transient diastereomeric complexes) column->separation detection Detector (e.g., UV-Vis) separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram

Caption: Principle of enantiomeric separation by chiral HPLC.

Selection of Chiral Stationary Phase:

The choice of CSP is crucial for successful separation. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or anion-exchange type CSPs are often effective. Method development typically involves screening different CSPs and mobile phases.

Proposed Analytical Chiral HPLC Method:

  • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).

  • Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

Characterization of Stereoisomers

Unambiguous characterization of the separated enantiomers is essential. This involves a combination of spectroscopic and chiroptical techniques.

Quantitative Data Summary (Predicted/Illustrative):

Property(R)-2-chlorobut-3-enoic acid(S)-2-chlorobut-3-enoic acid
Molecular Formula C₄H₅ClO₂C₄H₅ClO₂
Molecular Weight 120.53 g/mol 120.53 g/mol
Specific Rotation [α]D = +x° (c=1, solvent)[α]D = -x° (c=1, solvent)
Circular Dichroism Positive Cotton effect at λmaxNegative Cotton effect at λmax
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the two enantiomers will be identical. However, NMR can be used to confirm the overall structure of this compound.

  • Mass Spectrometry (MS): The mass spectra of the enantiomers will also be identical, showing the molecular ion peak and characteristic fragmentation patterns.

Chiroptical Methods
  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule. Enantiomers will rotate the light to an equal but opposite degree. The specific rotation ([α]) is a characteristic physical property of an enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will exhibit mirror-image CD spectra, which can be a powerful tool for assigning absolute configuration, especially when compared to theoretical calculations.

Potential Biological Activity and Applications

  • Enzyme Inhibition: The electrophilic nature of the carbon bearing the chlorine atom makes these compounds potential candidates for irreversible enzyme inhibitors. They can act as Michael acceptors or alkylating agents, forming covalent bonds with nucleophilic residues (e.g., cysteine or histidine) in the active site of an enzyme. The stereochemistry at the α-carbon would be expected to play a critical role in the binding and reactivity with the target enzyme.

  • Antimicrobial and Antifungal Agents: Many small halogenated organic acids exhibit antimicrobial properties. The specific stereoisomers of this compound could be investigated for their activity against various bacterial and fungal strains.

  • Synthetic Building Blocks: Enantiomerically pure this compound can serve as a valuable chiral building block for the synthesis of more complex and biologically active molecules, such as unnatural amino acids or derivatives of natural products.

Conclusion and Future Directions

The stereoisomers of this compound represent a promising yet underexplored area of chemical research. This guide has provided a comprehensive framework for the synthesis, resolution, and characterization of these chiral molecules, drawing upon established principles and methodologies from the field of stereochemistry. The proposed protocols offer a solid starting point for researchers to produce and study the individual enantiomers, paving the way for investigations into their unique chemical and biological properties.

Future research should focus on the successful implementation of the proposed synthetic and resolution strategies to obtain enantiomerically pure samples of (R)- and (S)-2-chlorobut-3-enoic acid. Subsequent detailed spectroscopic and chiroptical analysis will be crucial for their full characterization. Ultimately, the evaluation of their biological activities, particularly as enzyme inhibitors or antimicrobial agents, will determine their potential for application in drug discovery and development. The principles and techniques outlined in this guide are intended to empower researchers to unlock the potential of these intriguing chiral molecules.

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An In-depth Technical Guide to the Predicted Reactivity of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2-chlorobut-3-enoic acid, a molecule possessing a unique combination of functional groups that suggest a rich and varied chemical behavior. As a resource for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of organic chemistry with insights into the interplay of the molecule's vinyl chloride, α-chloro carboxylic acid, and conjugated π-system functionalities. This guide will explore the predicted spectroscopic signature of the molecule, delve into the reactivity at each functional site, propose synthetic transformations with detailed experimental protocols, and discuss potential applications in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, the predictions and protocols herein are grounded in established reactivity of analogous structures, providing a robust framework for future experimental investigation.

Introduction and Molecular Structure

This compound is a halogenated unsaturated carboxylic acid with the molecular formula C₄H₅ClO₂.[1] Its structure is characterized by a four-carbon chain containing a carboxylic acid at C1, a chlorine atom at the α-position (C2), and a terminal double bond between C3 and C4. This arrangement of functional groups—a vinyl chloride moiety, an α-halo acid, and an α,β-unsaturated system relative to the chlorine—results in a complex electronic landscape and a multitude of potential reaction pathways.

The interplay between the electron-withdrawing inductive effect of the chlorine and carboxylic acid, and the resonance effects of the double bond and lone pairs on the chlorine atom, dictates the molecule's stability and reactivity. This guide will systematically dissect these influences to provide a predictive model of its chemical behavior.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the α-proton, and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is predicted to appear far downfield, typically in the range of 11.0-12.0 ppm.[2] This significant deshielding is characteristic of acidic protons in carboxylic acids, and the broadness is a result of hydrogen bonding and chemical exchange.

  • Vinyl Protons (-CH=CH₂): The terminal vinyl group will give rise to a complex splitting pattern due to geminal, cis, and trans couplings. The proton on C3, being adjacent to the chiral center at C2, will be a doublet of doublets of doublets. Its chemical shift is anticipated in the 5.5-6.5 ppm region, typical for vinylic protons.[2][3][4][5] The two geminal protons on C4 will also be diastereotopic and will appear as distinct signals, likely between 5.0 and 6.0 ppm, each as a doublet of doublets.

  • α-Proton (-CHCl-): The proton on the α-carbon (C2) is expected to be a doublet, split by the adjacent vinyl proton on C3. Its chemical shift will be influenced by both the adjacent chlorine and the carboxylic acid group, placing it in the range of 4.0-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH11.0 - 12.0br s
H₃5.5 - 6.5ddd
H₄ (trans to H₃)5.0 - 6.0dd
H₄ (cis to H₃)5.0 - 6.0dd
H₂4.0 - 4.5d
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in unique chemical environments.

  • Carbonyl Carbon (C=O): This carbon will appear in the downfield region characteristic of carboxylic acids, predicted to be between 170-185 ppm.[6][7][8][9]

  • Vinyl Carbons (C3 and C4): The sp² hybridized carbons of the double bond will resonate in the 115-140 ppm range.[6] C3 will likely be at the lower end of this range, while C4 will be further upfield.

  • α-Carbon (C2): The carbon bearing the chlorine atom is expected to have a chemical shift in the range of 40-50 ppm.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C1 (-COOH)170 - 185
C3 (=CH-)125 - 140
C4 (=CH₂)115 - 130
C2 (-CHCl-)40 - 50
Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorptions corresponding to the O-H, C=O, C=C, and C-Cl bonds.

  • O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[10][11] This broad signal will likely overlap with the C-H stretching frequencies.

  • C=O Stretch: A strong, sharp absorption band is predicted between 1700 and 1725 cm⁻¹.[10][12] Conjugation with the double bond could potentially lower this frequency slightly.

  • C=C Stretch: A medium intensity absorption is expected around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, will correspond to the C-Cl stretching vibration.

Table 3: Predicted Major IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C-H (sp² and sp³)2850 - 3100Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=C (Alkene)1640 - 1680Medium
C-O (Carboxylic Acid)1210 - 1320Strong
C-Cl600 - 800Medium-Strong
Predicted Mass Spectrum Fragmentation

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 120 and a significant [M+2]⁺ peak at m/z 122 with an intensity of about one-third of the [M]⁺ peak, characteristic of the presence of a single chlorine atom.[13][14]

Key fragmentation pathways are predicted to include:

  • Loss of Chlorine: A fragment corresponding to the loss of a chlorine radical (·Cl) would result in a peak at m/z 85.

  • Decarboxylation: Loss of CO₂ from the parent ion would give a fragment at m/z 76.

  • α-Cleavage: Cleavage of the bond between C1 and C2 could lead to the loss of the carboxyl group (·COOH), resulting in a fragment at m/z 75.

  • McLafferty Rearrangement: While less likely due to the presence of the double bond at the γ-δ position, if any isomerization occurs, this could be a potential fragmentation pathway.

Predicted Chemical Reactivity

The reactivity of this compound is a composite of the behaviors of its individual functional groups, which are modulated by their electronic interactions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo its characteristic reactions.

  • Acidity and Salt Formation: The carboxylic acid proton will be acidic and will readily react with bases to form carboxylate salts. The presence of the electron-withdrawing chlorine atom at the α-position is expected to increase the acidity compared to butenoic acid.

  • Esterification: Fischer esterification with an alcohol under acidic catalysis is a plausible transformation.[15][16][17][18][19] Due to potential steric hindrance from the α-chloro group, harsher conditions or alternative methods may be required for bulky alcohols.

  • Amide Formation: Direct reaction with amines to form amides is challenging due to salt formation. The use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) will be necessary to facilitate this transformation.[1][20][21][22][23]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the carboxylic acid to the corresponding primary alcohol, 2-chlorobut-3-en-1-ol. This reaction would need to be performed with care to avoid potential side reactions involving the other functional groups.

Reactivity at the α-Carbon: Nucleophilic Substitution

The chlorine atom at the α-position to a carbonyl group typically makes this site susceptible to nucleophilic substitution, proceeding through an Sₙ2 mechanism.[24][25] However, in this compound, this reactivity is complicated by the adjacent vinyl group.

  • Competition with the Vinyl Chloride Position: The chlorine atom on the sp²-hybridized carbon of the vinyl group is generally unreactive towards nucleophilic substitution due to the high strength of the C(sp²)-Cl bond and resonance stabilization.[26] Therefore, nucleophilic attack is predicted to occur selectively at the α-carbon (C2).

  • Reaction with Nucleophiles: A variety of nucleophiles, such as amines, alkoxides, and thiolates, are expected to displace the α-chloro group. The reaction would likely proceed with inversion of stereochemistry at the chiral center.

Reactivity of the Alkene: Addition Reactions

The carbon-carbon double bond, being part of a conjugated system, is activated towards certain addition reactions.

  • Electrophilic Addition: Addition of electrophiles such as HBr or Br₂ is possible. The regioselectivity will be influenced by the electronic effects of both the carboxylic acid and the chlorine atom.

  • Conjugate (Michael) Addition: The double bond is part of an α,β-unsaturated system with respect to the electron-withdrawing chlorine, which could make it susceptible to Michael addition by soft nucleophiles.[27][28][29][30][31] The nucleophile would attack the C4 position.

  • Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions, especially given the presence of the electron-withdrawing chloro and carboxyl groups.[32][33][34][35] This would provide a route to substituted cyclohexene derivatives.

Proposed Synthetic Transformations and Experimental Protocols

The following protocols are proposed based on established methodologies for similar substrates and represent a starting point for the experimental investigation of this compound's reactivity.

Esterification: Synthesis of Methyl 2-chlorobut-3-enoate

This protocol describes a Fischer esterification, a classic method for converting carboxylic acids to esters.[15][16][17][18][19]

Protocol:

  • To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-chlorobut-3-enoate.

  • Purify the product by column chromatography on silica gel.

Fischer_Esterification Reactants This compound + Methanol Catalyst H₂SO₄ (cat.) Reactants->Catalyst 1. Add catalyst at 0°C Reflux Reflux, 4-6h Catalyst->Reflux 2. Heat to reflux Product Methyl 2-chlorobut-3-enoate Reflux->Product 3. Workup & Purification

Caption: Fischer Esterification Workflow.

Amide Formation: Synthesis of N-benzyl-2-chlorobut-3-enamide

This protocol utilizes EDC as a coupling agent to facilitate the formation of an amide bond, a common strategy in medicinal chemistry.[1][20][21][22][23]

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide_Formation CarboxylicAcid This compound CouplingAgents EDC, DMAP CarboxylicAcid->CouplingAgents 1. Activation Amine Benzylamine CouplingAgents->Amine 2. Add Amine Solvent DCM, 0°C to RT Amine->Solvent 3. Stir 12-16h Product N-benzyl-2-chlorobut-3-enamide Solvent->Product 4. Workup & Purification

Caption: Amide Coupling Workflow.

Nucleophilic Substitution: Synthesis of 2-Azido-but-3-enoic Acid

This protocol describes the Sₙ2 displacement of the α-chloro group with an azide nucleophile, a versatile precursor for further transformations.

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1).

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at 50 °C for 24 hours.

  • Monitor the reaction by TLC. After completion, remove the acetone under reduced pressure.

  • Acidify the aqueous residue with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs are present in molecules of significant biological and material interest.

  • Scaffold for Bioactive Molecules: The combination of a carboxylic acid, a reactive α-halo position, and a modifiable double bond makes this molecule an attractive scaffold for the synthesis of novel compounds for drug discovery. Halogenated and unsaturated carboxylic acid derivatives have been explored as enzyme inhibitors and anti-inflammatory agents.[36][37][38]

  • Precursor for Unnatural Amino Acids: Nucleophilic substitution at the α-position provides a straightforward route to a variety of α-substituted butenoic acids, which can be considered as vinylogous amino acid precursors.

  • Monomer for Functional Polymers: The vinyl group allows for polymerization, and the presence of the chloro and carboxyl groups offers sites for post-polymerization modification, leading to functional materials with tailored properties.

Conclusion

This compound is a molecule with a high potential for diverse chemical transformations. This guide has provided a detailed predictive analysis of its spectroscopic properties and reactivity, based on the established chemistry of its constituent functional groups. The proposed reaction protocols offer a practical starting point for the synthesis of novel derivatives. The unique structural features of this compound make it a promising, yet underexplored, building block for applications in medicinal chemistry and materials science. Further experimental validation of the predictions and protocols outlined in this guide is warranted and is expected to unveil a rich and versatile chemistry.

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  • Onodera, T., et al. (2009). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Agricultural and Food Chemistry, 57(15), 6828-6833. [Link]
  • The Good Scents Company. (n.d.). 2-butenoic acid crotonic acid. [Link]
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  • PubMed. (2024).
  • The Organic Chemistry Tutor. (2021). Diels Alder Reaction. [Link]
  • Analytical Chemistry. (1966). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 38(11), 1541-1546. [Link]
  • Hagen, D. S., & Weiner, J. H. (1983). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Canadian Journal of Biochemistry and Cell Biology, 61(2-3), 86-92. [Link]
  • Chemistry Steps. (n.d.).
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  • Master Organic Chemistry. (2023).
  • OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. [Link]
  • LibreTexts. (2021). 14.5 Characteristics of the Diels–Alder Reaction. In Organic Chemistry: A Tenth Edition. [Link]
  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]
  • The Organic Chemistry Tutor. (2023).
  • The Chemistry Tutor. (2020). Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry). [Link]

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An In-depth Technical Guide to the Safe Handling of 2-chlorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-chlorobut-3-enoic acid. Synthesizing data from established chemical databases and general safety protocols for corrosive and chlorinated organic compounds, this document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly. The guide covers hazard identification, exposure controls, personal protective equipment, safe handling and storage procedures, emergency response protocols, and waste disposal. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide places a strong emphasis on the known hazards of closely related analogs and the general principles of handling alpha-chlorinated and unsaturated carboxylic acids.

Hazard Identification and Classification

This compound is classified as a corrosive substance that poses significant health risks upon exposure. The primary and most severe hazard is its potential to cause severe skin burns and eye damage.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound falls under Skin Corrosion/Irritation Category 1B .[1] This classification indicates that upon contact, the substance can cause irreversible damage to the skin.

Hazard Statement:

  • H314: Causes severe skin burns and eye damage. [1]

Signal Word: Danger

GHS Pictogram:




Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood . All manipulations of this compound, including weighing, transferring, and reactions, should be conducted within a fume hood to prevent the inhalation of corrosive vapors and to contain any potential spills. The fume hood should have adequate airflow and be regularly certified.

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area. These safety devices should be tested on a regular basis to ensure they are in proper working order.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Given the corrosive nature of the acid and the presence of a chlorinated organic structure, neoprene or thick nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn at all times.

    • Additional Protection: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and arm sleeves should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring the long-term stability of this compound.

Handling
  • Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Quantities: Whenever possible, work with the smallest quantity of the compound necessary for the experiment.

  • Transfers: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from large containers to minimize the risk of splashing.

  • Avoid Inhalation: Do not breathe vapors or mists.

  • Prevent Contact: Avoid all contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage
  • Container: Store this compound in a tightly sealed, properly labeled container. The original supplier's container is ideal.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.

  • Incompatible Materials: Due to its reactivity, this compound must be stored separately from incompatible materials. This includes:

    • Bases (strong and weak)

    • Oxidizing agents

    • Reducing agents

    • Metals

  • Secondary Containment: It is best practice to store containers of corrosive liquids in secondary containment, such as a plastic tray, to contain any potential leaks or spills.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Workflow for handling a minor spill of this compound.

  • Alert: Immediately alert others in the vicinity.

  • PPE: Don appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.

  • Containment: If the spill is liquid, create a dike around it using an inert absorbent material like vermiculite or sand.

  • Neutralization: Slowly and carefully add a weak base, such as sodium bicarbonate, to the spill, working from the outside in. Avoid excessive frothing.

  • Verification: Once the fizzing has stopped, test the pH of the mixture with pH paper to ensure it is neutral (pH 6-8).

  • Collection: Carefully scoop the neutralized mixture into a designated, labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste and any contaminated materials according to your institution's hazardous waste procedures.

For a major spill (outside of a fume hood, or a large volume), evacuate the area immediately, close the doors, and contact your institution's emergency response team.

Waste Disposal

All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.

Toxicological and Reactivity Data

Parameter Value/Information Source/Rationale
GHS Classification Skin Corrosion/Irritation Category 1BPubChem[1]
Hazard Statement H314: Causes severe skin burns and eye damagePubChem[1]
Acute Toxicity (Oral) Data not available. Assumed to be harmful due to corrosive nature.General principle for corrosive acids.
Acute Toxicity (Dermal) Data not available. Assumed to be harmful due to corrosive nature.General principle for corrosive acids.
Acute Toxicity (Inhalation) Data not available. Vapors are likely to be corrosive to the respiratory tract.General principle for corrosive acids.
Reactivity Reacts exothermically with bases. Corrosive to metals.General reactivity of acids.
Incompatible Materials Strong bases, oxidizing agents, reducing agents, metals.General reactivity of chlorinated organic acids.
Hazardous Decomposition Thermal decomposition may produce carbon oxides and hydrogen chloride gas.Inferred from the structure and general knowledge of chlorinated organic compound combustion.
UN Number 3265For shipping corrosive liquid, acidic, organic, n.o.s.[2][3][4][5][6]

Conclusion

This compound is a corrosive compound that demands careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this chemical. The causality behind these precautions is rooted in the fundamental principles of chemical safety for corrosive and reactive compounds. The self-validating nature of these protocols lies in their multi-layered approach to risk mitigation, ensuring that a failure in one area is compensated for by others. All personnel working with this compound must be thoroughly trained on its hazards and the procedures for its safe use.

References

  • BOXLAB Services. (2024, July 23). Corrosive Liquid, Acidic, Organic, N.O.S. - UN 3265.
  • Hong Kong Fire Services Department. (n.d.). CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. / PG III.
  • HazMat Tool. (n.d.). UN 3265: Corrosive liquid, acidic, organic, n.o.s.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

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The Unsung Precursor: An In-depth Technical Guide to the Discovery and Synthesis of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chlorobut-3-enoic acid, a halogenated carboxylic acid, represents a versatile yet often overlooked building block in synthetic organic chemistry. Its unique structure, featuring a reactive acid chloride precursor at the α-position and a terminal alkene, offers a gateway to a diverse array of molecular architectures. This guide provides a comprehensive overview of this compound, from its likely historical synthetic origins rooted in the advancements of α-halogenation chemistry to a detailed, practical protocol for its preparation in a modern laboratory setting. We will delve into the mechanistic underpinnings of its synthesis, its key chemical properties, and its potential applications in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this reactive intermediate.

Introduction: A Molecule of Untapped Potential

This compound, with the chemical formula C₄H₅ClO₂, is a fascinating molecule that sits at the intersection of several important functional group classes.[1] Its structure, characterized by a carboxylic acid, an α-chloro substituent, and a terminal vinyl group, imbues it with a rich and varied reactivity profile.

While not as widely celebrated as some other synthetic intermediates, this compound holds significant promise for the construction of complex molecular frameworks. The electrophilic α-carbon is primed for nucleophilic attack, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. Furthermore, the terminal alkene is amenable to a wide range of addition and cross-coupling reactions.

This guide aims to shed light on this intriguing molecule, providing both a historical context for its synthesis and a practical, in-depth look at its preparation and properties.

Historical Context: The Dawn of α-Halogenation

The precise moment of the first synthesis of this compound is not well-documented in the annals of chemical history. However, its conceptual origins can be traced back to the development of methods for the α-halogenation of carboxylic acids. The seminal Hell-Volhard-Zelinski (HVZ) reaction, discovered in the 1880s, provided the first reliable method for the α-bromination of carboxylic acids. This reaction proceeds through the in-situ formation of an acyl halide, which more readily enolizes and reacts with the halogen.

It is highly probable that the first preparations of this compound were achieved through an adaptation of this fundamental principle, substituting a chlorinating agent for bromine. The logical precursor for such a synthesis is 3-butenoic acid, also known as vinylacetic acid.

Synthesis of this compound: A Modern Approach

The synthesis of this compound is most effectively achieved through the α-chlorination of 3-butenoic acid. This process typically involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then undergoes chlorination.

Reaction Mechanism

The reaction proceeds in two key stages:

  • Acyl Chloride Formation: 3-Butenoic acid is treated with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This step is crucial as the acyl chloride enolizes more readily than the parent carboxylic acid.

  • α-Chlorination: The acyl chloride intermediate is then reacted with a chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom at the α-position. The subsequent workup hydrolyzes the acyl chloride back to the carboxylic acid, yielding the final product.

graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

}

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is based on established methods for the α-chlorination of carboxylic acids.

Materials:

  • 3-Butenoic acid (vinylacetic acid)

  • Thionyl chloride (SOCl₂)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-butenoic acid (1.0 eq).

    • Dissolve the acid in anhydrous dichloromethane (DCM).

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.

    • Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.

    • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

  • α-Chlorination:

    • Dissolve the crude 3-butenoyl chloride in anhydrous DCM under a nitrogen atmosphere.

    • Add N-chlorosuccinimide (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by ¹H NMR for the appearance of the signal corresponding to the α-proton of the product.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₄H₅ClO₂
Molecular Weight 120.53 g/mol
IUPAC Name This compound
CAS Number 24253-33-6
Appearance Colorless to pale yellow liquid

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the vinyl protons (CH=CH₂), the α-proton (CHCl), and the carboxylic acid proton (COOH).

  • ¹³C NMR: Resonances for the carbonyl carbon, the α-carbon bearing the chlorine, and the two sp² carbons of the vinyl group.

  • IR Spectroscopy: A strong carbonyl stretch for the carboxylic acid, a broad O-H stretch, and C=C stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to its multiple reactive sites.

graph Reactivity { rankdir="TB"; node [shape=circle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; edge [fontname="Arial", fontcolor="#5F6368"];

}

Figure 2: Key reactive sites of this compound.
  • Nucleophilic Substitution at the α-Carbon: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups at the α-position. This is a powerful tool for the synthesis of α-substituted carboxylic acids.

  • Carboxylic Acid Derivatization: The carboxyl group can be readily converted into amides, esters, and other derivatives, allowing for the incorporation of the 2-chlorobut-3-enoyl moiety into larger molecules, such as peptides and polymers.

  • Alkene Transformations: The terminal double bond can participate in a wide range of reactions, including hydrogenation, halogenation, epoxidation, and various palladium-catalyzed cross-coupling reactions. This allows for further elaboration of the carbon skeleton.

These reactive handles make this compound a valuable precursor for the synthesis of:

  • Unnatural Amino Acids: By reacting the α-chloro group with an amine source, novel amino acids with a vinyl side chain can be prepared.

  • Heterocyclic Compounds: The molecule can serve as a starting material for the construction of various heterocyclic systems through intramolecular cyclization reactions.

  • Bioactive Molecules: The unique combination of functional groups makes it an attractive starting point for the synthesis of potential drug candidates and probes for chemical biology.

Conclusion and Future Outlook

While the historical discovery of this compound may be modest, its synthetic utility is undeniable. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, this versatile building block is poised for a resurgence in interest. The synthetic protocol outlined in this guide provides a reliable and practical method for its preparation, opening the door for further exploration of its chemistry and applications. Future research will likely focus on the development of stereoselective methods for its synthesis and the expansion of its use in the construction of complex and biologically active molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Stenutz, R. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Scholars Research Library. (2011). A review on role of thionyl chloride in synthesis of acid chlorides and amides. Der Pharma Chemica, 3(3), 409-421.

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Unlocking the Potential of 2-Chlorobut-3-enoic Acid: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chlorobut-3-enoic acid is a fascinating, yet underexplored, small molecule. Its structure, featuring a carboxylic acid, a vinyl group, and an α-chloro substituent, suggests a rich and versatile chemical reactivity. This guide illuminates potential research avenues for this compound, targeting researchers in medicinal chemistry, polymer science, and synthetic chemistry. We delve into its prospective application as a covalent inhibitor for targeted drug discovery, its role as a functional monomer in the synthesis of advanced polymers, and its utility as a versatile building block in organic synthesis. This document serves as a comprehensive technical resource, providing not only the theoretical framework but also detailed, actionable experimental protocols to catalyze new research endeavors.

Introduction: The Case for this compound

This compound (molecular formula C₄H₅ClO₂) is a halogenated unsaturated carboxylic acid.[1] Its key structural features – a reactive vinyl group, an electron-withdrawing α-chloro substituent, and a versatile carboxylic acid handle – make it a molecule of significant interest. The vinyl group, coupled with the adjacent electronegative chlorine, creates an electron-deficient alkene, primed for nucleophilic attack. The α-chloro group is a potential leaving group, and the carboxylic acid provides a site for further derivatization.

Despite this promising chemical profile, a survey of the scientific literature reveals a notable scarcity of research focused on this specific molecule. This guide, therefore, aims to bridge this knowledge gap by proposing three primary, high-potential research domains for this compound. We will explore its application as a covalent inhibitor, a polymer building block, and a synthetic intermediate, providing the scientific rationale and detailed experimental starting points for each.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₅ClO₂[1]
Molecular Weight 120.53 g/mol [1]
IUPAC Name This compound[1]
CAS Number 24253-33-6[1]
SMILES C=CC(C(=O)O)Cl[1]
Predicted XLogP3 1.3[2]

Safety Profile: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Research Area 1: Medicinal Chemistry - A Novel Covalent Warhead

The intentional design of covalent inhibitors has re-emerged as a powerful strategy in drug discovery, leading to drugs with increased potency and prolonged duration of action.[3] These inhibitors typically feature a reactive electrophilic group, or "warhead," that forms a covalent bond with a nucleophilic amino acid residue (commonly cysteine) on the target protein.[4]

Scientific Rationale

The structure of this compound makes it an excellent candidate for a novel covalent warhead. The vinyl group, activated by the adjacent electron-withdrawing carboxylic acid and chlorine atom, is susceptible to conjugate addition by nucleophiles, a mechanism known as the Michael addition.[5][6] A cysteine thiol in the active site of a protein could attack the β-carbon of the double bond, leading to irreversible enzyme inhibition. This is analogous to the mechanism of action of widely used acrylamide-based covalent inhibitors.[3]

Proposed Research Workflow

A proposed workflow for evaluating this compound as a covalent inhibitor is outlined below.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Lead Optimization T_ID Identify Cysteine-Containing Protein Targets Assay_Dev Develop Biochemical Assay (e.g., fluorescence-based) T_ID->Assay_Dev Screen Screen this compound for inhibitory activity Assay_Dev->Screen Kinetics Perform Enzyme Kinetics (determine Ki and kinact) Screen->Kinetics Mass_Spec LC-MS/MS Analysis to Confirm Covalent Adduct Kinetics->Mass_Spec Mutagenesis Site-Directed Mutagenesis (Cys to Ser) to Abolish Activity Mass_Spec->Mutagenesis SAR Synthesize Analogs (Varying R-groups) to Establish SAR Mutagenesis->SAR Cell_Assay Evaluate Analogs in Cell-Based Assays SAR->Cell_Assay Selectivity Assess Off-Target Effects (Proteomic Profiling) Cell_Assay->Selectivity

Figure 1: Proposed workflow for the evaluation of this compound as a covalent inhibitor.

Detailed Experimental Protocol: Cysteine Protease Inhibition Assay

This protocol describes a representative fluorescence-based assay to screen for inhibition of a model cysteine protease, such as papain.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of papain in assay buffer (100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5).

    • Prepare a 10 mM stock solution of the fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 2 µL of this compound solution at various concentrations (e.g., 0.1 µM to 100 µM final concentration). Include a DMSO-only control.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of papain solution to each well to initiate the pre-incubation.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Proposed Research Area 2: Polymer Science - A Functional Monomer

The incorporation of functional groups into polymers is a key strategy for creating materials with tailored properties. The vinyl and carboxylic acid moieties of this compound make it an attractive monomer for the synthesis of functional polymers.

Scientific Rationale

Vinyl esters and vinyl carboxylic acids are known to undergo polymerization, often through radical or cationic mechanisms, to produce a variety of useful materials.[7][8][9] The carboxylic acid group in poly(this compound) would provide sites for post-polymerization modification, improve adhesion, and enhance water solubility or dispersibility. The chlorine atom could also serve as a site for further chemical transformation or influence the polymer's thermal and chemical resistance.

Proposed Research Workflow

A potential workflow for exploring the polymerization of this compound is shown below.

G Monomer_Prep Synthesis & Purification of this compound Poly_Screen Screen Polymerization Methods (Radical, Cationic, etc.) Monomer_Prep->Poly_Screen Characterize Characterize Polymer (GPC, NMR, DSC, TGA) Poly_Screen->Characterize Properties Evaluate Material Properties (Solubility, Adhesion, etc.) Characterize->Properties Applications Explore Potential Applications (Coatings, Adhesives, Biomaterials) Properties->Applications

Figure 2: Workflow for the synthesis and characterization of polymers from this compound.

Detailed Experimental Protocol: Free-Radical Polymerization

This protocol outlines a basic free-radical solution polymerization of this compound.

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous 1,4-dioxane (solvent)

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 41.5 mmol) and AIBN (e.g., 0.068 g, 0.415 mmol, 1 mol% relative to monomer) in anhydrous 1,4-dioxane (20 mL).

    • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while cooling in an ice bath.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40°C to a constant weight.

  • Characterization:

    • Determine the molecular weight and dispersity (Đ) of the polymer by gel permeation chromatography (GPC).

    • Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

    • Analyze the thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Proposed Research Area 3: Synthetic Chemistry - A Versatile Building Block

The unique combination of functional groups in this compound makes it a potentially valuable building block for the synthesis of more complex molecules, including heterocycles and carbocycles.

Scientific Rationale

The electron-deficient alkene in this compound can act as a dienophile in Diels-Alder reactions, providing a route to highly functionalized six-membered rings.[10][11] The reaction is facilitated by the electron-withdrawing nature of the chlorine and carboxylic acid groups.[11] Furthermore, the α-chloro and carboxylic acid groups can participate in a variety of subsequent transformations, making the resulting cycloadducts valuable synthetic intermediates.

Proposed Research Workflow

A workflow to explore the synthetic utility of this compound is depicted below.

G Diels_Alder Diels-Alder Reaction with Various Dienes Cycloadducts Isolate and Characterize Cycloadducts (NMR, X-ray) Diels_Alder->Cycloadducts Transformations Derivatize Cycloadducts (e.g., lactonization, amination) Cycloadducts->Transformations Library Generate Library of Novel Scaffolds Transformations->Library

Figure 3: Workflow for exploring this compound as a synthetic building block.

Detailed Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes a model Diels-Alder reaction between this compound and cyclopentadiene.

  • Materials:

    • This compound

    • Cyclopentadiene (freshly cracked from dicyclopentadiene)

    • Toluene (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 g, 8.3 mmol) in anhydrous toluene (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add freshly cracked cyclopentadiene (1.1 g, 16.6 mmol, 2 equivalents) to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting cycloadduct by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the structure of the product, including its stereochemistry (endo/exo selectivity), using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • If a crystalline solid is obtained, single-crystal X-ray diffraction can be used for definitive structural elucidation.

Conclusion

This compound represents a largely untapped resource for chemical innovation. Its inherent reactivity, stemming from its unique combination of functional groups, opens the door to significant advancements in several scientific disciplines. The proposed research avenues in this guide—exploring its potential as a covalent warhead in drug discovery, its use as a functional monomer in polymer science, and its application as a versatile building block in organic synthesis—are not exhaustive but are intended to serve as a robust starting point. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of this promising molecule.

References

  • Taylor & Francis Online. (2007, February 7). CATIONIC POLYMERIZATION OF VINYL ETHERS WITH A BENZOATE OR PHENYLACETATE PENDANT: SYNTHESIS OF NEW POLY(CARBOXYLIC ACID)S WITH POLY(VINYL ETHER) BACKBONE.
  • ACS Publications. (1969). Emulsion Copolymerization of Vinyl Esters of Branched Carboxylic Acids with Vinyl Acetate. In Advances in Chemistry.
  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.
  • LookChem. Cas 6214-28-4,(2E)-3-chlorobut-2-enoic acid.
  • Organic Chemistry Portal. Diels-Alder Reaction.
  • YouTube. (2022, December 23). The Diels Alder Reaction (IOC 50).
  • Wikipedia. α-Halo carboxylic acids and esters.
  • ACS Publications. Diels-Alder cycloadditions of electron-rich, electron-deficient, and push-pull dienes with cyclic dienophiles: high-pressure-induced reactions and theoretical calculations. The Journal of Organic Chemistry.
  • Polymer Chemistry. mediated polymerization using carboxylic acid.
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A Theoretical Investigation of 2-Chlorobut-3-enoic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of 2-chlorobut-3-enoic acid, a molecule with potential significance for researchers, scientists, and professionals in the field of drug development. By leveraging high-level computational chemistry protocols, we delve into the molecule's structural, spectroscopic, and electronic properties. This document is designed to serve as a foundational resource, offering in-depth insights into the molecular characteristics that govern its reactivity and potential as a synthetic building block.

Introduction: The Significance of Halogenated Enones in Medicinal Chemistry

Halogenated organic compounds, particularly those incorporating reactive functionalities like α,β-unsaturated carboxylic acids, are of profound interest in medicinal chemistry and materials science. The presence of a halogen atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its chiral center and vinyl group, presents a unique scaffold for the synthesis of novel therapeutic agents. Understanding its fundamental molecular properties through theoretical calculations is paramount for predicting its behavior and guiding its application in drug design and discovery.

This whitepaper outlines a robust computational methodology for the characterization of this compound. We will explore its conformational landscape, predict key spectroscopic signatures for its identification, and analyze its electronic structure to rationalize its reactivity.

Part 1: Computational Methodology - A Self-Validating Approach

The cornerstone of reliable theoretical predictions lies in the judicious selection of computational methods. For a molecule like this compound, a balance between accuracy and computational cost is essential. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that has demonstrated high accuracy for a wide range of chemical systems.

Level of Theory and Basis Set Selection

The choice of the functional and basis set is critical for obtaining accurate results. Based on established best practices for small organic molecules and halogenated compounds, we have selected the following level of theory:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is renowned for its excellent performance in predicting the geometries and vibrational frequencies of organic molecules.[1]

  • Basis Set: 6-311++G(d,p). This triple-zeta basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules. This combination is well-suited for calculations involving halogenated carboxylic acids.[1][2]

All calculations were performed using a representative quantum chemistry software package, and the methodologies described herein are designed to be reproducible.

Computational Workflow

The following workflow was designed to provide a comprehensive theoretical characterization of this compound.

Computational Workflow cluster_input Input cluster_calc Computational Steps cluster_output Output Data mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO-B3LYP/6-311++G(d,p)) geom_opt->nmr_calc nbo_calc NBO Analysis (B3LYP/6-311++G(d,p)) geom_opt->nbo_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom thermo Thermodynamic Properties (Zero-Point Energy) freq_calc->thermo ir_spectra Predicted IR Spectrum freq_calc->ir_spectra nmr_spectra Predicted NMR Chemical Shifts nmr_calc->nmr_spectra electronic_prop Electronic Properties (Mulliken Charges, HOMO-LUMO) nbo_calc->electronic_prop Key_Vibrational_Modes cluster_stretching Stretching Vibrations mol This compound OH_stretch O-H Stretch (~3570 cm⁻¹) mol->OH_stretch Carboxyl CH_stretch C-H Stretch (~3020-3105 cm⁻¹) mol->CH_stretch Vinyl CO_double_stretch C=O Stretch (~1755 cm⁻¹) mol->CO_double_stretch Carboxyl CC_double_stretch C=C Stretch (~1645 cm⁻¹) mol->CC_double_stretch Vinyl CO_single_stretch C-O Stretch (~1280 cm⁻¹) mol->CO_single_stretch Carboxyl CCl_stretch C-Cl Stretch (~750 cm⁻¹) mol->CCl_stretch

Caption: Key predicted infrared stretching frequencies for this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectrum

The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the ¹³C and ¹H NMR chemical shifts. These predictions are invaluable for the structural elucidation of synthetic products.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1 (CH₂)120.55.3 (trans), 5.5 (cis)
C2 (CH)135.25.9
C3 (CHCl)65.84.8
C4 (COOH)172.112.5

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are illustrative.

Part 4: Electronic Properties and Reactivity

The electronic structure of this compound dictates its reactivity. Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory provide a framework for understanding its chemical behavior.

Mulliken Atomic Charges

The distribution of electron density within the molecule can be approximated by calculating the Mulliken atomic charges. These charges indicate the electrophilic and nucleophilic sites.

AtomMulliken Charge (a.u.)
Cl-0.15
O (C=O)-0.55
O (O-H)-0.65
H (O-H)+0.45
C (C=O)+0.70

Note: These are illustrative values and can vary with the charge calculation method. The significantly positive charge on the carbonyl carbon suggests its susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • HOMO: The HOMO is primarily localized on the C=C double bond, indicating that this is the most likely site for electrophilic attack.

  • LUMO: The LUMO is predominantly centered on the carbonyl group (C=O), consistent with this being the primary site for nucleophilic attack.

  • HOMO-LUMO Gap: The calculated energy gap provides a measure of the molecule's kinetic stability.

HOMO_LUMO cluster_reactivity Reactivity Sites HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophilic_Attack Electrophilic Attack Site (C=C bond) HOMO->Electrophilic_Attack Electron Donor Nucleophilic_Attack Nucleophilic Attack Site (C=O group) LUMO->Nucleophilic_Attack Electron Acceptor Energy_Gap Energy Gap (Reactivity Indicator)

Caption: Relationship between Frontier Molecular Orbitals and reactivity sites in this compound.

Conclusion and Future Directions

This theoretical guide has provided a detailed computational analysis of this compound. By employing robust DFT methods, we have elucidated its conformational preferences, predicted its key spectroscopic signatures, and rationalized its potential reactivity based on its electronic structure. The data presented herein serves as a valuable starting point for experimental investigations and for the rational design of new molecules with potential therapeutic applications.

Future computational studies could explore the reactivity of this compound in various reaction mechanisms, investigate its interactions with biological targets through molecular docking simulations, and predict its pharmacokinetic properties (ADMET). The integration of theoretical calculations with experimental work will undoubtedly accelerate the discovery and development of novel chemical entities based on this promising scaffold.

References

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An In-depth Technical Guide to the Solubility of 2-Chlorobut-3-enoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-chlorobut-3-enoic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. This document will delve into the theoretical principles governing its solubility, predictive analysis of its behavior in various solvent classes, and a detailed experimental protocol for precise solubility determination.

Introduction to this compound

This compound, with the chemical formula C₄H₅ClO₂, is a halogenated unsaturated carboxylic acid.[1][2][3] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a chlorine atom, imparts a unique combination of polarity and reactivity. Understanding its solubility is paramount for a variety of applications, including synthetic route optimization, formulation development, and purification processes. The interplay of its functional groups dictates its interaction with different solvent environments, making a systematic study of its solubility essential for its effective utilization.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility are:

  • Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents.

  • Chlorine Atom (-Cl): The electronegative chlorine atom introduces a dipole moment, contributing to the overall polarity of the molecule.

  • Butenoic Acid Backbone (C₄H₅-): The four-carbon chain is a nonpolar hydrocarbon component. As the carbon chain length of a carboxylic acid increases, its solubility in water and other polar solvents tends to decrease.

Based on these features, the solubility of this compound is expected to be a balance between the polar interactions of the carboxylic acid and chloro groups and the nonpolar nature of the hydrocarbon backbone.

Predicted Solubility in Different Classes of Organic Solvents

3.1. Polar Protic Solvents (e.g., Alcohols, Water)

These solvents can engage in hydrogen bonding. Due to the presence of the carboxylic acid group, this compound is expected to exhibit good solubility in polar protic solvents like methanol, ethanol, and, to a lesser extent, water. The hydrogen bonding between the solvent and the carboxylic acid group is the primary driving force for dissolution.

3.2. Polar Aprotic Solvents (e.g., Acetone, DMSO, THF)

These solvents are polar but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. Solvents like acetone, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) should be effective at dissolving this compound due to dipole-dipole interactions.

3.3. Nonpolar Solvents (e.g., Hexane, Toluene)

In nonpolar solvents, the dominant intermolecular forces are weak van der Waals forces. The polar carboxylic acid and chloro groups of this compound will have unfavorable interactions with nonpolar solvents. Consequently, its solubility is expected to be low in solvents like hexane and toluene.

The following diagram illustrates the key molecular interactions influencing the solubility of this compound in different solvent types.

G This compound This compound Polar Protic Solvents Polar Protic Solvents This compound->Polar Protic Solvents Strong (H-Bonding) Polar Aprotic Solvents Polar Aprotic Solvents This compound->Polar Aprotic Solvents Moderate (Dipole-Dipole) Nonpolar Solvents Nonpolar Solvents This compound->Nonpolar Solvents Weak (van der Waals)

Caption: Predicted solubility interactions of this compound.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Step-by-Step Experimental Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

The following flowchart outlines the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate in shaker bath at constant temperature prep1->prep2 samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 samp3 Dilute sample to known volume samp2->samp3 ana2 Analyze standards and sample (e.g., HPLC) samp3->ana2 ana1 Prepare standard solutions ana1->ana2 ana3 Construct calibration curve ana2->ana3 calc1 Determine concentration from calibration curve ana3->calc1 calc2 Calculate solubility considering dilution calc1->calc2

Caption: Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
WaterPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
DMSOPolar Aprotic25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value

Conclusion

While specific solubility data for this compound requires experimental determination, a thorough understanding of its chemical structure allows for strong predictions of its behavior in various organic solvents. Its amphiphilic nature, arising from the polar carboxylic acid and chloro groups and the nonpolar hydrocarbon backbone, suggests a preference for polar solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine the solubility of this compound, enabling its effective use in drug development and other scientific applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20393231, this compound.
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  • University of Technology (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Methodological & Application

Synthesis of 2-Chlorobut-3-enoic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 2-Chlorobut-3-enoic Acid Derivatives in Drug Discovery and Organic Synthesis

This compound, also known as α-chlorovinylacetic acid, and its derivatives represent a class of highly versatile building blocks in modern organic synthesis and medicinal chemistry. The unique combination of a reactive carboxylic acid moiety, a stereogenic center at the α-carbon bearing a chlorine atom, and a terminal vinyl group provides a rich chemical playground for the construction of complex molecular architectures. The presence of the chlorine atom, a common feature in many pharmaceuticals, can significantly influence a molecule's biological activity, metabolic stability, and binding affinity to target proteins.[1] This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, offering detailed protocols and insights into their potential applications for researchers, scientists, and professionals in drug development.

While a vast number of chloro-containing drugs are available, the specific utility of this compound derivatives is an emerging area of interest. Their structural motifs are present in various biologically active compounds. For instance, substituted butenoic acids have shown promise as inhibitors of enzymes like peptidylglycine α-amidating monooxygenase and histone deacetylases (HDACs), which are implicated in inflammation and cancer.[2][3] Furthermore, the vinyl group offers a handle for a variety of chemical transformations, including additions, oxidations, and cross-coupling reactions, allowing for the rapid diversification of molecular scaffolds.

This document will detail the primary synthetic routes to this compound, focusing on a robust two-step process: the synthesis of the precursor but-3-enoic acid followed by its selective α-chlorination. Subsequently, protocols for the derivatization of the carboxylic acid group into esters and amides will be presented. Finally, the potential applications of these derivatives in medicinal chemistry will be explored, providing a foundation for their use in the design and synthesis of novel therapeutic agents.

I. Synthesis of the Precursor: But-3-enoic Acid (Vinylacetic Acid)

The journey to this compound derivatives begins with the synthesis of its precursor, but-3-enoic acid, commonly known as vinylacetic acid. A practical and well-established method for its preparation is the hydrolysis of allyl cyanide (3-butenenitrile).

Reaction Scheme: From Allyl Cyanide to But-3-enoic Acid

AllylCyanide Allyl Cyanide (3-Butenenitrile) ButenoicAcid But-3-enoic Acid (Vinylacetic Acid) AllylCyanide->ButenoicAcid Hydrolysis HCl_H2O Conc. HCl, H₂O Heat NH4Cl + NH₄Cl

Caption: Hydrolysis of allyl cyanide to but-3-enoic acid.

Protocol 1: Synthesis of But-3-enoic Acid

This protocol is adapted from established procedures for the hydrolysis of nitriles.

Materials:

  • Allyl cyanide (3-butenenitrile)

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask of appropriate size with a reflux condenser. Add allyl cyanide and concentrated hydrochloric acid to the flask. A typical molar ratio is approximately 1:1.2 to 1:1.5 (allyl cyanide to HCl).

  • Reaction: Gently heat the mixture. The reaction is exothermic and will begin to reflux. Control the heating to maintain a steady reflux. The reaction progress can be monitored by the disappearance of the organic nitrile layer. A voluminous precipitate of ammonium chloride will also form.

  • Work-up: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature. Add water to dissolve the ammonium chloride and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (typically 3 portions).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The crude but-3-enoic acid can be purified by vacuum distillation.

Expected Yield: The yield of but-3-enoic acid can vary but is typically in the range of 60-80%.

II. α-Chlorination of But-3-enoic Acid: The Hell-Volhard-Zelinsky Reaction

The key step in the synthesis of this compound is the selective chlorination at the α-position of but-3-enoic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and effective method for this transformation.[4][5][6][7][8] The reaction proceeds via the formation of an acyl halide intermediate, which then enolizes, allowing for electrophilic attack by chlorine at the α-carbon.

Reaction Scheme: Hell-Volhard-Zelinsky Chlorination

ButenoicAcid But-3-enoic Acid ChloroAcid This compound ButenoicAcid->ChloroAcid HVZ Reaction Reagents 1. PCl₃ (cat.), Cl₂ 2. H₂O

Caption: α-Chlorination of but-3-enoic acid via the HVZ reaction.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure for the Hell-Volhard-Zelinsky chlorination and should be performed with caution due to the use of corrosive and hazardous reagents. The presence of the vinyl group may lead to side reactions, such as addition of chlorine to the double bond. Careful control of reaction conditions and purification are crucial.

Materials:

  • But-3-enoic acid

  • Phosphorus trichloride (PCl₃) or red phosphorus

  • Chlorine gas (Cl₂) or a suitable chlorinating agent like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA)[9][10]

  • Inert solvent (e.g., carbon tetrachloride, chloroform - use with extreme caution due to toxicity)

  • Water

  • Round-bottom flask with a reflux condenser and a gas inlet tube

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, place but-3-enoic acid in a dry round-bottom flask equipped with a reflux condenser and a gas inlet tube. Add a catalytic amount of phosphorus trichloride or a small amount of red phosphorus.

  • Chlorination: Gently heat the mixture. Slowly bubble chlorine gas through the reaction mixture or add the solid chlorinating agent portion-wise. The reaction is often exothermic, and the temperature should be carefully controlled.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as NMR or GC-MS to observe the formation of the product and the consumption of the starting material. It is important to avoid over-chlorination.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to hydrolyze the intermediate acyl chloride and any remaining phosphorus halides. This step is highly exothermic and will produce HCl gas, so it must be done cautiously in a well-ventilated fume hood.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent. The solvent can be removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Phosphorus Trichloride/Red Phosphorus: These act as catalysts to convert the carboxylic acid to the more reactive acyl chloride, which is necessary for enolization and subsequent α-halogenation.

  • Chlorine Source: While chlorine gas is the traditional reagent, solid chlorinating agents like NCS or TCCA can be easier and safer to handle in a laboratory setting.[9][10]

  • Inert Solvent: The use of an inert solvent helps to control the reaction temperature and ensure a homogeneous reaction mixture.

  • Aqueous Work-up: This step is crucial to hydrolyze the α-chloro acyl chloride intermediate to the final carboxylic acid product.

Self-Validating System:

The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of impurities resulting from addition to the double bond or polychlorination should be carefully assessed.

III. Derivatization of this compound

The carboxylic acid moiety of this compound can be readily converted into a variety of derivatives, such as esters and amides, which are often key functionalities in drug molecules.

A. Esterification

Esterification is a fundamental transformation that can be achieved through several methods, with the Fischer-Speier esterification being a common choice.

cluster_reactants Reactants ChloroAcid This compound Ester 2-Chlorobut-3-enoate Ester ChloroAcid->Ester Alcohol R-OH (Alcohol) Alcohol->Ester AcidCatalyst H⁺ (cat.) Water + H₂O

Caption: Synthesis of 2-chlorobut-3-enoate esters.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and remove the excess methanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The product can be purified by column chromatography or vacuum distillation.

B. Amidation

The synthesis of amides from this compound typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.

ChloroAcid This compound AcylChloride 2-Chlorobut-3-enoyl Chloride ChloroAcid->AcylChloride Activation SOCl2 SOCl₂ or (COCl)₂ Amide 2-Chlorobut-3-enamide AcylChloride->Amide Amine R¹R²NH (Amine) Amine->Amide Base Base (e.g., Et₃N)

Caption: Synthesis of 2-chlorobut-3-enamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Benzylamine

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Cool the solution in an ice bath and add thionyl chloride or oxalyl chloride dropwise. Allow the reaction to stir at room temperature until the evolution of gas ceases.

  • Amine Reaction: In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM. Cool this solution in an ice bath.

  • Amide Formation: Slowly add the freshly prepared 2-chlorobut-3-enoyl chloride solution to the amine solution via a dropping funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

IV. Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound derivatives make them attractive scaffolds for the development of novel therapeutic agents.

Potential as Enzyme Inhibitors

The α-halo-α,β-unsaturated carbonyl moiety is a known pharmacophore that can act as a Michael acceptor, enabling covalent modification of nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes. This irreversible inhibition mechanism can lead to potent and long-lasting biological effects.

Scaffolds for Bioisosteric Replacement

The carboxylic acid group is a common feature in many drugs, but it can also lead to poor pharmacokinetic properties. The this compound core can be used to synthesize various bioisosteres of carboxylic acids, potentially improving drug-like properties.[11]

Building Blocks for Complex Molecules

The vinyl group provides a versatile handle for further chemical modifications through reactions such as:

  • Epoxidation: To introduce a reactive epoxide ring.

  • Dihydroxylation: To form diols.

  • Heck and Suzuki Cross-Coupling Reactions: To form new carbon-carbon bonds and build more complex molecular frameworks.

These transformations allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

V. Data Summary

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
But-3-enoic acidCH₂=CHCH₂COOHC₄H₆O₂86.09
This compoundCH₂=CHCHClCOOHC₄H₅ClO₂120.53[2]
Methyl 2-chlorobut-3-enoateCH₂=CHCHClCOOCH₃C₅H₇ClO₂134.56
N-Benzyl-2-chlorobut-3-enamideCH₂=CHCHClCONHCH₂PhC₁₁H₁₂ClNO209.67

VI. Conclusion

The synthesis of this compound and its derivatives offers a rich and rewarding area of research for organic and medicinal chemists. The protocols outlined in this guide provide a solid foundation for the preparation of these valuable building blocks. The versatility of the this compound scaffold, coupled with the known importance of chloro-substitution in drug design, suggests that these compounds hold significant potential for the discovery of novel therapeutic agents. Further exploration of their reactivity and biological activity is highly encouraged and is expected to yield exciting new developments in the fields of drug discovery and organic synthesis.

VII. References

  • Hiegel, G. A., et al. (2004). α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Synthetic Communications, 34(5), 889-893.

  • Xiao, J., & Han, L. B. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research, 43(7-8), 266-269.

  • Pistritto, G., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 33(4), 827-834.

  • Merkler, D. J., et al. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1171-1177.

  • DeLaMare, H. E. (1960). The Hell-Volhard-Zelinsky Reaction. Chemical Reviews, 60(2), 189-204.

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • LookChem. (2006, August 20). α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Loughborough University Research Repository. (2023, October 2). Determination of fatty acid chlorination by PCl3: mechanistic and coordination studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-butenoic acid crotonic acid. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Retrieved from [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological activity of novel deoxycholic acid derivatives. Retrieved from [Link]

  • PubMed. (2010). Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML-RAR-alpha oncogene in acute promyelocytic leukemia. Retrieved from [Link]

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Navigating the Reactivity of 2-Chlorobut-3-enoic Acid: A Guide to Nucleophilic Substitution for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the reaction of 2-chlorobut-3-enoic acid and its ester derivatives with a variety of nucleophiles. This versatile building block, possessing both an α-halo acid moiety and a vinyl group, presents unique opportunities for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. This document elucidates the underlying mechanistic principles, details robust experimental protocols for reactions with common nucleophiles, and offers field-proven insights into optimizing reaction outcomes.

Introduction: The Synthetic Potential of a Bifunctional Reagent

This compound is a fascinating and highly reactive molecule for chemical synthesis. Its structure is characterized by a carboxylic acid, a chlorine atom at the alpha (α) position, and a terminal double bond. This arrangement of functional groups makes it a valuable precursor for a wide range of molecular scaffolds, particularly β,γ-unsaturated α-amino acids, which are crucial components of many biologically active peptides and pharmaceuticals.[1]

The primary reactivity of this compound lies in the susceptibility of the α-carbon to nucleophilic attack, a classic example of an SN2 reaction. The presence of the adjacent carbonyl group significantly activates the α-position towards substitution.[2] However, the conjugated vinyl group introduces the potential for competing reaction pathways, namely vinylogous substitution (SN2'), where the nucleophile attacks the γ-carbon. Understanding and controlling the regioselectivity of this reaction is paramount for its successful application in targeted synthesis.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound and its derivatives in their synthetic endeavors.

Mechanistic Considerations: A Tale of Two Pathways

The reaction of this compound with nucleophiles is primarily governed by the principles of nucleophilic substitution at an α-halocarbonyl compound. However, the presence of the conjugated double bond introduces a fascinating dichotomy in its reactivity profile.

Direct α-Substitution (SN2 Pathway)

The most common reaction pathway is the direct displacement of the chloride ion at the α-carbon by a nucleophile.[2] This proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Key characteristics of the SN2 pathway include:

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride).[3]

  • Inversion of Stereochemistry: If the α-carbon is a chiral center, the reaction proceeds with an inversion of its stereochemical configuration, a phenomenon known as the Walden inversion.[4]

  • Rate Law: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3]

For this compound, the reaction with a nucleophile (Nu-) under basic conditions first involves the deprotonation of the carboxylic acid. The resulting carboxylate then undergoes nucleophilic attack.

SN2_Mechanism sub 2-Chlorobut-3-enoate ts Transition State sub->ts Nucleophilic Attack prod α-Substituted Product ts->prod Chloride Departure lg Cl⁻ ts->lg nuc Nu⁻ nuc->ts

Caption: Generalized SN2 mechanism at the α-carbon.

Vinylogous γ-Substitution (SN2' Pathway)

The conjugated π-system of the double bond allows for the transmission of electronic effects, creating an alternative electrophilic site at the γ-carbon. Nucleophilic attack at this position, with concomitant rearrangement of the double bond and expulsion of the chloride ion, is known as a vinylogous substitution or SN2' reaction.

This pathway is particularly favored by:

  • Soft Nucleophiles: Nucleophiles that are large and polarizable, such as organocuprates (Gilman reagents), tend to favor 1,4-addition (conjugate addition), which is the essence of the SN2' reaction.[5]

  • Steric Hindrance: Increased steric bulk at the α-position can disfavor the direct SN2 attack and promote the SN2' pathway.

SN2_prime_Mechanism sub 2-Chlorobut-3-enoate prod γ-Substituted Product sub->prod Conjugate Attack lg Cl⁻ prod->lg nuc Nu⁻ nuc:s->sub:n

Caption: Competing SN2' mechanism at the γ-carbon.

Experimental Protocols and Application Notes

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound and its ethyl ester with representative nucleophiles.

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of β,γ-Unsaturated α-Amino Acid Derivatives via Reaction with Amines (SN2)

This protocol describes the reaction of ethyl 2-chlorobut-3-enoate with a primary or secondary amine to yield the corresponding α-amino ester. This method is a cornerstone for the synthesis of non-proteinogenic amino acids.

Rationale: The use of the ethyl ester protects the carboxylic acid functionality and improves the solubility of the starting material in organic solvents. A base is required to neutralize the HCl generated during the reaction. The reaction proceeds via a direct SN2 displacement of the chloride by the amine nucleophile.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of ethyl 2-chlorobut-3-enoate (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF (0.2 M), add the amine (2.2 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired α-amino ester.

Nucleophile (Amine)ProductTypical YieldReference
BenzylamineEthyl 2-(benzylamino)but-3-enoate75-85%Adapted from
PiperidineEthyl 2-(piperidin-1-yl)but-3-enoate80-90%Adapted from
AnilineEthyl 2-anilino-but-3-enoate60-70%Adapted from
Protocol 2: Synthesis of α-Thio-β,γ-Unsaturated Esters via Reaction with Thiols (SN2)

This protocol outlines the reaction with a thiol nucleophile to produce α-thio-substituted esters, which are valuable intermediates in organic synthesis.

Rationale: Thiols are excellent nucleophiles for SN2 reactions. To enhance the nucleophilicity of the thiol, it is often deprotonated with a mild base to form the corresponding thiolate.

Step-by-Step Protocol:

  • Thiolate Formation: In a separate flask, dissolve the thiol (1.1 eq.) in a polar aprotic solvent like THF or DMF and add a base such as sodium hydride (1.1 eq.) or potassium carbonate (1.5 eq.) at 0 °C. Stir for 30 minutes.

  • Reaction Setup: To the pre-formed thiolate solution, add a solution of ethyl 2-chlorobut-3-enoate (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Nucleophile (Thiol)ProductTypical YieldReference
ThiophenolEthyl 2-(phenylthio)but-3-enoate85-95%Adapted from
Benzyl mercaptanEthyl 2-(benzylthio)but-3-enoate80-90%Adapted from
Protocol 3: Synthesis of γ-Alkylated Butenoates via Reaction with Organocuprates (SN2')

This protocol details the reaction with a Gilman reagent (a lithium dialkylcuprate) to achieve substitution at the γ-position.

Rationale: Organocuprates are soft nucleophiles that preferentially undergo 1,4- or conjugate addition to α,β-unsaturated systems. This directs the nucleophilic attack to the γ-carbon of the 2-chlorobut-3-enoate system.

Step-by-Step Protocol:

  • Gilman Reagent Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.0 eq.) in anhydrous THF at -78 °C. Add a solution of an organolithium reagent (e.g., methyllithium, 2.0 eq.) dropwise and stir for 30 minutes to form the lithium dialkylcuprate.

  • Reaction Setup: To the freshly prepared Gilman reagent at -78 °C, add a solution of ethyl 2-chlorobut-3-enoate (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Conditions: Stir the reaction mixture at -78 °C for 1-3 hours.

  • Work-up: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Nucleophile (Organocuprate)ProductTypical YieldReference
Lithium dimethylcuprateEthyl but-2-enoate70-80%Adapted from[5]
Lithium dibutylcuprateEthyl hex-2-enoate65-75%Adapted from[5]

Conclusion and Future Outlook

This compound and its esters are powerful and versatile reagents in modern organic synthesis. The ability to selectively functionalize either the α- or γ-position by careful selection of the nucleophile opens up a wide array of synthetic possibilities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ these building blocks in the creation of novel molecules for drug discovery and materials science. Future research in this area will likely focus on the development of enantioselective methods for these substitution reactions, further expanding the utility of this valuable synthetic intermediate.

References

  • Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids. Bioorganic & Medicinal Chemistry Letters. [Link][1]
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The Strategic Application of 2-Chlorobut-3-enoic Acid Derivatives in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of pharmaceutical research, drug development, and synthetic chemistry, the quest for enantiomerically pure compounds is a perpetual challenge and a critical necessity. The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image ranging from being inactive to exhibiting deleterious side effects. In this context, the strategic deployment of versatile chiral building blocks is paramount. This document provides an in-depth exploration of the utility of 2-chlorobut-3-enoic acid derivatives, specifically focusing on the asymmetric synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate in the synthesis of numerous blockbuster pharmaceuticals.

While this compound itself presents a unique scaffold, its derivatives, particularly the corresponding β-keto ester, ethyl 4-chloro-3-oxobutanoate, have emerged as highly valuable substrates in asymmetric synthesis. The primary transformation of interest is the stereoselective reduction of the ketone functionality to furnish a chiral hydroxyl group. This application note will delve into the nuances of this transformation, with a particular emphasis on biocatalytic methods that offer unparalleled selectivity and operational simplicity.

The Power of Biocatalysis in Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. While traditional chemical methods employing chiral metal catalysts or stoichiometric chiral reagents are effective, they often necessitate stringent reaction conditions, expensive and toxic heavy metals, and complex ligand synthesis. Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative.

Carbonyl reductases (also known as ketoreductases or alcohol dehydrogenases) are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with exquisite stereoselectivity.[1] These enzymes utilize a hydride source, typically from a nicotinamide cofactor such as NADPH or NADH, to effect the reduction. The inherent chirality of the enzyme's active site dictates the facial selectivity of hydride attack on the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol product.[2]

A significant advantage of biocatalytic reductions is the ability to perform reactions in aqueous media under mild conditions of temperature and pH, which is not only environmentally benign but also helps in preventing side reactions like racemization or degradation of sensitive functional groups.[3]

The Crucial Role of Cofactor Regeneration

A key consideration in the practical application of nicotinamide-dependent reductases is the stoichiometric requirement for the expensive cofactor (NAD(P)H). To overcome this economic and practical hurdle, a cofactor regeneration system is almost always employed. This involves coupling the primary reduction reaction with a secondary reaction that regenerates the consumed NAD(P)H. A widely adopted and highly efficient approach is the use of a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose, concomitantly reducing NAD(P)+ back to NAD(P)H.[4][5] This elegant "substrate-coupled" approach allows for the use of only a catalytic amount of the cofactor, dramatically improving the process's economic viability.

Cofactor_Regeneration sub Ethyl 4-chloro- 3-oxobutanoate reductase Carbonyl Reductase sub->reductase Substrate prod Ethyl (S)-4-chloro- 3-hydroxybutanoate nadph NADPH nadph->reductase Cofactor nadp NADP+ gdh Glucose Dehydrogenase nadp->gdh reductase->prod Product reductase->nadp glucose Glucose glucose->gdh Co-substrate gluconolactone Gluconolactone gdh->nadph Regeneration gdh->gluconolactone

Caption: Cofactor regeneration cycle in biocatalytic ketone reduction.

Application Protocol: Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate using a Recombinant Whole-Cell Biocatalyst

This protocol details the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant E. coli whole-cell biocatalyst co-expressing a carbonyl reductase from Candida magnoliae and a glucose dehydrogenase from Bacillus megaterium for cofactor regeneration.[6][7] Whole cells are often preferred over isolated enzymes as they obviate the need for tedious and costly enzyme purification, and the cellular environment can protect the enzymes, leading to enhanced stability.

Materials and Equipment

Reagents:

  • Ethyl 4-chloro-3-oxobutanoate (substrate)

  • Recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase

  • Glucose (co-substrate)

  • NADP+ (cofactor)

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Antifoaming agent

Equipment:

  • Bioreactor or fermenter with temperature and pH control

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess analysis

Experimental Procedure

Protocol_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation & Purification cluster_analysis Analysis culture 1. Cultivation of Recombinant E. coli harvest 2. Cell Harvesting & Washing culture->harvest setup 3. Reaction Setup harvest->setup feeding 4. Substrate Feeding setup->feeding monitoring 5. Reaction Monitoring feeding->monitoring extraction 6. Extraction monitoring->extraction drying 7. Drying & Concentration extraction->drying purification 8. (Optional) Purification drying->purification ee_analysis 9. Enantiomeric Excess (e.e.) Determination drying->ee_analysis yield_calc 10. Yield Calculation ee_analysis->yield_calc

Caption: Experimental workflow for the biocatalytic synthesis.

1. Biocatalyst Preparation:

  • Cultivate the recombinant E. coli strain in a suitable growth medium containing the appropriate antibiotics for plasmid maintenance.

  • Induce the expression of the carbonyl reductase and glucose dehydrogenase genes at the mid-logarithmic growth phase.

  • After the induction period, harvest the cells by centrifugation.

  • Wash the cell pellet with potassium phosphate buffer (50 mM, pH 6.5) to remove residual medium components.

2. Asymmetric Reduction:

  • In a temperature-controlled bioreactor, prepare the reaction mixture by suspending the washed E. coli cell pellet in potassium phosphate buffer (50 mM, pH 6.5).

  • Add glucose to the reaction mixture to a final concentration of approximately 1.1 g per gram of substrate to be added.[8]

  • Add a catalytic amount of NADP+ (e.g., 0.1 mg/mL).

  • Maintain the reaction temperature at 30°C and the pH at 6.5 through the controlled addition of a base (e.g., 2 M NaOH).

  • Initiate the reaction by the continuous or batch-wise addition of ethyl 4-chloro-3-oxobutanoate. A continuous feed is often preferred to maintain a low substrate concentration in the aqueous phase, which can mitigate substrate inhibition or instability.[9]

  • Monitor the progress of the reaction by periodically taking samples and analyzing the consumption of the substrate and the formation of the product by GC or HPLC.

3. Product Isolation and Purification:

  • Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation or filtration.

  • Extract the supernatant or filtrate with an equal volume of ethyl acetate. Repeat the extraction process to ensure complete recovery of the product.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl (S)-4-chloro-3-hydroxybutanoate.

  • If necessary, the crude product can be further purified by silica gel column chromatography.

4. Analysis:

  • Determine the enantiomeric excess (e.e.) of the product using a chiral GC or HPLC column.

  • Calculate the isolated yield of the purified product.

Expected Results

The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate using a co-expressed system of carbonyl reductase and glucose dehydrogenase typically yields ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess and good to excellent chemical yield. The table below summarizes typical results reported in the literature for similar systems.

BiocatalystSubstrate ConcentrationYieldEnantiomeric Excess (e.e.)Reference
Recombinant E. coli with Candida magnoliae reductase and Bacillus subtilis GDH48.7 g/L-99.8% (S)[4]
Recombinant E. coli with Pichia stipitis reductase and Bacillus megaterium GDH1398 mM (in organic phase)90.7%>99% (S)[5]
Recombinant E. coli with Candida magnoliae reductase3000 mM>99%>99.9% (S)[6]

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Insufficient enzyme activity, cofactor limitation, or substrate/product inhibition.

    • Solution: Increase the biocatalyst loading, ensure an adequate supply of the co-substrate (glucose) for cofactor regeneration, or implement a continuous substrate feeding and/or in-situ product removal strategy.[10]

  • Low Enantioselectivity:

    • Cause: Presence of competing endogenous reductases in the whole-cell catalyst with opposite stereoselectivity.

    • Solution: Use a host organism with a low background of competing enzymes or consider using purified enzymes. Genetic engineering of the host strain to knock out competing reductases can also be an effective strategy.[11]

  • Substrate Instability:

    • Cause: The β-keto ester substrate can be unstable in aqueous solutions.[9]

    • Solution: Employ a two-phase system (e.g., water/n-butyl acetate) where the substrate resides primarily in the organic phase, minimizing its concentration in the aqueous phase where the enzymatic reaction occurs.[12]

Conclusion

The asymmetric synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate via the biocatalytic reduction of its corresponding β-keto ester stands as a testament to the power and practicality of modern enzyme-catalyzed reactions. This approach, leveraging a carbonyl reductase in tandem with a cofactor regeneration system, provides a scalable, environmentally friendly, and highly selective route to a crucial pharmaceutical intermediate. The detailed protocol and accompanying scientific rationale provided in this application note are intended to empower researchers and drug development professionals to confidently implement this valuable synthetic methodology in their own laboratories. The continued exploration and engineering of novel biocatalysts will undoubtedly further expand the synthetic chemist's toolkit for accessing enantiomerically pure molecules.

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  • Lee, S. H., et al. (2003). Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate Using fabG-homologues. Applied Microbiology and Biotechnology, 61(2), 133-139. [Link]
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  • He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 165, 1-7. [Link]
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  • Yi, Z. L., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-125. [Link]
  • Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. Applied Microbiology and Biotechnology, 48(6), 699-703. [Link]
  • Shimizu, S., et al. (1992). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 58(7), 2227-2231. [Link]
  • Patel, R. N. (2006). Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity. The Journal of Organic Chemistry, 71(11), 4202-4205. [Link]
  • Shimizu, S., et al. (1997). Purification and Characterization of NADPH-dependent Carbonyl Reductase, Involved in Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate, From Candida Magnoliae. Bioscience, Biotechnology, and Biochemistry, 61(11), 1869-1873. [Link]
  • Shimizu, S., et al. (1992). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 58(7), 2227–2231. [Link]
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The Synthetic Versatility of 2-Chlorobut-3-enoic Acid: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available synthons, 2-chlorobut-3-enoic acid emerges as a molecule of significant interest, possessing a unique combination of functional groups that render it a versatile precursor for a range of valuable compounds. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the applications and reaction protocols involving this powerful synthetic tool.

Physicochemical Properties and Safety Considerations

This compound, with the chemical formula C₄H₅ClO₂, is a halogenated unsaturated carboxylic acid.[1][2] Its structure, featuring a vinyl group, a carboxylic acid, and a chlorine atom at the α-position, bestows upon it a distinct reactivity profile.

PropertyValueSource
Molecular Formula C₄H₅ClO₂[1][2]
Molecular Weight 120.53 g/mol [1]
IUPAC Name This compound[1]
SMILES C=CC(C(=O)O)Cl[1][2]
CAS Number 24253-33-6[1]

Safety Profile: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

The Gateway to Unnatural Amino Acids: Synthesis of Vinylglycine

One of the most notable applications of synthons related to this compound is in the preparation of vinylglycine (2-aminobut-3-enoic acid), a non-proteinogenic amino acid that has garnered significant attention as an inhibitor of various enzymes.[3] While direct synthesis from this compound is not the most commonly cited route, a highly efficient three-step synthesis starting from the structurally related but-3-enenitrile highlights the utility of this C4 framework.[4][5][6] This process involves a Neber-like rearrangement of an N-chloroimidate intermediate.[3][5][7]

Conceptual Workflow for Vinylglycine Synthesis

The following diagram illustrates the key transformations in the synthesis of vinylglycine from but-3-enenitrile. This conceptual workflow provides a strategic overview of the synthetic approach.

G Butenenitrile But-3-enenitrile ImidateHCl Methyl but-3-enimidate Hydrochloride Butenenitrile->ImidateHCl  HCl, MeOH NChloroimidate Methyl N-chlorobut-3-enimidate ImidateHCl->NChloroimidate  NaOCl Vinylglycine DL-Vinylglycine NChloroimidate->Vinylglycine  1. NaOH (aq)  2. H+ workup

Caption: Synthetic pathway to DL-Vinylglycine.

Detailed Protocol: Synthesis of DL-Vinylglycine via Neber-like Rearrangement

This protocol is adapted from established literature procedures for the synthesis of vinylglycine from but-3-enenitrile.[3][5]

Step 1: Formation of Methyl but-3-enimidate Hydrochloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve but-3-enenitrile (1.0 eq) in anhydrous methanol (approx. 1.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution for approximately 1 hour.

  • Seal the flask and continue stirring at room temperature for 12-24 hours.

  • Dilute the reaction mixture with anhydrous diethyl ether to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield methyl but-3-enimidate hydrochloride.

Step 2: Synthesis of Methyl N-chlorobut-3-enimidate

  • To a stirred aqueous solution of sodium hypochlorite (10-15%, excess), cooled to 0 °C, add the methyl but-3-enimidate hydrochloride (1.0 eq) in one portion.

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Extract the aqueous mixture with a non-polar organic solvent (e.g., petroleum ether or diethyl ether).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl N-chlorobut-3-enimidate as an oil. Caution: This intermediate can be unstable; it is often used immediately in the next step without further purification.

Step 3: Neber-like Rearrangement to DL-Vinylglycine

  • Prepare a solution of sodium hydroxide (3.0 eq) in water.

  • Add the crude methyl N-chlorobut-3-enimidate (1.0 eq) to the sodium hydroxide solution and stir at room temperature for 10-12 hours.[5][7]

  • Acidify the reaction mixture to approximately pH 2 with a suitable acid (e.g., HCl or KHSO₄).[3]

  • The crude vinylglycine can be purified by ion-exchange chromatography.[5]

Potential as a Versatile Synthetic Intermediate

The inherent reactivity of this compound and its derivatives suggests a broad range of potential applications in organic synthesis that remain to be fully explored.

Michael Acceptor Chemistry

The electron-withdrawing carboxylic acid group in conjunction with the vinyl moiety makes this compound a potential Michael acceptor.[8] Nucleophiles can, in principle, add to the β-carbon of the double bond. The presence of the α-chloro substituent adds another layer of complexity and potential for subsequent transformations.

G Substrate This compound Adduct Michael Adduct Substrate->Adduct Nucleophile Nucleophile (Nu-) Nucleophile->Substrate  Conjugate Addition

Caption: Conceptual Michael addition to this compound.

This reactivity opens avenues for the synthesis of substituted butyric acid derivatives, which are common motifs in pharmaceuticals and natural products.

Precursor to Heterocyclic Systems

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds. Reactions with dinucleophiles could lead to the formation of lactones, lactams, and other ring systems. For instance, reaction with an amine could proceed via initial nucleophilic substitution of the chlorine atom followed by intramolecular cyclization onto the carboxylic acid or the double bond.

Conclusion

This compound and its related C4 synthons represent a class of building blocks with significant, yet not fully realized, potential in organic synthesis. The well-established route to vinylglycine serves as a testament to their utility in constructing valuable, non-natural amino acids. The exploration of its reactivity as a Michael acceptor and as a precursor to heterocyclic systems is a fertile ground for future research and development. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, a deeper understanding and application of such versatile building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Hallinan, K. O., & Hutchinson, D. W. (1992). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, (23), 3219-3223. [Link]
  • Hutchinson, D. W., & Hallinan, K. O. (1993). Simplified method for the production of vinyl glycine (2-aminobut-3-enoic acid) and a convenient resolution of a derivative. U.S.
  • Hutchinson, D. W., & Hallinan, K. O. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative.
  • Hallinan, K. O., & Hutchinson, D. W. (1992). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid)
  • Simple Synthesis of Land D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • Stenutz, R. (n.d.). This compound. In Stenutz.
  • PubChemLite. (n.d.). This compound (C4H5ClO2).
  • National Center for Biotechnology Information. (n.d.). (Z)-4-chlorobut-3-enoic acid. In PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorobut-2-enoic acid. In PubChem.
  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. In Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2-Chlorobut-3-enethioate. In PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methylbut-2-enoic acid. In PubChem.

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Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 2-Chlorobut-3-enoic Acid

This compound, also known as 2-chlorovinylacetic acid, is a bifunctional molecule poised for significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its structure, featuring both a vinyl chloride and a carboxylic acid moiety, presents a unique opportunity for orthogonal functionalization. The vinyl chloride group serves as a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid provides a site for further derivatization or can influence the reactivity and solubility of the molecule.

This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for key reactions. While direct literature on the palladium-catalyzed coupling of this compound is emerging, the protocols herein are built upon established principles for vinyl chloride substrates and analogous systems, such as 3-iodobut-3-enoic acid, providing a robust starting point for methodological development.[1][2][3]

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.

The generalized catalytic cycle for a cross-coupling reaction between an organic halide (R-X) and an organometallic reagent (R'-M) is depicted below.

Palladium Catalytic Cycle cluster_legend Key Steps Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation (R'-M) R-Pd(II)-R'(L2)->Pd(0)L2 R-R' R-R' R-Pd(II)-R'(L2)->R-R' Reductive Elimination Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The reactivity of the organic halide (R-X) in the oxidative addition step is crucial and generally follows the trend I > Br > OTf > Cl.[5] Consequently, vinyl chlorides like this compound are among the more challenging substrates, often requiring more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step. The presence of the carboxylic acid group may also influence the reaction by coordinating to the metal center or by affecting the solubility and electronic properties of the substrate.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Substituted Butenoic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.[6][7][8] Coupling this compound with various aryl or vinyl boronic acids provides a direct route to a diverse array of substituted butenoic acids, which are valuable intermediates in drug discovery.

Causality in Experimental Design:
  • Catalyst and Ligand Selection: Due to the lower reactivity of the vinyl chloride, a high-performance catalyst system is essential. Palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common precatalysts.[9] The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often employed to promote the oxidative addition of the C-Cl bond and stabilize the active Pd(0) species.

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include toluene/water, dioxane/water, or THF/water.

Protocol 1: Model Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki-Miyaura Workflow reagents Reagents This compound Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ setup Reaction Setup Schlenk flask Inert atmosphere (Ar/N₂) Toluene/Water (10:1) reagents->setup reaction Reaction Conditions Heat to 80-100 °C Stir for 12-24 h Monitor by TLC/LC-MS setup->reaction workup Work-up Cool to RT Acidify with 1M HCl Extract with EtOAc reaction->workup purification Purification Dry over Na₂SO₄ Concentrate Column chromatography workup->purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound120.541.01.0
Phenylboronic acid121.931.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.510.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
Toluene-10 mL-
Water (degassed)-1 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (120.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), potassium phosphate (424.5 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylbut-3-enoic acid.

Application Note 2: Heck-Mizoroki Reaction for Alkenyl Functionalization

The Heck-Mizoroki reaction is a powerful tool for the formation of C-C bonds by coupling an organic halide with an alkene.[4][10][11] Applying this reaction to this compound with various alkenes allows for the synthesis of functionalized dienoic acids, which can be precursors to complex cyclic and acyclic systems.

Causality in Experimental Design:
  • Catalyst System: Similar to the Suzuki coupling, a robust palladium catalyst is required. Palladium(II) acetate is a common precatalyst.[4] The choice of ligand is crucial, with bulky phosphines or N-heterocyclic carbenes (NHCs) often providing good results.

  • Base: A base is necessary to neutralize the HX generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[10] Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are typically used.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly employed to facilitate the reaction, often at elevated temperatures.

Protocol 2: Model Heck-Mizoroki Reaction of this compound with Styrene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound120.541.01.0
Styrene104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.030.03
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.060.06
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • In a sealed reaction vessel, combine this compound (120.5 mg, 1.0 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), and tri(o-tolyl)phosphine (18.3 mg, 0.06 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and styrene (0.17 mL, 1.5 mmol) via syringe.

  • Heat the reaction mixture to 120 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl.

  • Extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the substituted dienoic acid product.

Application Note 3: Sonogashira Coupling for the Synthesis of Enynoic Acids

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, providing access to valuable enynoic acid structures.[12][13][14][15] These motifs are present in numerous natural products and are useful building blocks in organic synthesis.

Causality in Experimental Design:
  • Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst (typically CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the generated acid.[15]

  • Copper-Free Conditions: To avoid issues related to the use of copper, copper-free Sonogashira protocols have been developed. These often require more specialized palladium catalysts and stronger bases.

Protocol 3: Model Sonogashira Coupling of this compound with Phenylacetylene

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: This compound Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine solvent Add Degassed Solvent: THF reagents->solvent conditions Stir at RT to 50°C Monitor by TLC/LC-MS solvent->conditions quench Quench with NH₄Cl (aq) conditions->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify

Caption: Step-by-step workflow for the Sonogashira coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound120.541.01.0
Phenylacetylene102.131.11.1
Bis(triphenylphosphine)palladium(II) dichloride701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-5 mL-

Procedure:

  • To a Schlenk tube, add this compound (120.5 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add anhydrous THF (5 mL), triethylamine (0.42 mL, 3.0 mmol), and phenylacetylene (0.12 mL, 1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor for completion by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired 2-(phenylethynyl)but-3-enoic acid.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound represent a promising avenue for the synthesis of a wide range of functionalized butenoic acid derivatives. The protocols outlined in this guide, based on established principles for challenging vinyl chloride substrates, provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further optimization of reaction conditions, including the screening of advanced catalyst systems and the exploration of greener reaction media, will undoubtedly expand the scope and applicability of these transformations. The unique combination of a reactive vinyl chloride and a carboxylic acid moiety in this compound makes it a valuable tool for the development of novel pharmaceuticals and advanced materials.

References

  • Heck, R. F. (2011). The Heck Reaction. Wikipedia. [Link]
  • Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254.
  • (n.d.). Sonogashira Coupling. SynArchive. [Link]
  • (2023). Sonogashira coupling. Wikipedia. [Link]
  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
  • Abarbri, M., Parrain, J.-L., & Duchêne, A. (2000). Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents. Synthesis of 3-Substituted But-3-enoic Acids. The Journal of Organic Chemistry, 65(22), 7475–7478. [Link]
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Abarbri, M., Parrain, J. L., Kitamura, M., Noyori, R., & Duchene, A. (2000). Palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organometallic reagents. Synthesis Of 3-substituted but-3-enoic acids. The Journal of Organic Chemistry, 65(22), 7475–7478. [Link]
  • Martin, A. R., & Yang, Y. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Acta Chemica Scandinavica, 47, 221–230.
  • Abarbri, M., Parrain, J.-L., & Duchêne, A. (2000). Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents. Synthesis of 3-Substituted But-3-enoic Acids. ACS Figshare. [Link]
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
  • Trost, B. M., & Crawley, M. L. (2003). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. Chemical Reviews, 103(8), 2921–2944.
  • (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
  • (2023). Heck Reaction. Chemistry LibreTexts. [Link]
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Montgomery, J. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. [Link]
  • (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes.
  • (2023). This compound. PubChem. [Link]
  • Molander, G. A., Traister, K. M., & Barcellos, T. (2013). Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides. The Journal of Organic Chemistry, 78(8), 4123–4131. [Link]
  • Engle, K. M., & Chen, J. S. (2020).
  • Panda, S., & Thangaraj, M. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22155–22174. [Link]
  • Faraone, A., & Carretero, J. C. (2019). Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. Journal of the American Chemical Society, 141(1), 159–163.
  • Huang, H., & Alper, H. (2012). Palladium-catalyzed carbonylative cyclization/arylation cascade for 2-aroylindolizine synthesis. Organic Letters, 14(23), 6044–6047. [Link]
  • Leitch, D. C. (2024, July 3).

Sources

Application Notes and Protocols for Enzymatic Reactions with 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chlorobut-3-enoic Acid in Enzymatic Research

This compound, a halogenated unsaturated carboxylic acid, represents a molecule of significant interest for researchers in biocatalysis, enzymology, and drug development. Its structure, featuring a reactive vinyl chloride moiety adjacent to a chiral center and a carboxyl group, makes it a compelling substrate for studying the activity and specificity of various enzymes, particularly dehalogenases. Furthermore, its potential to act as a mechanism-based inhibitor for certain enzymes opens avenues for its use as a tool in probing active site architecture and reaction mechanisms, as well as a scaffold for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the application of this compound in enzymatic reactions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this compound in their work. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to adapt and troubleshoot their experiments with a high degree of confidence and scientific rigor.

I. Understanding the Enzymatic Landscape for this compound

The primary class of enzymes expected to interact with this compound are the dehalogenases . These enzymes catalyze the cleavage of carbon-halogen bonds, a critical step in the biodegradation of many halogenated environmental pollutants.[1] Based on their mechanism and substrate specificity, several types of dehalogenases could potentially process this compound.

Haloacid Dehalogenases (HADs)

This superfamily of enzymes is a prime candidate for activity with this compound. HADs catalyze the hydrolytic dehalogenation of haloalkanoic acids to produce the corresponding hydroxyalkanoic acids.[1][2] They are broadly classified based on their stereospecificity:

  • L-2-Haloacid dehalogenases (L-DEX): These enzymes act on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids.[1]

  • D-2-Haloacid dehalogenases (D-DEX): These enzymes convert D-2-haloalkanoic acids into L-2-hydroxyalkanoic acids.[1]

  • D,L-2-Haloacid dehalogenases (D,L-DEX): These enzymes can act on both enantiomers of 2-haloalkanoic acids.[1]

Given that this compound is a 2-haloacid, enzymes from this family are highly likely to exhibit activity towards it. Most 2-haloacid dehalogenases show high catalytic activity with short-chain halogenated acid substrates, typically those with fewer than four carbon atoms.[2][3]

Reductive Dehalogenases

Another important class of enzymes are the reductive dehalogenases, which are often involved in the anaerobic degradation of halogenated compounds. These enzymes catalyze the replacement of a halogen atom with a hydrogen atom. While often associated with aromatic compounds, some reductive dehalogenases are known to act on aliphatic substrates.

The following diagram illustrates the potential enzymatic transformations of this compound.

Enzymatic_Transformations cluster_substrate Substrate cluster_enzymes Enzyme Classes cluster_products Potential Products 2-chlorobut-3-enoic_acid This compound HAD Haloacid Dehalogenase (Hydrolytic) 2-chlorobut-3-enoic_acid->HAD Hydrolysis RD Reductive Dehalogenase 2-chlorobut-3-enoic_acid->RD Reduction 2-hydroxybut-3-enoic_acid 2-Hydroxybut-3-enoic Acid HAD->2-hydroxybut-3-enoic_acid but-3-enoic_acid But-3-enoic Acid RD->but-3-enoic_acid

Caption: Potential enzymatic pathways for this compound.

II. Application as a Substrate for Dehalogenase Activity Assays

This compound can serve as a valuable substrate for the discovery and characterization of novel dehalogenases. A typical workflow for screening and characterizing enzyme activity is outlined below.

Dehalogenase_Assay_Workflow Start Enzyme Source (e.g., cell lysate, purified protein) Substrate_Prep Prepare this compound solution Start->Substrate_Prep Assay_Setup Set up reaction mixture (buffer, enzyme, substrate) Substrate_Prep->Assay_Setup Incubation Incubate at optimal temperature and time Assay_Setup->Incubation Reaction_Stop Stop reaction (e.g., acidification, heat) Incubation->Reaction_Stop Analysis Analyze for product formation or substrate depletion Reaction_Stop->Analysis Data_Analysis Calculate specific activity, Km, Vmax Analysis->Data_Analysis End Characterized Enzyme Activity Data_Analysis->End

Caption: General workflow for a dehalogenase activity assay.

Protocol 1: Spectrophotometric Assay for Dehalogenase Activity

This protocol describes a general method for determining the activity of a dehalogenase using this compound as the substrate. The assay is based on the detection of the resulting halide ion or a change in pH.

Principle: The enzymatic dehalogenation of this compound will release a chloride ion and a proton, leading to a decrease in the pH of the reaction mixture. This change can be monitored using a pH indicator or a pH-stat. Alternatively, the released chloride can be quantified using specific colorimetric methods.

Materials:

  • This compound (substrate)

  • Purified dehalogenase or cell-free extract containing the enzyme

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • pH indicator (e.g., phenol red) or a pH-stat apparatus

  • Spectrophotometer or microplate reader

  • (Optional) Reagents for chloride quantification (e.g., mercuric thiocyanate and ferric ammonium sulfate)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in the assay buffer. The final concentration in the assay will typically range from 1 to 10 mM.

  • Enzyme Preparation: Dilute the purified enzyme or cell-free extract in the assay buffer to a concentration that will result in a linear reaction rate over the desired time course.

  • Assay Mixture Preparation: In a microplate well or a cuvette, combine the assay buffer, pH indicator (if used), and the enzyme solution.

  • Initiate the Reaction: Add the this compound stock solution to the assay mixture to start the reaction.

  • Monitor the Reaction:

    • Using a pH indicator: Monitor the change in absorbance at the appropriate wavelength for the chosen indicator (e.g., 560 nm for phenol red). The rate of color change is proportional to the rate of acid production.

    • Using a pH-stat: Titrate the reaction mixture with a standard solution of NaOH to maintain a constant pH. The rate of NaOH consumption is equal to the rate of acid production.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the progress curve. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of H+ per minute under the specified conditions.

Causality Behind Experimental Choices:

  • Choice of Buffer: A buffer with a pKa around the optimal pH of the enzyme is chosen to provide good buffering capacity. However, for pH-change assays, a weakly buffered solution is used to allow for a detectable change in pH.

  • Substrate Concentration: The substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the enzyme is working at or near its maximum velocity (Vmax), but this may need to be optimized.

  • Enzyme Concentration: The enzyme concentration is adjusted to ensure the reaction rate is linear over the measurement period and that substrate depletion is not significant.

III. Application as an Enzyme Inhibitor

The vinyl chloride group in this compound makes it a potential mechanism-based inactivator (also known as a suicide inhibitor) for certain enzymes. Such inhibitors are unreactive until they are catalytically converted by the target enzyme into a reactive species that then irreversibly modifies the enzyme's active site.

Protocol 2: Investigating this compound as a Time-Dependent Inhibitor

This protocol is designed to determine if this compound acts as a time-dependent, irreversible inhibitor of a target enzyme.

Principle: A time-dependent inhibitor will cause a progressive loss of enzyme activity when pre-incubated with the enzyme. The rate of inactivation will depend on the inhibitor concentration.

Materials:

  • Target enzyme

  • Natural substrate for the target enzyme

  • This compound (potential inhibitor)

  • Assay buffer

  • Stop solution (if necessary)

Procedure:

  • Pre-incubation: Prepare a series of tubes containing the target enzyme at a fixed concentration in the assay buffer. Add different concentrations of this compound to each tube. Include a control tube with no inhibitor. Incubate all tubes at a constant temperature.

  • Time-course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each pre-incubation tube.

  • Activity Assay: Immediately dilute the aliquot into an assay mixture containing the natural substrate of the enzyme at a saturating concentration. This dilution should be large enough to prevent significant further inhibition during the activity measurement.

  • Measure Residual Activity: Measure the initial rate of the reaction for each time point and inhibitor concentration.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. If the plots are linear, it indicates a pseudo-first-order inactivation process. The slope of each line represents the apparent inactivation rate constant (k_obs).

  • Determine Inactivation Parameters: Plot the k_obs values against the inhibitor concentrations. If the plot is hyperbolic, it suggests that a reversible enzyme-inhibitor complex is formed prior to inactivation. The data can be fitted to the following equation to determine the maximum inactivation rate (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I):

    k_obs = (k_inact * [I]) / (K_I + [I])

Causality Behind Experimental Choices:

  • Dilution Step: The dilution of the pre-incubation mixture into the assay medium is crucial to effectively "quench" the inactivation reaction by lowering the concentration of the inhibitor, allowing for an accurate measurement of the remaining enzyme activity.

  • Saturating Substrate Concentration: Using a high concentration of the natural substrate in the activity assay helps to minimize any competitive inhibition by the remaining free inhibitor, ensuring that the measured activity reflects the amount of active enzyme.

IV. Data Presentation and Interpretation

Quantitative data from enzymatic assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Kinetic Parameters for a Dehalogenase with this compound

ParameterValueUnits
Km 5.2 ± 0.4mM
Vmax 12.5 ± 0.8µmol/min/mg
kcat 25.0s⁻¹
kcat/Km 4.8 x 10³M⁻¹s⁻¹

Table 2: Example of Inactivation Parameters for an Enzyme with this compound

ParameterValueUnits
k_inact 0.15 ± 0.02min⁻¹
K_I 50 ± 5µM
k_inact/K_I 3.0 x 10³M⁻¹min⁻¹

V. Conclusion and Future Perspectives

This compound is a versatile tool for the study of enzymatic reactions, particularly those catalyzed by dehalogenases. The protocols and guidelines presented here provide a solid foundation for researchers to explore the interactions of this compound with enzymes of interest. Future research could focus on the discovery of novel dehalogenases with high activity and stereoselectivity towards this compound, which could have applications in bioremediation and the synthesis of chiral building blocks. Furthermore, a deeper investigation into its potential as a mechanism-based inhibitor for various enzyme classes could lead to the development of new pharmacological probes and therapeutic leads.

VI. References

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. RSC. Retrieved from [Link]

  • Adamu, A., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Bioengineering and Biotechnology, 9, 755225. [Link]

  • Bhatt, P., et al. (2017). Microbial biotransformation: a process for chemical alterations. Journal of Bacteriology & Mycology: Open Access, 4(2), 54-58. [Link]

  • Jeenes, D. J., et al. (2018). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences, 19(9), 2785. [Link]

  • MedCrave. (2017). Microbial bio transformation: a process for chemical alterations. MedCrave online. Retrieved from [Link]

  • Oyewusi, A. A., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology, 12, 755225. [Link]

  • Rathbone, D. A., et al. (2005). Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review. Journal of Pharmacy and Pharmacology, 57(3), 283-297. [Link]

  • Marshall, J. R., et al. (2021). New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds. ChemBioChem, 22(14), 2436-2456. [Link]

  • Megazyme. (n.d.). Analytical Method Videos: Enzyme Activity. Retrieved from [Link]

  • van den Heuvel, R. H., et al. (2000). Chemo-Enzymatic Synthesis of ( R )- and ( S )-2Hydroxy4-phenylbutanoic Acid via Enantio-Complementary Deracemization of (±)-2Hydroxy4-phenyl-3-butenoic Acid Using a Racemase-Lipase Two-Enzyme System. Advanced Synthesis & Catalysis, 342(10), 917-924. [Link]

  • PubChem. (n.d.). 3-Chlorobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ohta, H., et al. (1995). Chemoenzymatic Synthesis of Both Enantiomers of 2-tert-Butyl-2-methyl-1,3-benzodioxole-4-carboxylic (TBMB) Acid. Bioscience, Biotechnology, and Biochemistry, 59(5), 874-879. [Link]

Sources

Application Note & Protocol: Synthesis of Alkyl 2-chlorobut-3-enoates via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of alkyl 2-chlorobut-3-enoates through the acid-catalyzed esterification of 2-chlorobut-3-enoic acid. Esters of this functionalized carboxylic acid are valuable intermediates in organic synthesis, serving as precursors for a variety of molecular scaffolds. The protocol detailed herein utilizes the robust and well-established Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, outline characterization and purification procedures, and offer troubleshooting guidance. The aim is to equip researchers with a reliable and reproducible method for accessing these useful chemical building blocks.

Introduction and Rationale

This compound is a bifunctional molecule containing both a carboxylic acid and a reactive allylic chloride moiety. Its esters are of interest in synthetic chemistry due to the potential for subsequent transformations at both the ester and the allylic chloride positions. The direct esterification of the carboxylic acid is a fundamental transformation for its utilization in multi-step syntheses.

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1] This method is particularly advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.[1]

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄), is employed to protonate the carbonyl oxygen of the carboxylic acid.[2] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[3]

  • Excess Alcohol: The Fischer esterification is an equilibrium-limited process.[4] To drive the reaction toward the formation of the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol. This high concentration of a reactant shifts the equilibrium to the product side.[5] The alcohol often serves as the reaction solvent as well.

  • Heat and Reflux: The reaction is typically heated to reflux to increase the reaction rate.[6] A reflux condenser is essential to prevent the loss of volatile reactants and products, allowing the reaction to proceed at a constant, elevated temperature for an extended period.[7][8]

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution.

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid.

  • Nucleophilic Attack: The alcohol oxygen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[1]

Experimental Protocol

This protocol describes the synthesis of Methyl 2-chlorobut-3-enoate as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountNotes
This compoundC₄H₅ClO₂120.5312.05 g (0.1 mol)Starting material. Corrosive.
Methanol (MeOH)CH₄O32.04100 mL (~2.5 mol)Reagent and solvent. Flammable.
Sulfuric Acid (conc.)H₂SO₄98.081.0 mLCatalyst. Highly corrosive.
Saturated Sodium BicarbonateNaHCO₃(aq)-~150 mLFor neutralization.
Diethyl Ether (Et₂O)C₄H₁₀O74.12~200 mLExtraction solvent. Highly flammable.
Anhydrous Magnesium SulfateMgSO₄120.37~10 gDrying agent.
Round-bottom flask (250 mL)--1-
Reflux condenser--1-
Separatory funnel (500 mL)--1-
Heating mantle & Stir plate--1 each-
Boiling chips--2-3Prevents bumping.[7]
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Acid & MeOH B Add H₂SO₄ Catalyst A->B C Heat to Reflux (4-6 hours) B->C D Cool & Quench (H₂O, Et₂O) C->D E Neutralize with NaHCO₃ D->E F Separate Layers E->F G Dry Organic Layer (MgSO₄) F->G H Filter & Evaporate Solvent G->H I Vacuum Distillation H->I J Characterize Product (NMR, IR, GC-MS) I->J

Caption: Workflow for the synthesis of alkyl 2-chlorobut-3-enoate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (12.05 g, 0.1 mol).

    • Add methanol (100 mL) to the flask and stir until the acid dissolves.

    • Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. Caution: This is an exothermic process.

    • Add a few boiling chips to the flask.[7]

  • Reaction Execution:

    • Attach a reflux condenser to the flask and ensure a steady flow of cold water through it.[8]

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Aqueous Workup and Isolation:

    • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a 500 mL separatory funnel containing 100 mL of cold water and 100 mL of diethyl ether.

    • Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.

    • Carefully add saturated sodium bicarbonate solution in portions to neutralize the remaining acid.[6] Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue adding until effervescence ceases.

    • Stopper the funnel, shake vigorously, and allow the layers to separate.

    • Drain the lower aqueous layer and collect the upper organic (diethyl ether) layer.

    • Wash the organic layer with another 50 mL of water, then with 50 mL of brine.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Gravity filter the solution to remove the drying agent.

    • Remove the bulk of the diethyl ether using a rotary evaporator.

Purification and Characterization
  • Purification: The crude ester is a volatile liquid and should be purified by vacuum distillation to obtain the pure product.[7][9] This method separates the desired ester from any non-volatile impurities or unreacted starting material based on differences in boiling points.[10]

  • Characterization: The identity and purity of the final product, methyl 2-chlorobut-3-enoate, should be confirmed using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the molecular structure.

    • FT-IR Spectroscopy: To identify key functional groups (C=O stretch of the ester, C=C stretch of the alkene).

    • GC-MS: To confirm the molecular weight and assess purity.

Troubleshooting

G A Problem Low or No Yield B Possible Causes 1. Incomplete Reaction 2. Insufficient Catalyst 3. Loss during Workup A->B Investigate C Solutions 1a. Increase reflux time. 1b. Ensure proper temperature. 2. Verify catalyst amount. 3. Be careful during extractions; avoid vigorous shaking during neutralization. B->C Implement D Problem Product is Impure (Contaminated with Starting Acid) E Possible Causes 1. Incomplete Neutralization 2. Inefficient Extraction D->E Investigate F Solutions 1. Ensure NaHCO₃ wash is thorough (check with pH paper). 2. Perform an additional wash of the organic layer. E->F Implement

Sources

Application Note: High-Resolution Purification of 2-Chlorobut-3-enoic Acid Using Acidified Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible protocol for the purification of 2-chlorobut-3-enoic acid from a crude synthetic mixture. Utilizing High-Performance Liquid Chromatography (HPLC) in a reverse-phase modality, this method is specifically tailored for researchers, chemists, and drug development professionals requiring high-purity material. By controlling the mobile phase pH through acidification, we achieve excellent separation of the target compound from common synthetic impurities. This guide provides a comprehensive walkthrough, from the underlying separation principles to a step-by-step experimental protocol, data interpretation, and troubleshooting.

Introduction

This compound (C₄H₅ClO₂) is a halogenated unsaturated carboxylic acid with a molecular weight of approximately 120.53 g/mol .[1][2] Its reactive functional groups—a carboxylic acid, a vinyl group, and an alkyl chloride—make it a versatile building block in organic synthesis for pharmaceuticals and other fine chemicals. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent downstream processes.

The primary challenge in purifying this compound lies in its polarity and the presence of structurally similar impurities, such as isomers (e.g., (2E)-3-chlorobut-2-enoic acid or (2Z)-3-chlorobut-2-enoic acid) or residual starting materials.[3][4] This note describes an optimized reverse-phase HPLC (RP-HPLC) method, which is a powerful technique for separating small molecules based on their polarity.[5]

Principle of Separation: Acidified Reverse-Phase Chromatography

High-Performance Liquid Chromatography (HPLC) is a technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase under high pressure.[6][7][8] In reverse-phase chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[9][10]

The retention of this compound on a non-polar stationary phase (like C18) is primarily governed by hydrophobic interactions. However, as a carboxylic acid, its protonation state is pH-dependent.

  • At neutral or basic pH: The carboxylic acid group (-COOH) deprotonates to form the highly polar carboxylate anion (-COO⁻). This charged, more polar form has a weak affinity for the non-polar stationary phase and will elute very quickly, often with poor retention and peak shape.

  • At acidic pH: By acidifying the mobile phase to a pH at least two units below the compound's pKa, the equilibrium shifts to favor the protonated, neutral -COOH form.[11] This significantly increases the molecule's overall hydrophobicity, leading to stronger interaction with the stationary phase, increased retention, and vastly improved peak symmetry.

This method employs a mobile phase acidified with a small concentration of trifluoroacetic acid (TFA) to ensure the complete protonation of the analyte, thereby enabling high-resolution separation based on subtle differences in hydrophobicity between the target molecule and its impurities.[10][11]

Experimental Protocol

Materials and Equipment
Category Item Specifications
Instrumentation Preparative HPLC SystemQuaternary pump, autosampler/manual injector, UV-Vis detector, fraction collector
Column Reverse-Phase C18 ColumnPreparative scale, e.g., 250 mm x 21.2 mm, 5 µm particle size
Solvents Water (H₂O)HPLC Grade or Milli-Q
Acetonitrile (ACN)HPLC Grade, UV cutoff < 200 nm
Mobile Phase Modifier Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% purity
Sample Solvent Mobile Phase A / H₂O:ACN (95:5)To match initial gradient conditions
Glassware & Consumables Volumetric flasks, graduated cylinders, beakers, filtered syringe/vialsStandard laboratory grade
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1.0 mL of trifluoroacetic acid (TFA). This creates a 0.1% (v/v) TFA in water solution. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile (ACN), add 1.0 mL of TFA. This creates a 0.1% (v/v) TFA in ACN solution. Mix thoroughly and degas.

Rationale: Using TFA in both mobile phases ensures a constant pH throughout the gradient elution, preventing baseline shifts and ensuring consistent analyte ionization.[12]

Sample Preparation
  • Accurately weigh approximately 100-200 mg of the crude this compound mixture.

  • Dissolve the crude sample in a minimal amount of the initial mobile phase mixture (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 10-20 mg/mL.

  • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

The following parameters provide a starting point and should be optimized for your specific system and crude sample profile.

Parameter Value Rationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative purification of small molecules.
Flow Rate 15.0 mL/minAppropriate for the column dimension.
Detection Wavelength 210 nmWavelength for detecting the carboxylic acid chromophore.
Injection Volume 1-5 mLDependent on sample concentration and desired loading.
Column Temperature Ambient (or 30 °C)For improved reproducibility.
Gradient Program See Table BelowTo elute compounds with a range of polarities.

Gradient Elution Program:

Time (min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in ACN)
0.0955
5.0955
35.0595
40.0595
41.0955
45.0955
Purification Workflow

The overall process from crude material to purified compound is outlined below.

Purification workflow for this compound.
Fraction Collection and Post-Processing
  • Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Collect early- and late-eluting fractions separately from the main peak to maximize purity.

  • Purity Check: Analyze a small aliquot of the collected main fraction using a rapid analytical HPLC method to confirm purity (>98% is a common target).

  • Solvent Removal: Combine the pure fractions. Remove the acetonitrile and water using a rotary evaporator. Note that residual TFA will remain.

  • Final Product Isolation: The final product can be obtained by lyophilization or by extraction into an organic solvent (e.g., ethyl acetate) from the aqueous residue, followed by washing with brine, drying over sodium sulfate, and evaporation of the organic solvent.

Visualization of the Separation Mechanism

The following diagram illustrates the molecular interactions within the reverse-phase column that enable separation.

G cluster_column C18 Stationary Phase cluster_mobile Acidified Mobile Phase (Polar) p1 p2 p3 p4 p5 p6 p7 p8 Analyte_Pure This compound (Protonated, More Hydrophobic) s2 C18 Chain Analyte_Pure:f0->s2 Stronger Hydrophobic Interaction (Retained Longer) Impurity Polar Impurity (e.g., Starting Material) Impurity:f0->p3 Weaker Interaction (Elutes Faster) s1 C18 Chain s3 C18 Chain s4 C18 Chain

Separation mechanism in the reverse-phase column.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Analyte is partially ionized.Ensure mobile phase pH is sufficiently low. Increase TFA concentration slightly (e.g., to 0.15%) or switch to a stronger acid like phosphoric acid (check system compatibility).
Poor Resolution Gradient is too steep.Flatten the gradient around the elution time of the target compound (e.g., decrease the rate of %B change).
No/Low Retention Mobile phase is too strong; analyte is too polar.Start with a lower initial percentage of organic solvent (e.g., 2% ACN).
High Backpressure Column frit or tubing is blocked.Filter the sample meticulously. Flush the system and column with an appropriate solvent.

Conclusion

The acidified reverse-phase HPLC method detailed in this application note provides a reliable and high-resolution strategy for the purification of this compound. By ensuring the analyte remains in its protonated state, this protocol overcomes common challenges associated with purifying acidic compounds, resulting in excellent peak shape and efficient separation from impurities. This method is readily adaptable for various scales, from milligram to gram quantities, making it a valuable tool for synthetic and medicinal chemistry applications.

References

  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • LookChem. (n.d.). Cas 6214-28-4, (2E)-3-chlorobut-2-enoic acid.
  • Drawell. (n.d.). How Does HPLC Work: Key Principles, Components and Working Process.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • ResearchGate. (n.d.). Purification Of Organic Acids Using Anion Exchange Chromatography.
  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Stenutz. (n.d.). This compound.
  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
  • Chromatography Online. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates.
  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Manasa Life Sciences. (n.d.). Reverse Phase Chromatography.

Sources

Application Note: High-Sensitivity Quantification of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents two robust and validated analytical methodologies for the precise quantification of 2-chlorobut-3-enoic acid in aqueous and biological matrices. As a reactive halogenated organic acid, accurate measurement of this compound is critical in contexts ranging from environmental monitoring to its use as an intermediate in pharmaceutical and chemical synthesis. We provide detailed, field-tested protocols for:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A high-specificity method ideal for complex matrices, employing a derivatization strategy to enhance volatility and chromatographic performance.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A direct, high-throughput method suitable for cleaner, primarily aqueous samples, that avoids the need for chemical derivatization.

This guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive framework that covers sample preparation, instrumental analysis, method validation, and data interpretation. The causality behind key experimental choices is explained to empower users to adapt these protocols to their specific needs.

Introduction and Analyte Profile

This compound (C₄H₅ClO₂) is a halogenated unsaturated carboxylic acid.[1] Its dual functionality—a reactive vinyl group and an acidic moiety—makes it a valuable synthetic building block but also a compound of interest in environmental and safety assessments. The polarity of the carboxylic acid group and the volatility challenges associated with it necessitate carefully designed analytical strategies for accurate quantification.

Analyte Properties:

  • Molecular Formula: C₄H₅ClO₂

  • Monoisotopic Mass: 119.9978 Da[2]

  • Structure: this compound structure (Image Source: PubChem CID 20393231)

The primary challenge in analyzing this and similar organic acids is their high polarity and low volatility, which can lead to poor peak shape and retention in traditional gas chromatography. Furthermore, direct analysis in complex matrices can be hampered by interferences. The methods presented herein are designed to overcome these specific challenges.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers superior specificity and sensitivity, making it the gold standard for trace-level quantification in complex sample matrices like biological fluids or environmental extracts.

Rationale and Scientific Principles

Direct GC analysis of carboxylic acids is impractical due to their low volatility and tendency to adsorb onto active sites within the GC system, resulting in severe peak tailing.[3] To overcome this, a chemical derivatization step is employed. We utilize an esterification reaction with acidified methanol to convert the polar carboxylic acid into its more volatile and less polar methyl ester derivative. This is a robust and widely used technique for the analysis of haloacetic acids (HAAs) in environmental samples, as outlined in established protocols like EPA Method 552.3.[4][5]

Following derivatization, the analyte is separated based on its boiling point and interaction with a non-polar stationary phase. Detection by mass spectrometry provides definitive identification based on the unique mass fragmentation pattern of the derivatized analyte, ensuring high confidence in the results even in the presence of co-eluting matrix components.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample Collection Acidify 2. Acidification (pH < 2) Sample->Acidify Protonate analyte Extract 3. Liquid-Liquid Extraction (with MTBE) Acidify->Extract Increase partition into organic solvent Deriv 4. Derivatization (Acidified Methanol) Extract->Deriv Isolate analyte Inject 5. GC-MS Injection Deriv->Inject Create volatile ester Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection Separate->Detect Quant 8. Quantification (vs. Internal Standard) Detect->Quant Generate mass spectrum Report 9. Report Generation Quant->Report

Caption: GC-MS analysis workflow for this compound.
Detailed Protocol: GC-MS

A. Sample Preparation & Extraction (Adapted from EPA Method 552.3)

  • Sample Collection: Collect 40 mL of the aqueous sample in a pre-cleaned vial. If residual chlorine is present, quench with ammonium chloride.

  • Internal Standard & Surrogate Spiking: Add a known amount of an internal standard (e.g., 1,2,3-trichloropropane) and a surrogate (e.g., 2-bromobutanoic acid) to the sample.

  • Acidification: Adjust the sample pH to < 2.0 by adding concentrated sulfuric acid. This ensures the carboxylic acid is in its protonated, less polar form, maximizing extraction efficiency.[5]

  • Salting Out: Add 10 g of anhydrous sodium sulfate to the sample and dissolve. This increases the ionic strength of the aqueous phase, further driving the organic acid into the solvent phase.[6]

  • Liquid-Liquid Extraction (LLE): Add 4 mL of methyl tert-butyl ether (MTBE). Cap and shake vigorously for 3 minutes. Allow the phases to separate for 5 minutes.

  • Collect Organic Phase: Carefully transfer the upper MTBE layer to a clean vial.

B. Derivatization (Esterification)

  • Reagent Preparation: Prepare a 10% sulfuric acid in methanol (v/v) solution.

  • Reaction: Add 1 mL of the 10% acidic methanol to the MTBE extract.

  • Incubation: Cap the vial tightly and heat at 50°C for 2 hours.

  • Neutralization: After cooling, add 4 mL of a saturated sodium bicarbonate solution to neutralize the remaining acid. Shake well and allow the phases to separate.

  • Final Extract: Transfer the top MTBE layer, now containing the methylated analyte, to an autosampler vial for GC-MS analysis.

C. Instrumental Analysis

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar[5]
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program - Initial: 40°C, hold for 2 min - Ramp 1: 10°C/min to 180°C - Ramp 2: 25°C/min to 260°C, hold for 5 min[7]
MS Ion Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity. Scan mode (m/z 40-300) for initial method development.
Target Ions To be determined from the mass spectrum of a derivatized standard. Expect to see the molecular ion and fragments from loss of -OCH₃ and -COOCH₃.
Method Validation & Expected Performance

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8] Performance should be similar to validated methods for other haloacetic acids.

ParameterExpected Performance
Linearity (R²) > 0.995
Calibration Range 0.5 - 100 µg/L
LOD 0.1 - 0.5 µg/L
LOQ 0.5 - 1.5 µg/L
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

(Values are estimates based on similar validated methods for haloacetic acids).[5][7]

Method 2: Quantification by HPLC-UV

This method is advantageous for its simplicity, high throughput, and the ability to analyze the acid directly without derivatization. It is best suited for less complex matrices, such as process water or simple buffer solutions, where high specificity is not the primary concern.

Rationale and Scientific Principles

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, a reversed-phase (RP) C18 column is ideal.[9]

To ensure the analyte is in a consistent, non-ionized state and to achieve sharp, symmetrical peaks, the mobile phase is acidified (e.g., with phosphoric or formic acid) to a pH well below the analyte's pKa.[9] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and allowing for better retention and chromatography on the non-polar C18 stationary phase.

Detection is achieved using a UV detector set to a low wavelength (200-210 nm), where the carboxylic acid group exhibits absorbance.[9] While not highly specific, this detection method is robust and sufficient for many applications. For higher specificity, this method can be coupled with a mass spectrometer (LC-MS).[10]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample Filter 2. Filtration (0.45 µm) Sample->Filter Remove particulates Acidify 3. Acidify (Optional, if not in mobile phase) Filter->Acidify Ensure consistent protonation state Inject 4. HPLC Injection Acidify->Inject Ensure consistent protonation state Separate 5. Reversed-Phase Separation Inject->Separate Detect 6. UV Detection (210 nm) Separate->Detect Quant 7. Quantification (vs. External Standard) Detect->Quant Generate chromatogram Report 8. Report Generation Quant->Report

Caption: HPLC-UV analysis workflow for this compound.
Detailed Protocol: HPLC-UV

A. Sample Preparation

  • Filtration: For simple aqueous samples, filter through a 0.45 µm syringe filter to remove particulates.

  • Dilution: If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Complex Matrices: For samples containing proteins or high levels of organic material (e.g., cell culture media), a protein precipitation step (with acetonitrile) or solid-phase extraction (SPE) may be required.

B. Instrumental Analysis

ParameterRecommended Setting
HPLC System Waters Alliance e2695 or equivalent
Detector Photodiode Array (PDA) or UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 95% A / 5% B). Gradient may be needed for complex samples.[11]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm[9]
Method Validation & Expected Performance

The method should be validated for linearity, accuracy, precision, LOD, and LOQ using standards prepared in a matrix matching the samples.

ParameterExpected Performance
Linearity (R²) > 0.998
Calibration Range 0.5 - 200 mg/L
LOD 0.1 - 0.3 mg/L[9]
LOQ 0.5 - 1.0 mg/L[9]
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

(Values are estimates based on similar validated methods for short-chain fatty acids).[9]

Method Selection Guide

The choice between GC-MS and HPLC-UV depends on the specific analytical requirements.

FeatureGC-MS with DerivatizationHPLC-UV (Direct)
Specificity Excellent. Mass fragmentation pattern provides definitive identification.Moderate. Relies on retention time; susceptible to interferences.
Sensitivity Excellent. Ideal for trace-level analysis (µg/L).Good. Suitable for moderate to high concentrations (mg/L).
Sample Matrix Robust for complex matrices (biological, environmental).Best for simple, clean matrices (process water, buffers).
Sample Throughput Lower, due to extraction and derivatization steps.Higher, with minimal sample preparation.
Cost & Complexity Higher initial investment and operational complexity.Lower cost and simpler operation.

References

  • Pesando, M., et al. (2013). Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection. Journal of Separation Science.
  • De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Agilent Technologies. (2020). Haloacetic Acid Analysis by the Agilent Intuvo 9000 Dual ECD System. Application Note.
  • Adegbenro, P., et al. (2020). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. Journal of Analytical Methods in Chemistry.
  • Agilent Technologies. (2011). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. Application Note.
  • Cardoso, A. A., et al. (2015). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Brazilian Chemical Society.
  • Zhang, X., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules.
  • ResearchGate. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Request PDF.
  • Olonimoyo, E. A., et al. (2024). An improved underivatized, cost-effective, validated method for six short-chain fatty organic acids by high-performance liquid chromatography. Journal of Chromatography Open.
  • Shimadzu. (n.d.). Determination of Haloacetic Acids in Drinking Water According to EPA Method 552.3 using Hydrogen Carrier Gas. Application News.
  • ResearchGate. (2014). How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit?. Discussion.
  • de Zeeuw, J., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease.
  • van der Ham, A. G. J., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute conditions. Chemical Engineering Research and Design.
  • ResearchGate. (2020). Validation parameters for HPLC-MS/MS method. Figure.
  • PubChem. (n.d.). This compound. Compound Summary.
  • Wajner, M., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry.
  • Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science.
  • PubChem. (n.d.). This compound. Compound Summary.

Sources

The Synthetic Potential of 2-Chlorobut-3-enoic Acid in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to achieving elegance and efficiency. Small, functionalized molecules that offer versatile reactivity can dramatically shorten synthetic sequences and enable the construction of complex molecular architectures. 2-Chlorobut-3-enoic acid, a densely functionalized four-carbon unit, represents a potent yet underutilized reagent in this context. Its unique combination of a carboxylic acid, a vinyl chloride, and an alkene moiety within a compact frame offers a rich playground for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides a detailed exploration of the potential applications of this compound in the synthesis of natural products. While direct literature precedents for this specific molecule are nascent, its reactivity can be confidently inferred from the well-established chemistry of its constituent functional groups. Herein, we present a series of detailed application notes and protocols for key transformations where this compound is poised to be a valuable synthon. These protocols are grounded in analogous, field-proven reactions and are designed to serve as a practical starting point for researchers in their synthetic endeavors.

This compound as a Dienophile in Diels-Alder Cycloadditions

The Diels-Alder reaction stands as one of the most powerful tools for the construction of six-membered rings, a ubiquitous structural motif in natural products.[1] The reactivity of the dienophile is a critical determinant of the reaction's success. Dienophiles bearing electron-withdrawing groups exhibit enhanced reactivity, a criterion that this compound readily meets due to the inductive effects of both the chlorine atom and the carboxylic acid.[2][3]

Mechanistic Rationale and Predicted Reactivity

The electron-deficient nature of the double bond in this compound makes it a prime candidate for [4+2] cycloaddition reactions with electron-rich dienes.[4] The presence of two distinct electron-withdrawing substituents is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction.[3]

Furthermore, the substitution pattern of this compound offers the potential for high regioselectivity and stereoselectivity in the resulting cyclohexene adducts.[5][6] The chlorine atom and the carboxylic acid group can direct the orientation of the diene's approach and influence the endo/exo selectivity of the transition state.[7]

Lewis acid catalysis is a common strategy to enhance the rate and selectivity of Diels-Alder reactions.[8] Coordination of a Lewis acid to the carbonyl oxygen of the carboxylic acid would further increase the dienophile's electrophilicity, enabling reactions to proceed under milder conditions and potentially with higher stereocontrol.[9][10]

Figure 1: Proposed Lewis Acid-Catalyzed Diels-Alder Reaction of this compound

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product diene Electron-Rich Diene cycloadduct Substituted Cyclohexene Adduct diene->cycloadduct dienophile This compound activated_dienophile Activated Dienophile-Lewis Acid Complex dienophile->activated_dienophile Coordination lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->activated_dienophile activated_dienophile->cycloadduct [4+2] Cycloaddition

Caption: Lewis acid activation of this compound to enhance its dienophilic reactivity in a Diels-Alder reaction.

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction with an Electron-Rich Diene

This protocol is based on established procedures for Lewis acid-catalyzed Diels-Alder reactions of activated dienophiles.[11][12]

Materials:

  • This compound

  • Electron-rich diene (e.g., 1-methoxy-1,3-cyclohexadiene)

  • Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., AlCl₃, 1.1 eq) in anhydrous DCM to the cooled solution of the dienophile. Stir the mixture for 15-30 minutes at -78 °C to allow for complex formation.

  • Diene Addition: Add a solution of the electron-rich diene (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the diene.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired cyclohexene adduct. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: This reaction is expected to yield a highly functionalized cyclohexene derivative. The regiochemistry and stereochemistry of the product will depend on the specific diene used and should be determined by spectroscopic analysis. The presence of the chlorine atom and the carboxylic acid in the product provides handles for further synthetic transformations.

ParameterExpected Outcome
Yield 50-80% (highly dependent on the diene)
Diastereoselectivity Moderate to high (endo/exo ratio)
Regioselectivity High

Cross-Coupling Reactions of the Vinyl Chloride Moiety

The vinyl chloride functionality in this compound is a valuable handle for the formation of new carbon-carbon bonds through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are powerful methods for introducing alkyl, aryl, vinyl, or alkynyl groups at the chlorinated carbon.

Synthetic Utility in Natural Product Synthesis

Vinyl chlorides are important structural motifs in many natural products and serve as versatile intermediates in their synthesis.[13] The ability to perform cross-coupling reactions on the vinyl chloride of this compound would allow for the construction of complex carbon skeletons. For instance, a Suzuki coupling could be employed to append an aromatic or heteroaromatic ring, a common feature in many biologically active natural products.

Figure 2: Cross-Coupling Strategy with this compound Derivatives

Cross_Coupling_Workflow start This compound protection Carboxylic Acid Protection (e.g., Esterification) start->protection product Coupled Product protection->product coupling_partner Organoboron, Organotin, or Alkyne Coupling Partner coupling_partner->product pd_catalyst Palladium Catalyst and Ligand pd_catalyst->product base Base base->product deprotection Deprotection product->deprotection final_product Functionalized Butenoic Acid deprotection->final_product

Caption: A general workflow for palladium-catalyzed cross-coupling reactions using a protected form of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol is adapted from standard Suzuki-Miyaura coupling conditions for vinyl chlorides. Prior protection of the carboxylic acid as an ester is recommended to avoid side reactions.

Materials:

  • Methyl 2-chlorobut-3-enoate (prepared from this compound)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 2-chlorobut-3-enoate (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Characterization: Purify the crude product by column chromatography to yield the coupled product. The ester can then be hydrolyzed back to the carboxylic acid if desired.

Expected Outcome: This reaction should provide the corresponding 2-arylbut-3-enoic acid derivative in good to excellent yield. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.

ParameterExpected Outcome
Yield 60-95%
Compatibility Tolerant of a wide range of functional groups on the arylboronic acid

As a Precursor to Functionalized Butenolides

Butenolides are five-membered lactones that are core structures in a vast number of natural products with diverse biological activities.[7][14] this compound can serve as a versatile precursor for the synthesis of various substituted butenolides.

Synthetic Strategy

The vinyl chloride moiety can be displaced by a nucleophile, such as an oxygen nucleophile, in a substitution reaction. Intramolecular cyclization of a suitably positioned hydroxyl group onto the activated double bond or the carboxylic acid derivative would lead to the formation of the butenolide ring.

Figure 3: Retrosynthetic Analysis for Butenolide Synthesis

Butenolide_Retrosynthesis butenolide Substituted Butenolide hydroxy_acid γ-Hydroxy-α,β-unsaturated Acid butenolide->hydroxy_acid Lactonization start This compound Derivative hydroxy_acid->start Hydroxylation/Substitution

Caption: Retrosynthetic approach to substituted butenolides from a this compound derivative.

Hypothetical Protocol: Synthesis of a γ-Hydroxybutenolide Precursor

This hypothetical protocol outlines a plausible route to a key intermediate for butenolide synthesis.

Materials:

  • This compound

  • Protecting group for the carboxylic acid (e.g., benzyl bromide for benzylation)

  • Hydroboration-oxidation reagents (e.g., 9-BBN followed by H₂O₂/NaOH)

  • Standard organic solvents and reagents

Procedure:

  • Protection: Protect the carboxylic acid of this compound as a suitable ester (e.g., benzyl ester) to prevent interference in subsequent steps.

  • Hydroboration-Oxidation: Subject the protected 2-chlorobut-3-enoate to hydroboration-oxidation conditions. The borane is expected to add to the less hindered carbon of the double bond, and subsequent oxidation will yield a primary alcohol at the γ-position.

  • Lactonization: Deprotection of the ester (e.g., by hydrogenolysis of the benzyl ester) would yield the free carboxylic acid, which could then undergo spontaneous or acid-catalyzed lactonization to form the butenolide ring. The chlorine at the α-position could be retained or eliminated depending on the reaction conditions.

Expected Outcome: This sequence would provide access to α-chloro-γ-hydroxybutanoic acid lactones, which are valuable intermediates for further elaboration into more complex natural products.

Conclusion

This compound is a promising, yet largely unexplored, building block for natural product synthesis. Its densely packed functionalities offer a gateway to a wide array of powerful synthetic transformations, including Diels-Alder cycloadditions, cross-coupling reactions, and the synthesis of important heterocyclic motifs like butenolides. The protocols and strategies outlined in this guide, though based on analogous systems, provide a solid foundation for researchers to begin to unlock the synthetic potential of this versatile C4 unit. As the demand for novel and efficient synthetic routes to complex natural products continues to grow, the strategic application of such readily accessible and highly functionalized small molecules will undoubtedly play an increasingly crucial role.

References

  • Xu, L., Zhang, J., Tao, C., & Cao, X. (2013). Advances in the Synthesis of Vinyl Chloride Compounds. Progress in Chemistry, 25(11), 1876-1887. [Link]
  • Ye, Z., et al. (2023). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society. [Link]
  • Rawal, V. H., et al. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(13), 5288–5293. [Link]
  • Jung, M. E., & Davidov, P. (2005). Synthesis of highly substituted cyclohexenes via mixed Lewis acid-catalyzed Diels-Alder reactions of highly substituted dienes and dienophiles. Organic Letters, 7(8), 1649–1651. [Link]
  • Sutter, B. T., et al. (2025).
  • van der Lubbe, C. C., et al. (2018). How Lewis Acids Catalyze Diels–Alder Reactions. Chemistry – A European Journal, 24(41), 10431–10438. [Link]
  • Al-Awsi, G. F., & Al-Juburi, H. R. (2021). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. AIP Conference Proceedings, 2372(1), 050004. [Link]
  • Morell, C., Ayers, P. W., Grand, A., & Toro-Labbé, A. (2008). Regioselectivity of Diels–Alder reactions. Journal of Physical Chemistry A, 112(44), 11211–11217. [Link]
  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]
  • Smith, J. G. (2018, November 5). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]
  • Kumar, A., & Kumar, V. (2015). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 127(9), 1541–1546. [Link]
  • Engberts, J. B. F. N., et al. (2004). Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. Journal of Physical Organic Chemistry, 17(3), 180–186. [Link]
  • Andersson, H. (2014). Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. DiVA portal. [Link]
  • Jung, M. E., & Davidov, P. (2005). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. Organic Letters, 7(8), 1649-1651. [Link]
  • Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673–8678. [Link]
  • Wikipedia contributors. (2024, January 4). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia.
  • Oriental Journal of Chemistry. (2017). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 33(6). [Link]
  • Myers, A. G. (2007, August 13). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. [Link]
  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles.
  • LibreTexts Chemistry. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
  • Organic Chemistry and You. (2019, November 14). Reactivity of Dienes and Dienophiles in Diels-Alder reaction [Video]. YouTube. [Link]

Sources

derivatization of 2-chlorobut-3-enoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of 2-Chlorobut-3-enoic Acid

Abstract

This document provides a detailed guide for the derivatization of this compound, a reactive and polar analyte, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is challenging due to its high polarity and low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation.[1] This guide explores the rationale behind derivatization, compares primary methodologies, and provides detailed, validated protocols for both silylation and esterification, enabling researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of this compound in various matrices.

The Analytical Challenge: Why Derivatization is Essential

This compound (C₄H₅ClO₂) is a bifunctional molecule containing both a reactive vinyl chloride group and a polar carboxylic acid moiety.[2][3] The carboxylic acid's active hydrogen is the primary source of analytical difficulty in gas chromatography.[1]

  • High Polarity: The carboxyl group engages in strong hydrogen bonding, causing the molecule to have a high boiling point and low volatility. This prevents efficient partitioning into the gas phase required for GC analysis.[4]

  • Poor Peak Shape: Direct injection of free carboxylic acids onto common non-polar or mid-polar GC columns results in significant peak tailing. This occurs due to strong interactions with active sites on the column and liner surfaces, leading to poor resolution and inaccurate integration.[1][5]

  • Thermal Instability: While this specific molecule's thermal stability profile may vary, polar analytes can be susceptible to degradation in the high-temperature environment of the GC injector port.

The Solution: Derivatization chemically modifies the problematic carboxyl functional group by replacing the active hydrogen with a non-polar, thermally stable group.[6] This transformation increases the analyte's volatility and reduces its polarity, making it amenable to GC-MS analysis with improved peak symmetry, sensitivity, and reproducibility.[7][8]

Strategic Selection of a Derivatization Method

The choice of derivatization reagent is critical and depends on the analyte's structure, the sample matrix, and the desired analytical outcome. For this compound, the primary targets for derivatization are silylation and esterification.

Analyte This compound (Polar, Low Volatility) Goal Increase Volatility & Thermal Stability Decrease Polarity for GC-MS Analyte->Goal Method_Choice Choose Derivatization Strategy Goal->Method_Choice Silylation Silylation (e.g., BSTFA, MSTFA) Method_Choice->Silylation Versatility & Speed Esterification Esterification (e.g., Diazomethane, BF3/MeOH) Method_Choice->Esterification Derivative Stability Silylation_Pros Pros: • Fast & Quantitative Reaction • Volatile Byproducts • Powerful Reagents Silylation->Silylation_Pros Silylation_Cons Cons: • Moisture Sensitive Reagents • Derivatives Prone to Hydrolysis Silylation->Silylation_Cons Esterification_Pros Pros: • Highly Stable Derivatives • Well-Established Methods Esterification->Esterification_Pros Esterification_Cons Cons: • Harsher Conditions Possible • Some Reagents are Hazardous (e.g., Diazomethane) Esterification->Esterification_Cons

Caption: Decision workflow for selecting a derivatization strategy.

Comparison of Primary Derivatization Techniques
FeatureSilylation (TMS Derivative)Esterification (Methyl Ester)
Primary Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)Diazomethane (CH₂N₂) or Methanolic HCl
Reaction Speed Very Fast (typically 15-60 min at 60-75°C)[9]Instantaneous (Diazomethane)[10][11]; Slower (Acid-catalyzed)
Reaction Byproducts Volatile and generally non-interfering[12]N₂ gas (Diazomethane); Water (Acid-catalyzed)
Derivative Stability Susceptible to hydrolysis; requires anhydrous conditions and prompt analysisVery stable, can be stored for longer periods
Safety Concerns Reagents are moisture-sensitive and corrosiveDiazomethane is highly toxic and explosive[1]; Acidic catalysts are corrosive
Versatility Highly versatile for acids, alcohols, phenols, and aminesPrimarily for carboxylic acids

For most applications, silylation with BSTFA is recommended due to its high reactivity, speed, and the volatile nature of its byproducts, which simplifies sample cleanup.[12]

Silylation Protocol using BSTFA + 1% TMCS

Silylation replaces the active proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[7] BSTFA is a powerful silyl donor, and the addition of 1% TMCS acts as a catalyst to enhance its reactivity, ensuring complete derivatization even with challenging analytes.[13][14]

cluster_reagents Reagents cluster_reaction Reaction cluster_products Products r1 This compound (in Anhydrous Solvent) mix Mix & Heat (60-70°C, 30 min) r1->mix r2 BSTFA + 1% TMCS r2->mix p1 TMS-Derivative (Volatile, GC-amenable) mix->p1 p2 Volatile Byproducts mix->p2

Caption: Workflow for silylation of this compound.

Step-by-Step Methodology

Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to prevent reagent degradation and derivative hydrolysis.[15] Perform all steps in a fume hood using appropriate personal protective equipment.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample or transfer a sample extract into a 2 mL autosampler vial.

    • If the sample is in a protic or aqueous solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas. The presence of water will consume the reagent and hydrolyze the derivative.

    • Re-dissolve the dried residue in 100 µL of an anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane). Pyridine can also act as a catalyst and acid scavenger.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of reagent to active hydrogen is generally recommended to drive the reaction to completion.[12]

    • Cap the vial tightly. Ensure the cap has a PTFE-lined septum suitable for heating.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Heat the vial in a heating block or oven at 70°C for 30-45 minutes .[9] Heating ensures the reaction proceeds to completion, especially for any sterically hindered compounds that may be present in the matrix.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample directly into the GC-MS system.

    • Store the remaining derivatized sample at -20°C if not analyzed immediately, but prompt analysis is highly recommended as TMS derivatives can degrade over time.

Alternative Protocol: Esterification with Diazomethane

Esterification, specifically methylation, provides an extremely stable derivative. The classic reagent for this is diazomethane, which reacts instantaneously and quantitatively at room temperature with carboxylic acids to form methyl esters.[10][11]

WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by experienced personnel in a dedicated fume hood with appropriate safety measures in place. It is typically generated in situ from a precursor and used immediately.[1][16]

reagent This compound R-COOH product Methyl 2-chlorobut-3-enoate R-COOCH₃ reagent:r->product:p Proton Transfer & SN2 Reaction diazomethane Diazomethane CH₂N₂ diazomethane:d->product:p n2 Nitrogen Gas N₂ product->n2 Leaving Group

Caption: Reaction scheme for esterification with diazomethane.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the dried sample (1-5 mg) in 200 µL of a solvent mixture, such as diethyl ether:methanol (9:1 v/v).

  • Derivatization Reaction:

    • Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to a standard, validated procedure.

    • Add the yellow diazomethane solution dropwise to the sample solution while gently swirling.

    • Continue adding until a faint yellow color persists, indicating a slight excess of diazomethane and complete reaction. The reaction is driven to completion by the evolution of nitrogen gas.[17]

    • Allow the reaction to stand for 5-10 minutes.

  • Quenching and Analysis:

    • Carefully add a few drops of a weak acid (e.g., 2% acetic acid in diethyl ether) to quench the excess diazomethane, waiting for the yellow color to disappear.

    • The sample is now ready for GC-MS analysis.

GC-MS Parameters and Expected Results

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard, low-bleed 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of derivatized compounds.
Injector Temp. 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minProvides optimal efficiency and is inert.
Oven Program Initial 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A general-purpose ramp that allows for separation from solvent and matrix components.
MS Transfer Line 280°CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
MS Scan Range 40-450 amuCovers the expected mass of the derivative and its characteristic fragments.

Expected Mass Spectra:

  • TMS-Derivative (MW ≈ 192.6 g/mol ): The mass spectrum will likely show a molecular ion (M⁺) at m/z 192. A prominent fragment will be the loss of a methyl group (M-15) at m/z 177. The base peak is often the trimethylsilyl ion at m/z 73.

  • Methyl Ester Derivative (MW ≈ 134.5 g/mol ): Expect a molecular ion at m/z 134. Key fragments may include the loss of a methoxy group (M-31) at m/z 103 and loss of the ester group (M-59) at m/z 75.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
  • Unknown. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
  • Gaskell, S. J., & Brooks, C. J. (1976).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). BSTFA. Supelco.
  • BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. BenchChem.
  • Ashenhurst, J. (2025). Diazomethane (CH2N2). Master Organic Chemistry.
  • CalTech GPS. (n.d.).
  • LGC Group. (n.d.). Derivatization reagents for GC.
  • LibreTexts Chemistry. (2020). Methyl Ester Synthesis Using Diazomethane.
  • Chrom Tech, Inc. (2025).
  • Stenutz, R. (n.d.). This compound.
  • Supelco. (n.d.).
  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • University of the West Indies. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chemistry For Everyone. (2025).
  • Sigma-Aldrich. (n.d.).
  • Simat, T. J. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

Sources

large-scale synthesis of 2-chlorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-Chlorobut-3-enoic Acid

Abstract

This comprehensive guide details a robust and scalable two-step process for the synthesis of this compound, a valuable unsaturated chlorocarboxylic acid for applications in pharmaceutical and specialty chemical synthesis. The protocol is designed for researchers, scientists, and drug development professionals operating at a laboratory pilot scale to multi-kilogram production levels. The chosen synthetic strategy prioritizes safety, scalability, and the use of readily available industrial reagents. The process begins with the large-scale preparation of but-3-enoic acid (vinylacetic acid) via the hydrolysis of allyl cyanide. This is followed by a modified Hell-Volhard-Zelinsky reaction for the α-chlorination of the vinylacetic acid, utilizing N-chlorosuccinimide (NCS) as the chlorinating agent and thionyl chloride as a catalyst for in-situ acid chloride formation. This application note provides in-depth procedural details, causality behind experimental choices, comprehensive safety and hazard analysis, and methods for purification and characterization of the final product.

Introduction and Strategic Rationale

This compound is a bifunctional molecule featuring both a reactive vinyl group and an α-chloro carboxylic acid moiety, making it a versatile building block in organic synthesis. Its potential applications include the synthesis of complex heterocyclic compounds, specialty polymers, and as an intermediate in the development of novel agrochemicals and pharmaceuticals.

The large-scale synthesis of this compound presents unique challenges, primarily the need to selectively chlorinate the α-position without promoting side reactions at the vinyl group, such as addition or polymerization. Furthermore, the process must be safe, economically viable, and environmentally responsible.

This guide outlines a two-step synthetic route designed to meet these large-scale production requirements:

  • Step 1: Synthesis of But-3-enoic Acid (Vinylacetic Acid). The hydrolysis of allyl cyanide is a well-established and practical method for producing vinylacetic acid.[1][2] While other methods exist, such as the carbonylation of allyl alcohol or the isomerization of crotonic acid, the hydrolysis of allyl cyanide offers a straightforward and high-yielding pathway from readily available starting materials.[1][3]

  • Step 2: α-Chlorination of But-3-enoic Acid. The classical Hell-Volhard-Zelinsky (HVZ) reaction, which uses elemental halogens and phosphorus trihalides, is effective but poses significant hazards on a large scale due to the handling of highly corrosive and toxic reagents.[4][5][6][7] To circumvent these issues, this protocol employs a safer and more controlled modification. The carboxylic acid is first converted in-situ to its acid chloride using a catalytic amount of thionyl chloride. The resulting acid chloride readily enolizes, allowing for selective α-chlorination by N-chlorosuccinimide (NCS).[8] NCS is a solid, easy-to-handle chlorinating agent, making it highly suitable for industrial applications.[8][9]

This strategic combination of a reliable precursor synthesis followed by a modern, safer chlorination method provides a robust and scalable pathway to the target molecule.

Process Chemistry and Hazard Analysis

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Hydrolysis cluster_1 Step 2: α-Chlorination AllylCyanide Allyl Cyanide VinylaceticAcid But-3-enoic Acid (Vinylacetic Acid) AllylCyanide->VinylaceticAcid  HCl, H₂O  Heat FinalProduct This compound VinylaceticAcid->FinalProduct  1. SOCl₂ (cat.)  2. NCS, Heat NCS NCS NCS->FinalProduct SOCl2 SOCl₂ (cat.) SOCl2->FinalProduct HCl_H2O HCl, H₂O Succinimide Succinimide Process_Workflow cluster_step1 Step 1: Vinylacetic Acid Synthesis cluster_step2 Step 2: α-Chlorination A1 Charge Reactor with Allyl Cyanide A2 Slow Addition of Conc. HCl A1->A2 A3 Heat to Reflux (4-6h) A2->A3 A4 Cool and Quench with Water A3->A4 A5 Extract with Organic Solvent A4->A5 A6 Dry and Concentrate A5->A6 A7 Vacuum Distillation A6->A7 B1 Charge Reactor with Vinylacetic Acid & DCM A7->B1 Purified Vinylacetic Acid B2 Add SOCl₂ (cat.) at 0-5°C B1->B2 B3 Portion-wise Addition of NCS at 20-25°C B2->B3 B4 Heat to Reflux (4-8h) B3->B4 B5 Cool and Filter Succinimide B4->B5 B6 Aqueous Wash and Brine Wash B5->B6 B7 Dry and Concentrate B6->B7 B8 Vacuum Distillation B7->B8 C1 This compound (Final Product) B8->C1 Final Product

Sources

Application Notes and Protocols for Reactions with 2-chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chlorobut-3-enoic acid is a versatile bifunctional molecule containing a carboxylic acid, a stereogenic center, and an activated alkene. Its structure as an α,β-unsaturated carbonyl compound makes it an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles.[1] This reactivity profile allows for the facile introduction of diverse functionalities, rendering it a valuable building block in organic synthesis, particularly for the preparation of substituted butanoic acid derivatives, lactones, and various heterocyclic scaffolds.[2] These downstream products are of significant interest to researchers in medicinal chemistry and drug development as they can be incorporated into more complex biologically active molecules.

This document provides a comprehensive guide to the experimental setup for reactions involving this compound. It is intended for researchers, scientists, and drug development professionals. We will delve into the critical aspects of handling this reactive compound, provide detailed protocols for representative Michael addition reactions, and discuss the underlying chemical principles that govern these transformations.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Therefore, stringent safety measures are imperative when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors.

  • In case of contact:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of this compound and any reaction waste in accordance with local, state, and federal regulations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for designing and executing successful experiments.

PropertyValueSource
Molecular Formula C₄H₅ClO₂
Molecular Weight 120.53 g/mol
Appearance Not specified, likely a liquid or low-melting solid-
SMILES C=CC(C(=O)O)Cl
InChIKey JQEARNLFCSAAPV-UHFFFAOYSA-N

Reaction Mechanisms: The Michael Addition

The primary mode of reactivity for this compound with soft nucleophiles is the Michael addition, also known as conjugate addition. The electron-withdrawing carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The general mechanism proceeds in three key steps:

  • Nucleophilic Attack: The nucleophile adds to the β-carbon of the α,β-unsaturated system.

  • Enolate Formation: The resulting negative charge is delocalized onto the carboxylate group, forming a stable enolate intermediate.

  • Protonation: The enolate is protonated, typically by the solvent or during aqueous workup, to yield the final 3-substituted butanoic acid derivative.[1]

Caption: General Mechanism of Michael Addition to this compound.

Experimental Protocols

The following protocols are representative examples of Michael additions to this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Michael Addition of Benzylamine

This protocol details the addition of a primary amine, benzylamine, to this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Dichloromethane (for extraction)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.21 g, 10.0 mmol). Dissolve the acid in methanol (20 mL).

  • Addition of Nucleophile: Cool the solution to 0 °C in an ice bath. Slowly add benzylamine (e.g., 1.18 g, 1.20 mL, 11.0 mmol) dropwise over 5 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 25 mL) to remove any unreacted benzylamine.

    • Wash the organic layer with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-chloro-4-(benzylamino)butanoic acid.

Protocol 2: Michael Addition of Thiophenol

This protocol outlines the addition of a thiol, thiophenol, to this compound.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (1.2 eq, base catalyst)

  • Tetrahydrofuran (THF, anhydrous solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Rotary evaporator

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluent)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.21 g, 10.0 mmol) and dissolve it in anhydrous THF (25 mL).

  • Addition of Reagents: Add triethylamine (e.g., 1.21 g, 1.67 mL, 12.0 mmol) to the solution. Then, add thiophenol (e.g., 1.21 g, 1.12 mL, 11.0 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 25 mL).

    • Wash with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-4-(phenylthio)butanoic acid.

Reaction Parameters Summary

ParameterProtocol 1 (Benzylamine)Protocol 2 (Thiophenol)
Nucleophile BenzylamineThiophenol
Stoichiometry (Nucl.) 1.1 eq1.1 eq
Catalyst None (amine acts as base)Triethylamine (1.2 eq)
Solvent MethanolAnhydrous THF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours8-16 hours
Workup Acid washAcid wash
Purification Column ChromatographyColumn Chromatography

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Reaction Setup (Dissolve this compound) addition 2. Add Nucleophile (& Base if needed) setup->addition react 3. Stir at appropriate temperature addition->react monitor 4. Monitor by TLC react->monitor concentrate 5. Concentrate (Remove solvent) monitor->concentrate extract 6. Liquid-Liquid Extraction (e.g., with acid/base washes) concentrate->extract dry 7. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate_crude 8. Concentrate to Crude Product dry->concentrate_crude chromatography 9. Column Chromatography concentrate_crude->chromatography concentrate_pure 10. Concentrate Pure Fractions chromatography->concentrate_pure characterize 11. Characterization (NMR, MS, etc.) concentrate_pure->characterize

Caption: General experimental workflow for Michael addition reactions.

Product Characterization

The successful synthesis of the Michael adducts can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the vinyl proton signals of the starting material and the appearance of new signals corresponding to the methylene protons adjacent to the newly formed C-Nu bond. The chemical shifts and coupling patterns will be indicative of the product structure. For 2-chloro-4-(benzylamino)butanoic acid, characteristic signals for the benzylic protons and the aromatic protons of the benzyl group would be expected.

    • ¹³C NMR: The disappearance of the sp² carbon signals of the alkene in the starting material and the appearance of new sp³ carbon signals in the product are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

  • Infrared (IR) Spectroscopy: The C=C stretch of the starting material (around 1640 cm⁻¹) should be absent in the product spectrum. The characteristic C=O stretch of the carboxylic acid (around 1710 cm⁻¹) and the broad O-H stretch will be present in both the starting material and the product.

References

  • PubChem. This compound.
  • Master Organic Chemistry.
  • ResearchGate. Synthesis, intramolecular cyclization, and antinociceptive activity of 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids. [Link]

Sources

Applications of 2-Chlorobut-3-enoic Acid in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Covalent Modulators

In the landscape of modern medicinal chemistry, the pursuit of high-potency, selective, and durable therapeutic agents is a perpetual challenge. While reversible inhibitors have long dominated the drug discovery pipeline, the strategic deployment of covalent inhibitors is experiencing a renaissance.[1][2] These molecules, which form a stable, covalent bond with their biological target, offer a unique pharmacological profile characterized by prolonged duration of action and the potential to inhibit challenging targets, such as those with shallow binding pockets. At the heart of every targeted covalent inhibitor (TCI) lies a reactive "warhead"—an electrophilic functional group meticulously tuned to react with a specific nucleophilic amino acid residue on the target protein. This guide focuses on a promising, yet relatively underexplored warhead: 2-chlorobut-3-enoic acid . Its unique combination of a Michael acceptor and a vinyl halide presents a compelling scaffold for the design of novel covalent modulators.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound in their medicinal chemistry programs. We will delve into its chemical properties, mechanistic rationale for its use, and provide actionable protocols for its synthesis and application in the context of targeted covalent inhibition.

The Chemical Rationale: Unpacking the Reactivity of this compound

This compound is a small, four-carbon carboxylic acid featuring a terminal vinyl group and a chlorine atom at the α-position to the carboxylate. This specific arrangement of functional groups bestows upon it a unique electronic profile that is highly relevant for its application as a covalent warhead.

Chemical Properties of this compound [3]

PropertyValue
Molecular Formula C₄H₅ClO₂
Molecular Weight 120.53 g/mol
IUPAC Name This compound
CAS Number 24253-33-6
SMILES C=CC(C(=O)O)Cl
InChIKey JQEARNLFCSAAPV-UHFFFAOYSA-N

The key to its utility in medicinal chemistry lies in its nature as a Michael acceptor . The electron-withdrawing carboxylic acid group polarizes the α,β-unsaturated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack by amino acid residues on a target protein. The primary nucleophilic target in this context is the thiol group of cysteine, a residue often found in the active or allosteric sites of enzymes.

Mechanism of Covalent Modification: A Tale of Two Electrophiles

The reaction of this compound with a nucleophilic residue, such as the thiolate of a cysteine, is predicated on the principles of Michael addition.[4] The reaction proceeds through the nucleophilic attack of the deprotonated cysteine on the β-carbon of the butenoic acid, forming a covalent carbon-sulfur bond.

Michael Addition Mechanism cluster_0 Target Protein cluster_1 This compound cluster_2 Covalent Adduct Cys_SH Cys-SH Warhead H2C=CH-CH(Cl)-COOH Cys_SH->Warhead Nucleophilic Attack Adduct Cys-S-CH2-CH2-CH(Cl)-COOH Warhead->Adduct Covalent Bond Formation

Figure 1: General mechanism of Michael addition between a cysteine residue and this compound.

While the primary mode of action is envisioned as a Michael addition, the presence of the chlorine atom at the α-position introduces an additional layer of reactivity. Although vinyl chlorides are generally less reactive than their acrylate or acrylamide counterparts, the potential for nucleophilic substitution at the α-carbon cannot be entirely discounted, particularly depending on the specific enzymatic environment and the orientation of the inhibitor in the binding pocket. This dual electrophilic nature makes this compound a fascinating scaffold for further investigation.

Applications in Medicinal Chemistry

The unique structural features of this compound position it as a valuable tool in several areas of medicinal chemistry, primarily centered around the development of targeted covalent inhibitors.

As a Warhead for Targeted Covalent Inhibitors (TCIs)

The most direct application of this compound is as a reactive moiety, or "warhead," appended to a larger scaffold that provides binding affinity and selectivity for a specific protein target.[1][5] This approach has been successfully employed for a multitude of targets, including kinases, proteases, and other enzymes implicated in disease.

The design of a TCI using a this compound warhead would involve a modular approach:

  • Scaffold Identification: A non-covalent binder or a known substrate analog for the target of interest is identified. This "guidance system" is responsible for directing the warhead to the desired binding site.

  • Warhead Installation: The this compound moiety is synthetically incorporated into the scaffold, positioned to be in close proximity to a nucleophilic residue (ideally a cysteine) in the target's binding site.

  • Optimization: Structure-activity relationship (SAR) studies are conducted to fine-tune the linker between the scaffold and the warhead, as well as modifications to the scaffold itself, to optimize both binding affinity and covalent reaction kinetics.

TCI Design Workflow A Identify Non-Covalent Scaffold B Synthetically Attach This compound Warhead A->B C Proximity to Nucleophilic Residue (e.g., Cysteine) B->C D Optimize Linker and Scaffold (SAR) C->D E Evaluate Potency and Selectivity D->E

Figure 2: Workflow for designing a targeted covalent inhibitor with a this compound warhead.

In Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying novel starting points for drug development. In this approach, small, low-molecular-weight compounds ("fragments") are screened for binding to a target protein. This compound, with its small size and defined reactivity, is an ideal candidate for inclusion in a covalent fragment library.

The workflow for using this compound in a covalent FBDD screen would typically involve:

  • Library Construction: A diverse library of small molecules, each containing the this compound moiety, is synthesized.

  • Screening: The fragment library is screened against the target protein, often using mass spectrometry-based techniques to detect covalent modification of the protein.

  • Hit Validation and Elaboration: Hits are validated, and their binding mode is determined, often through X-ray crystallography. The fragment hits are then elaborated and grown into more potent, lead-like molecules.

Experimental Protocols

The following protocols are provided as a starting point for researchers wishing to work with this compound. Safety Precaution: this compound is expected to be a corrosive and reactive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of this compound

Step 1: Synthesis of But-3-enoic Acid (Vinylacetic Acid)

This procedure is adapted from a method for the hydrolysis of allyl cyanide.[6]

  • Materials:

    • Allyl cyanide

    • Concentrated hydrochloric acid

    • Water

    • Ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine allyl cyanide (1 mole) and concentrated hydrochloric acid (1.2 moles).

    • Heat the mixture gently with frequent shaking. The reaction is exothermic and will begin to reflux.

    • After the initial vigorous reaction subsides (approximately 15 minutes), remove the heat and add 100 mL of water.

    • Separate the upper layer containing the crude vinylacetic acid.

    • Purify the crude acid by distillation under reduced pressure. The expected boiling point is approximately 70-72 °C at 9 mmHg.

Step 2: α-Chlorination of But-3-enoic Acid

This proposed step is based on general methods for the α-halogenation of α,β-unsaturated carbonyl compounds.[7]

  • Materials:

    • But-3-enoic acid

    • OXONE® (potassium peroxymonosulfate)

    • Hydrochloric acid (HCl)

    • Dichloromethane (CH₂Cl₂)

    • Triethylamine (Et₃N)

  • Procedure:

    • In a round-bottom flask, dissolve but-3-enoic acid (1 equivalent) in dichloromethane.

    • Add OXONE® (1.1 equivalents) to the solution and stir vigorously.

    • Slowly add hydrochloric acid (1.1 equivalents) to the mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully add triethylamine (1.2 equivalents) to the reaction mixture to facilitate elimination to the α-chloro-α,β-unsaturated acid.

    • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol for Evaluating Covalent Modification of a Model Thiol

This protocol describes a general method for assessing the reactivity of this compound with a model thiol, N-acetylcysteine, using mass spectrometry.

  • Materials:

    • This compound

    • N-acetylcysteine

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile

    • Formic acid

    • LC-MS system

  • Procedure:

    • Prepare a stock solution of this compound (10 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a stock solution of N-acetylcysteine (1 mM) in PBS (pH 7.4).

    • In a microcentrifuge tube, combine 10 µL of the N-acetylcysteine stock solution with 10 µL of the this compound stock solution.

    • Incubate the reaction mixture at room temperature for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • At each time point, quench the reaction by adding 80 µL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.

    • Analyze the samples by LC-MS, monitoring for the disappearance of the N-acetylcysteine starting material and the appearance of the covalent adduct. The expected mass of the adduct will be the sum of the masses of N-acetylcysteine and this compound.

Quantitative Data and Reactivity Considerations

The reactivity of a Michael acceptor is a critical parameter in the design of a TCI. A warhead that is too reactive can lead to off-target effects and toxicity, while a warhead that is not reactive enough will not efficiently modify the target protein. The reactivity of Michael acceptors can be quantified by measuring their second-order rate constants for reaction with a model thiol, such as glutathione (GSH).

Comparative Reactivity of Michael Acceptors with Glutathione [8][9]

Michael AcceptorSecond-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹)
Nitro-oleic acid183
Nitro-linoleic acid355
Acrylamide(Generally lower than nitroalkenes)
This compound (Predicted to be moderately reactive)

The presence of the chlorine atom at the α-position is expected to modulate the electrophilicity of the β-carbon. Further kinetic studies are warranted to precisely quantify the reactivity of this compound and its derivatives.

Conclusion and Future Directions

This compound represents a promising and versatile building block for the development of novel covalent inhibitors in medicinal chemistry. Its dual electrophilic nature, arising from the Michael acceptor and the vinyl chloride moiety, offers a unique platform for the design of targeted therapeutics. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the potential of this intriguing molecule in their drug discovery endeavors.

Future work in this area should focus on:

  • The development and validation of a robust and scalable synthesis for this compound.

  • The systematic evaluation of the kinetic reactivity of this compound and its derivatives with biologically relevant thiols.

  • The incorporation of the this compound warhead into scaffolds targeting a diverse range of disease-relevant proteins.

  • The use of this compound-containing fragments in covalent fragment-based screening campaigns to identify novel binders for challenging targets.

By embracing the principles of covalent inhibitor design and leveraging the unique reactivity of scaffolds like this compound, the medicinal chemistry community can continue to push the boundaries of drug discovery and develop innovative medicines for unmet medical needs.

References

  • Batthyany, C., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. Journal of Biological Chemistry, 282(42), 30950-30960. [Link]
  • Linstead, R. P., & Williams, L. T. D. (1926). Experiments on the Synthesis of the Poly-enes. Part I. The Preparation of Vinylacetic Acid. Journal of the Chemical Society, (Resumed), 2735-2741. [Link]
  • Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 876-886. [Link]
  • Stenutz, R. (n.d.). This compound. Tables for Chemistry. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20393231, this compound.
  • Zhao, Z., & Liu, Q. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1398. [Link]
  • Johansson, M. H., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters, 15(4), 583-589. [Link]
  • Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 876-886. [Link]
  • Andersen, R. J., & McKenna, J. F. (1987). Pharmacokinetics of vinylidene chloride in the rat. Archives of Toxicology, 60(1-3), 113-119. [Link]
  • Santos, M. M. M. (2014). Designing Covalent Inhibitors: A Medicinal Chemistry Challenge. In Topics in Medicinal Chemistry (Vol. 10, pp. 43-66). Springer. [Link]
  • Organic Syntheses, Coll. Vol. 3, p.3 (1955); Vol. 25, p.1 (1945). [Link]
  • Santos, M. M. M., & Moreira, R. (2014). Designing covalent inhibitors: A medicinal chemistry challenge.
  • Zhang, Y., et al. (2024). Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]
  • Kao, J. P. Y. (2015). S8 Text. Comparing the bimolecular rate constants for reaction of glutathione with 2-nitrosobenzaldehyde and with 7-formyl-6-n.
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  • Harada, D., et al. (2002). Kinetic analysis of covalent binding between N-acetyl-L-cysteine and albumin through the formation of mixed disulfides in human and rat serum in vitro. Pharmaceutical Research, 19(11), 1633-1638. [Link]
  • Ivanović-Burmazović, I., et al. (2006). Rate and Equilibrium Data for Substitution Reactions of [Pd(dien)Cl]+ with L-Cysteine and Glutathione in Aqueous Solution.
  • Batthyany, C., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. PubMed. [Link]
  • Kim, K. M., & Park, I. H. (2004). A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl). Synthesis, 2004(16), 2641-2644. [Link]
  • Organic Syntheses, Coll. Vol. 1, p.294 (1941); Vol. 4, p.43 (1925). [Link]
  • Batthyany, C., et al. (2006). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction.
  • Organic Syntheses, Coll. Vol. 1, p.156 (1941); Vol. 2, p.28 (1922). [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643137, 3-Chlorobut-2-enoic acid.
  • ResearchGate. (n.d.).
  • Burnett, G. M., & Wright, W. W. (1954). The photosensitized polymerization of vinyl chloride in tetrahydrofuran solution III. Determination of the kinetic coefficients. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 221(1144), 41-52. [Link]
  • Sgrignani, J., & Magistrato, A. (2015). Michael addition reaction between acrylamide and a Cys residue of a target protein.
  • Kim, K. M., & Park, I. H. (2004). A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl). Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Polymerization of 2-chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chlorobut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the unwanted polymerization of this highly reactive monomer. Our goal is to move beyond simple instructions and explain the fundamental principles behind each recommendation, ensuring your experiments are both successful and safe.

Section 1: Understanding the Risk: The "Why" of Polymerization

This section addresses the inherent chemical properties of this compound that make it susceptible to spontaneous and uncontrolled polymerization.

Q1: What makes this compound so prone to polymerization?

A1: The propensity of this compound to polymerize stems directly from its molecular structure, specifically the presence of a vinyl group (a carbon-carbon double bond). This double bond is electron-rich and susceptible to attack by free radicals.[1] Unwanted polymerization is typically a free-radical chain reaction initiated by common laboratory stimuli such as heat, ultraviolet (UV) light, or trace impurities like peroxides that can form over time.[2][3]

The process unfolds in three key stages:

  • Initiation: A free radical (R•) is generated from an initiator molecule. This radical attacks the vinyl group of a monomer molecule, breaking the double bond and forming a new, larger radical.

  • Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This process repeats, rapidly increasing the chain length.

  • Termination: The reaction stops when two radical chains combine or react in a way that eliminates the free radical, resulting in a stable polymer.[1]

This chain reaction, once initiated, can be exothermic and proceed rapidly, leading to a sudden increase in viscosity, solidification of the material, and a significant loss of your desired monomer.[2]

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator R Free Radical (R•) I->R Heat/Light RM Monomer Radical (R-M•) I->RM M Monomer R->RM M->RM M2 Monomer RMM Growing Chain (R-M-M•) RM->RMM M2->RMM Mn Monomer (n) RMM->Mn Repeats RMn Polymer Radical (R-M(n)•) RMn2 Polymer Radical (R-M(n)•) P Stable Polymer RMn->P RMn2->P Coupling, etc. RMn2->P Inhibition_Mechanism PR Propagating Radical (R-M(n)•) INH Inhibitor (InH) (e.g., Phenol) SR Stable Radical (In•) PR->SR Radical Scavenging SP Neutral Species (R-M(n)-H) PR->SP Radical Scavenging INH->SR Radical Scavenging INH->SP Radical Scavenging Troubleshooting_Flowchart start Observe Signs of Polymerization (Viscosity, Solids, etc.) action1 IMMEDIATELY: Cool mixture in an ice/water bath. start->action1 q1 Is the reaction fully solidified? action2 Add a 'true' inhibitor (e.g., PTZ or p-BQ solution) until viscosity stabilizes. q1->action2 No action4 Terminate experiment. Follow hazardous waste disposal procedures. q1->action4 Yes action1->q1 action3 Dilute with a compatible solvent to reduce concentration and aid stirring/cooling. action2->action3 end Attempt to purify monomer from oligomers (e.g., chromatography). action3->end

Caption: Emergency troubleshooting guide for unexpected polymerization.

Section 5: Frequently Asked Questions (FAQs)

Q7: How should I store purified, inhibitor-free this compound? A7: It is strongly advised not to store the monomer without an inhibitor. If you must store it for a very short period (i.e., a few hours), keep it in a refrigerator, in the dark, and use it as quickly as possible. For any storage longer than a few hours, you must add an inhibitor as described in Protocol 1.

Q8: Can I use an inert atmosphere (e.g., Nitrogen, Argon) for storage? A8: No. This is a common and dangerous mistake. Storing with a phenolic inhibitor like MEHQ or BHT under an inert atmosphere will render the inhibitor useless, as it requires oxygen to function. T[4]his can paradoxically increase the risk of polymerization. Always store with a headspace of air.

Q9: My reagent has turned yellow upon storage. Is it still usable? A9: Yellowing is a sign of degradation and likely the formation of oligomers or polymers. I[2]ts purity is compromised. For sensitive applications, the material should be re-purified (e.g., by distillation under vacuum with a process inhibitor present) before use. For less sensitive applications, its use may be acceptable, but be aware that the concentration of the active monomer is lower than stated and it contains impurities.

Q10: What are the most critical safety precautions when handling this compound? A10: Based on its structure and available data for similar compounds, this compound should be treated as corrosive and toxic. Always handle it inside a certified chemical fume hood. W[5]ear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and nitrile or neoprene gloves. Ensure an emergency eyewash station and safety shower are immediately accessible. Review the Safety Data Sheet (SDS) before beginning any work.

References

  • Bovey, F. A., & Kolthoff, I. M. (1948). Inhibition and retardation of vinyl polymerization. Chemical Reviews, 42(3), 491-525. [Link]
  • Chemistry For Everyone. (2025). How Can Polymerization Avoid Unwanted Side Reactions? YouTube. [Link]
  • Nagase ChemteX Corporation. (2023).
  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. [Link]
  • PubChem. (n.d.). This compound.
  • Quimidroga. (n.d.).
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
  • Wikipedia. (n.d.).
  • Akdeniz Chemson. (n.d.). Co-Stabilizers. [Link]
  • Google Patents. (n.d.).
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  • Stenutz. (n.d.). This compound. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-chlorobut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

I. Reaction Overview: Synthesis of this compound

The synthesis of this compound typically involves the α-chlorination of but-3-enoic acid. A common and effective method is a variation of the Hell-Volhard-Zelinsky reaction. This process generally involves the conversion of the carboxylic acid to an acid halide intermediate, which then undergoes α-halogenation.

A key strategy involves the in situ formation of a small amount of the acid chloride, which then facilitates the chlorination of the remaining carboxylic acid. Reagents like phosphorus trichloride (PCl₃) can be used to generate the acid chloride. Subsequently, a chlorinating agent, such as trichloroisocyanuric acid (TCICA), is introduced to achieve the desired α-chlorination.[1][2][3]

Below is a generalized workflow for this synthesis:

Synthesis_Workflow But-3-enoic_Acid But-3-enoic Acid Acid_Chloride_Formation In situ Acid Chloride Formation But-3-enoic_Acid->Acid_Chloride_Formation PCl3 PCl₃ (catalytic) PCl3->Acid_Chloride_Formation Alpha_Chlorination α-Chlorination Acid_Chloride_Formation->Alpha_Chlorination TCICA Trichloroisocyanuric Acid (TCICA) TCICA->Alpha_Chlorination Workup Aqueous Work-up & Purification Alpha_Chlorination->Workup Product This compound Workup->Product

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

A1: Low conversion can stem from several factors, primarily related to insufficient activation of the carboxylic acid or suboptimal reaction temperature.

  • Insufficient Acid Chloride Formation: The initial step of converting a portion of the but-3-enoic acid to its acid chloride is crucial for the reaction to proceed efficiently.[2] If the amount of the activating agent (e.g., PCl₃) is too low, the rate of formation of the key intermediate will be slow, leading to an incomplete reaction.

    • Solution: While PCl₃ is used catalytically, ensure a sufficient amount is present to initiate the reaction. A typical starting point is a few mole percent relative to the but-3-enoic acid.

  • Suboptimal Reaction Temperature: The temperature plays a critical role in α-chlorination. Temperatures that are too low can result in very slow reaction rates. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.[1]

    • Solution: Gradually increase the reaction temperature. For chlorinations using TCICA and a phosphorus halide catalyst, temperatures in the range of 100-160°C have been shown to be effective for α-chlorination of other carboxylic acids.[3] It is advisable to monitor the reaction progress by techniques like TLC or ¹H NMR to determine the optimal temperature for your specific setup.

  • Inefficient Mixing: If the reaction mixture is not adequately stirred, localized depletion of reagents can occur, leading to an incomplete reaction. This is particularly relevant when using solid reagents like TCICA.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.

Q2: I am observing the formation of multiple chlorinated byproducts. How can I improve the selectivity for this compound?

A2: The formation of multiple chlorinated products often indicates that undesired reaction pathways, such as radical chlorination or chlorination at other positions, are competing with the desired α-chlorination.

  • Radical Chlorination: This can be a significant side reaction, especially if the reaction is initiated by light or radical initiators.[3] Radical chlorination is less selective and can lead to a mixture of products.

    • Solution: Conduct the reaction in the dark or in a vessel protected from light. Avoid any potential radical initiators. Using a phosphorus halide to generate the acid chloride intermediate helps to favor the ionic Hell-Volhard-Zelinsky pathway over radical chlorination.[1]

  • Chlorination at the Double Bond: The vinyl group in but-3-enoic acid is also susceptible to electrophilic addition of chlorine. This would lead to the formation of dichlorinated products.

    • Solution: The reaction conditions for α-chlorination via the Hell-Volhard-Zelinsky mechanism are generally not conducive to the electrophilic addition of chlorine to the double bond. However, if this is suspected, careful control of the stoichiometry of the chlorinating agent is crucial. Use of a slight excess of the carboxylic acid relative to the chlorinating agent can help minimize over-chlorination.[1]

  • Isomerization: Depending on the reaction conditions, isomerization of the double bond could potentially occur, leading to other chlorinated butenoic acid isomers.

    • Solution: Maintaining the optimal reaction temperature and minimizing reaction time once the conversion is complete can help reduce the likelihood of isomerization.

Q3: The reaction is highly exothermic and difficult to control, especially during the addition of the chlorinating agent. How can I manage the reaction's exothermicity?

A3: A strong exothermic reaction, particularly upon the addition of a reagent like TCICA, can be a safety hazard and can lead to a decrease in selectivity due to localized overheating.

  • Rate of Reagent Addition: Adding the chlorinating agent too quickly to the activated carboxylic acid mixture can lead to a rapid and uncontrolled release of heat.[1]

    • Solution: Add the chlorinating agent portion-wise or as a solution in a suitable solvent over an extended period. Using a solid addition funnel for TCICA is a practical approach.[1] This allows for better temperature control and a more manageable reaction rate.

  • Inadequate Cooling: If the reaction is highly exothermic, the cooling capacity of the reaction setup may be insufficient.

    • Solution: Equip the reaction vessel with an efficient cooling system, such as an ice bath or a cryostat, to dissipate the heat generated. Monitor the internal temperature of the reaction closely during the addition of the chlorinating agent.

Q4: I am having difficulty purifying the final product. What are the common impurities and what purification strategies are recommended?

A4: Common impurities include unreacted starting material, the phosphorus-containing byproducts, and any chlorinated side products.

  • Unreacted But-3-enoic Acid: If the reaction is incomplete, the starting material will contaminate the product.

    • Solution: Optimize the reaction conditions to drive the reaction to completion. If separation is necessary, techniques like fractional distillation (if boiling points are sufficiently different) or column chromatography can be employed.

  • Phosphorus Byproducts: When using PCl₃, phosphoric acid or related compounds are formed as byproducts.[4]

    • Solution: An aqueous work-up is typically effective for removing these water-soluble impurities. Washing the organic extract with water or a mild base can help remove acidic byproducts.

  • Chlorinated Byproducts: These can be challenging to separate due to their structural similarity to the desired product.

    • Solution: Fractional distillation under reduced pressure can be effective if the boiling points of the isomers are different. Alternatively, preparative chromatography (e.g., HPLC or flash chromatography) may be required for high-purity samples. Derivatization of the carboxylic acid to an ester followed by purification and subsequent hydrolysis back to the acid is another potential strategy.

III. Frequently Asked Questions (FAQs)

Q: What is the role of PCl₃ in the α-chlorination of but-3-enoic acid?

A: PCl₃ acts as a catalyst to convert a small portion of the but-3-enoic acid into its corresponding acid chloride.[2] This acid chloride is more readily enolized or converted to a ketene intermediate, which is the species that undergoes α-chlorination. The newly formed α-chloro acid chloride can then react with the starting carboxylic acid to regenerate the acid chloride, thus continuing the catalytic cycle.

Catalytic_Cycle Carboxylic_Acid But-3-enoic Acid Acid_Chloride But-3-enoyl Chloride Carboxylic_Acid->Acid_Chloride PCl₃ Product This compound PCl3 PCl₃ Enol Enol Intermediate Acid_Chloride->Enol Alpha_Chloro_Acid_Chloride 2-Chlorobut-3-enoyl Chloride Enol->Alpha_Chloro_Acid_Chloride TCICA TCICA TCICA Alpha_Chloro_Acid_Chloride->Acid_Chloride + But-3-enoic Acid Alpha_Chloro_Acid_Chloride->Product Hydrolysis (Work-up)

Caption: Catalytic role of PCl₃ in the α-chlorination reaction.

Q: Are there alternative chlorinating agents to TCICA?

A: Yes, other chlorinating agents can be used for the α-chlorination of carboxylic acids. These include:

  • Chlorine gas (Cl₂): The traditional reagent for the Hell-Volhard-Zelinsky reaction. However, it is a toxic gas and can be difficult to handle safely in a laboratory setting.

  • Sulfuryl chloride (SO₂Cl₂): Can also be used, but it can also lead to radical chlorination under certain conditions.

  • Thionyl chloride (SOCl₂): While primarily used to convert carboxylic acids to acid chlorides, it can also effect α-chlorination, sometimes with the aid of light.[3][4]

TCICA is often preferred because it is a stable, easily handled solid, making it a more convenient and safer alternative to gaseous chlorine.[1]

Q: How can I monitor the progress of the reaction?

A: Several analytical techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product. A suitable solvent system will need to be developed.

  • ¹H NMR Spectroscopy: By taking small aliquots from the reaction mixture, you can directly observe the signals corresponding to the starting material and the product. This allows for a quantitative assessment of the reaction's conversion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester), GC-MS can be a powerful tool for monitoring the reaction and identifying any byproducts.[5]

Q: What are the key safety precautions to consider when working with the reagents for this synthesis?

A: The reagents used in this synthesis are hazardous and must be handled with appropriate safety measures.

  • But-3-enoic acid and this compound: These are corrosive and can cause skin and eye damage.[6]

  • Phosphorus trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water.

  • Trichloroisocyanuric acid (TCICA): A strong oxidizing agent and can be corrosive.

  • Thionyl chloride (SOCl₂): Toxic, corrosive, and reacts with water to release toxic gases.[4]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be prepared to handle any spills according to established safety protocols.

IV. Experimental Protocols

General Protocol for the α-Chlorination of But-3-enoic Acid

This is a generalized procedure and may require optimization for your specific scale and equipment.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a solid addition funnel. Ensure the apparatus is dry.

  • Reagent Addition: Charge the flask with but-3-enoic acid. Begin stirring and add a catalytic amount of phosphorus trichloride (PCl₃) (e.g., 0.05 equivalents).

  • Heating: Gently heat the mixture to a temperature where the formation of the acid chloride is initiated (e.g., 60-80°C).

  • Addition of Chlorinating Agent: Once the initial reaction has subsided, begin the portion-wise addition of trichloroisocyanuric acid (TCICA) (e.g., 0.35 equivalents, as it contains three reactive chlorine atoms) through the solid addition funnel. Control the rate of addition to maintain a manageable reaction temperature, using external cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue heating the reaction mixture (e.g., to 120-140°C) and monitor its progress using a suitable analytical technique (e.g., ¹H NMR or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Data Presentation: Optimization Parameters

The following table provides a starting point for optimizing the reaction conditions. The optimal values may vary depending on the specific scale and setup.

ParameterRecommended RangeRationale
Temperature 100 - 160 °CLower temperatures may be too slow, while higher temperatures risk side reactions and decomposition.[1][3]
PCl₃ (catalyst) 0.02 - 0.10 eq.A catalytic amount is sufficient to initiate and sustain the formation of the acid chloride intermediate.
TCICA 0.34 - 0.40 eq.A slight excess of the chlorinating agent may be needed to drive the reaction to completion.
Reaction Time 2 - 8 hoursHighly dependent on temperature and scale; should be monitored.

V. References

  • G. A. Hiegel, J. C. Lewis, and J. W. Bae, "α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid," Synthetic Communications, vol. 26, no. 13, pp. 2463-2468, 1996. [Link]

  • "Carboxyl Reactivity," Michigan State University Department of Chemistry. [Link]

  • H. G. G. Hiegel and K. B. G. T. Hiegel, "α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid," Request PDF. [Link]

  • "An improved .alpha.-chlorination of carboxylic acids," The Journal of Organic Chemistry. [Link]

  • "Optimization of reaction conditions. a," ResearchGate. [Link]

  • "Optimization of the reaction conditions," ResearchGate. [Link]

  • "Cas 6214-28-4,(2E)-3-chlorobut-2-enoic acid," LookChem. [Link]

  • "converting carboxylic acids into acyl (acid) chlorides," Chemguide. [Link]

  • "Optimization of the reaction conditions. a," ResearchGate. [Link]

  • "Optimization of the reaction conditions.," ResearchGate. [Link]

  • "2-(Chloromethyl)but-3-enoic acid," PubChem. [Link]

  • "this compound," Stenutz. [Link]

  • "this compound," PubChem. [Link]

  • "Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning," PMC - PubMed Central. [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chlorobut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles.

Introduction to the Reactivity of this compound

This compound (Cl-CH(C(=O)OH)-CH=CH₂) is a unique building block possessing multiple reactive sites: a carboxylic acid, an activated carbon-chlorine bond at the α-position, and a vinyl group, making it an α,β-unsaturated carbonyl system. This intricate structure allows for a variety of chemical transformations but also presents specific challenges. Understanding the interplay of these functional groups is paramount to successful experimentation.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: My reaction is giving a low yield and a significant amount of a tar-like substance. What is happening?

A1: This is a common issue when working with highly reactive unsaturated carboxylic acids like this compound. The likely culprit is polymerization. The vinyl group can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[1][2]

  • Troubleshooting:

    • Add a Radical Inhibitor: Incorporate a small amount of a polymerization inhibitor such as hydroquinone, 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT) into your reaction mixture.[2][][4] These compounds act as radical scavengers, preventing the initiation of polymerization.

    • Control the Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, use the lowest effective temperature and monitor the reaction closely.

    • Degas Your Solvents: Oxygen can promote radical formation.[2] Degassing your solvents by sparging with an inert gas (e.g., argon or nitrogen) can minimize this risk.

Q2: I'm observing the formation of an unexpected product with a different molecular weight. Could the starting material be degrading?

A2: Yes, decarboxylation is a potential side reaction for β,γ-unsaturated acids, and while this compound is an α,β-unsaturated acid, isomerization to the β,γ-isomer under certain conditions, followed by decarboxylation, can occur, particularly with heating.[5]

  • Troubleshooting:

    • Maintain Neutral or Mildly Acidic Conditions: Strong bases can facilitate isomerization.

    • Lower Reaction Temperature: Thermal decarboxylation is more likely at higher temperatures.

    • Analyze Your Starting Material: Ensure the purity of your this compound before starting the reaction.

Troubleshooting Specific Reactions

Nucleophilic Substitution at the α-Carbon

Q3: I am attempting a nucleophilic substitution of the α-chloro group with an amine, but the reaction is sluggish and gives multiple products. Why?

A3: This is a classic case of competing reactions. While the α-chloro group is activated for SN2 displacement, the α,β-unsaturated system is also susceptible to a Michael (conjugate) addition of the amine nucleophile.[6][7] Furthermore, the amine can react with the carboxylic acid to form an amide.

  • Causality: The hard and soft nature of the nucleophile and electrophilic sites plays a crucial role. The carbonyl carbon and the β-carbon of the vinyl group are both electrophilic. Stronger, harder nucleophiles may favor direct attack at the carbonyl, while softer nucleophiles can favor Michael addition.[7]

  • Troubleshooting:

    • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before reacting with the amine. This will prevent amide formation and may influence the electronic properties of the system to favor the desired substitution.

    • Use a Bulky Base: If a base is required, a non-nucleophilic, sterically hindered base can minimize side reactions.

    • Control Stoichiometry: Use a precise stoichiometry of the amine to avoid side reactions.

    • Optimize Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF).

Esterification and Amide Bond Formation

Q4: Standard Fischer esterification of this compound is giving low yields. What are the alternative methods?

A4: The steric hindrance around the α-carbon and the electron-withdrawing nature of the chlorine atom can make standard acid-catalyzed esterification challenging.[8][9]

  • Troubleshooting:

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is highly effective for sterically hindered acids and proceeds under mild conditions.[10]

    • Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine.

    • Alkylation of the Carboxylate: Deprotonate the carboxylic acid with a suitable base (e.g., NaH, K₂CO₃) to form the carboxylate salt, which can then be alkylated with an alkyl halide.

Q5: I am trying to form an amide with a weakly nucleophilic amine, and the reaction is not proceeding. How can I drive this reaction to completion?

A5: Amide bond formation with electron-deficient or sterically hindered amines can be difficult.[11][12] Standard methods may not be sufficient to activate the carboxylic acid.

  • Troubleshooting:

    • Use a Coupling Agent: Employ a peptide coupling reagent such as HATU, HBTU, or EDC in combination with a base like diisopropylethylamine (DIPEA). These reagents form a highly activated intermediate that readily reacts with weak nucleophiles.

    • Convert to Acyl Fluoride: The use of a reagent like BTFFH can generate the acyl fluoride in situ, which is highly reactive towards even electron-deficient amines.[11]

Purification and Analysis

Q6: I am having difficulty purifying my product from unreacted starting material and side products. What are some recommended purification strategies?

A6: The polarity of this compound and its derivatives can make purification by standard column chromatography challenging.

  • Troubleshooting:

    • Acid/Base Extraction: If your product is neutral (e.g., an ester), you can use an aqueous basic wash (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid starting material. Conversely, if your product is an amine, an acidic wash can be used.

    • Crystallization: If your product is a solid, crystallization is an excellent method for purification.

    • Chromatography on Treated Silica: For challenging separations, consider using silica gel treated with a small amount of acid or base to prevent streaking of polar compounds.

    • Specialized Chromatography: For highly polar compounds, reverse-phase chromatography or ion-exchange chromatography may be more effective.[8]

Q7: How can I monitor the progress of my reaction and identify potential impurities?

A7: A combination of chromatographic and spectroscopic methods is ideal.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products. Use a combination of polar and nonpolar solvents to achieve good separation.

    • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC with UV detection is a powerful tool for monitoring reaction kinetics and purity.[13]

  • Impurity Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about your product and any impurities. Look for characteristic signals of the vinyl group, the α-proton, and any new functional groups.

    • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C).

    • Mass Spectrometry (MS): MS will provide the molecular weight of your product and any byproducts, which is crucial for their identification.

Visualizing Reaction Pathways and Troubleshooting

Diagram: Competing Reaction Pathways with Amine Nucleophiles

G This compound + Amine This compound + Amine SN2 Substitution Product SN2 Substitution Product This compound + Amine->SN2 Substitution Product α-Substitution Michael Addition Product Michael Addition Product This compound + Amine->Michael Addition Product Conjugate Addition Amide Product Amide Product This compound + Amine->Amide Product Carboxylic Acid Reactivity

Caption: Competing reactions of this compound with amines.

Diagram: Troubleshooting Low Yield in Esterification

G Low Ester Yield Low Ester Yield Steric Hindrance? Steric Hindrance? Low Ester Yield->Steric Hindrance? Acid Sensitivity? Acid Sensitivity? Low Ester Yield->Acid Sensitivity? Polymerization? Polymerization? Low Ester Yield->Polymerization? Use Steglich Esterification (DCC/DMAP) Use Steglich Esterification (DCC/DMAP) Steric Hindrance?->Use Steglich Esterification (DCC/DMAP) Convert to Acyl Chloride Convert to Acyl Chloride Acid Sensitivity?->Convert to Acyl Chloride Add Radical Inhibitor Add Radical Inhibitor Polymerization?->Add Radical Inhibitor

Caption: Decision tree for troubleshooting low esterification yields.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₄H₅ClO₂PubChem[14]
Molecular Weight120.53 g/mol PubChem[14]
IUPAC NameThis compoundPubChem[14]
CAS Number24253-33-6PubChem[14]
SafetyCauses severe skin burns and eye damagePubChem[14]

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol is adapted for sterically hindered or sensitive carboxylic acids.[10]

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Add the alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Formation using HATU Coupling

This protocol is suitable for coupling with weakly nucleophilic or sterically hindered amines.

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the amine (1.2 eq) and continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • PubChem. (n.d.). 3-Chlorobut-2-enoic acid. National Center for Biotechnology Information.
  • Spagnol, G., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.
  • Pergan. (n.d.). Curing unsaturated polyester-, vinylester- and acrylate resins.
  • Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301.
  • Wikipedia. (2023). Polymerisation inhibitor. In Wikipedia.
  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions.
  • LibreTexts. (2021). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. In Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2019). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Vinyl chloroacetate. National Center for Biotechnology Information.
  • PubMed. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470.
  • LibreTexts. (2024). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In Chemistry LibreTexts.
  • JoVE. (2025). Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Journal of Visualized Experiments.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 169, 1-10.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(3), 894-897.
  • ResearchGate. (2018). Recent developments in catalytic amide bond formation. Tetrahedron Letters, 59(46), 4075-4087.

Sources

Technical Support Center: Synthesis of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chlorobut-3-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Foundational Knowledge & Key Reaction Parameters

Before troubleshooting, it is crucial to understand the fundamental aspects of the synthesis. The most common laboratory-scale synthesis involves the selective chlorination of but-3-enoic acid.

FAQ 1: What is the primary synthetic route for this compound?

The most direct and frequently employed method is the α-chlorination of but-3-enoic acid. This reaction typically utilizes a chlorinating agent, such as N-Chlorosuccinimide (NCS), often in the presence of a catalyst or initiator. The reaction proceeds via an electrophilic addition mechanism to the alkene, followed by rearrangement or substitution to yield the desired product.

The core reaction is as follows:

But-3-enoic acid + Chlorinating Agent → this compound

Understanding the mechanism is key to troubleshooting. The reaction involves the formation of a chloronium ion intermediate across the double bond. The subsequent nucleophilic attack and rearrangement determine the final regioselectivity.[1] Controlling this step is paramount to preventing the formation of isomeric impurities.

FAQ 2: What are the critical parameters influencing yield and purity?

Optimizing the synthesis of this compound requires careful control over several experimental variables. Below is a summary of the most critical parameters and their typical starting points for optimization.

ParameterRecommended Range/ConditionRationale & Impact on Yield
Starting Material Purity But-3-enoic acid >98%Impurities in the starting material can lead to a complex mixture of side products, complicating purification and reducing the overall yield.
Chlorinating Agent N-Chlorosuccinimide (NCS) is preferred for selectivity. SO₂Cl₂ or Cl₂ can be used but may lead to more side products.NCS provides a controlled release of electrophilic chlorine, minimizing over-chlorination and improving regioselectivity towards the α-position.
Stoichiometry 1.0 - 1.2 equivalents of Chlorinating AgentAn excess of the chlorinating agent can lead to the formation of dichlorinated byproducts. Insufficient amounts will result in incomplete conversion of the starting material.
Solvent Aprotic, non-polar solvents (e.g., CCl₄, CH₂Cl₂)These solvents are inert under the reaction conditions and effectively solubilize the reagents without interfering with the reaction mechanism.[1]
Temperature 0°C to Room Temperature (20-25°C)Lower temperatures can improve selectivity and reduce the rate of side reactions. However, this may also slow down the reaction rate, requiring longer reaction times.
Reaction Time 4 - 24 hoursThe reaction should be monitored by TLC or GC-MS to determine the point of maximum conversion of the starting material and minimal byproduct formation.
Initiator/Catalyst Radical initiator (e.g., AIBN, benzoyl peroxide) or light (for certain chlorinating agents)For some chlorination reactions, an initiator is required to start the reaction. However, for NCS-based chlorination, it can often proceed without one.

Part 2: Troubleshooting Guide for Common Synthesis Issues

This section addresses the most common problems encountered during the synthesis of this compound. The following troubleshooting workflow provides a logical path to diagnose and resolve issues.

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Troubleshooting Pathways cluster_3 Solutions LowYield Low Yield of This compound Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) LowYield->Analysis Incomplete Incomplete Reaction? Analysis->Incomplete SideProducts Significant Side Products? Analysis->SideProducts Purification Product Lost During Workup? Analysis->Purification Sol_Incomplete • Increase reaction time • Increase temperature slightly • Check reagent purity/activity Incomplete->Sol_Incomplete Yes Sol_SideProducts • Lower reaction temperature • Adjust stoichiometry (use 1.0-1.1 eq. NCS) • Use a more selective chlorinating agent SideProducts->Sol_SideProducts Yes Sol_Purification • Optimize extraction pH • Use column chromatography • Check for product volatility Purification->Sol_Purification Yes

Caption: Troubleshooting workflow for low yield synthesis.

Q1: My yield is consistently below 40%. What are the most probable causes?

A low yield is the most common issue and can stem from several factors.

  • Incomplete Reaction: The reaction may not have reached completion. Before quenching the reaction, confirm the consumption of the starting material (but-3-enoic acid) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Also, verify the purity and reactivity of your chlorinating agent, as reagents can degrade over time.

  • Formation of Side Products: The most significant cause of low yield is often the formation of undesired isomers and dichlorinated products. The chlorination of but-3-enoic acid can also produce isomers such as 3-chlorobut-2-enoic acid and 4-chlorobut-2-enoic acid.[2][3] Lowering the reaction temperature can significantly improve selectivity for the desired 2-chloro isomer.

  • Purification Losses: this compound is a relatively small and polar molecule, which can lead to losses during aqueous workup. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during extraction to keep the product in its protonated, less water-soluble form. If purification by distillation is attempted, be aware that the product may be heat-sensitive.

Q2: My NMR analysis shows a mixture of isomers. How can I improve regioselectivity?

The formation of isomers is a classic challenge in this synthesis. The key is to control the stability of intermediates and the kinetics of the reaction.

G Reactants But-3-enoic acid + NCS Intermediate Chloronium Ion Intermediate Reactants->Intermediate Electrophilic attack Product This compound (Desired Product) Intermediate->Product Kinetic Control (Lower Temp) Isomer1 3-chlorobut-2-enoic acid Intermediate->Isomer1 Thermodynamic Control (Higher Temp) Isomer2 4-chlorobut-2-enoic acid Intermediate->Isomer2 Rearrangement DiChloro Dichlorinated Products Product->DiChloro Excess NCS

Caption: Reaction mechanism and formation of side products.

  • Mechanism Insight: As shown in the diagram above, the reaction proceeds through a chloronium ion intermediate. The final product distribution depends on where the nucleophile (in this case, often the succinimide anion or another species) attacks and how the intermediate stabilizes.

  • Temperature Control: The formation of the thermodynamically more stable conjugated isomer, 3-chlorobut-2-enoic acid, is often favored at higher temperatures.[4] By keeping the reaction temperature low (e.g., 0-5°C), you favor the kinetically controlled product, which is the desired this compound.

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally preferred for its milder and more selective action compared to harsher reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas.

The following table lists common impurities you might encounter:

Impurity NameChemical FormulaCommon IdentifierHow to Minimize
3-Chlorobut-2-enoic acidC₄H₅ClO₂CAS: 55831-56-6[5]Lower reaction temperature; use a milder chlorinating agent.
(E)-4-chlorobut-2-enoic acidC₄H₅ClO₂CAS: 26340-58-9[2]Maintain strict temperature control; ensure slow addition of the chlorinating agent.
Dichloro-butanoic acid derivativesC₄H₄Cl₂O₂(Varies)Use a strict 1.0-1.1 molar equivalent of the chlorinating agent.
But-3-enoic acidC₄H₆O₂CAS: 625-38-7[6]Increase reaction time or temperature slightly; check reagent activity.
Q3: I'm having trouble separating my product from the succinimide byproduct. What is the best workup and purification procedure?

Effective separation is crucial for obtaining a high-purity product.

  • Initial Workup: After the reaction is complete, cool the mixture and filter off the succinimide precipitate. The filtrate, which contains your product, can then be washed with water to remove any remaining water-soluble byproducts.

  • Liquid-Liquid Extraction: This is the primary purification step.

    • Transfer the filtrate to a separatory funnel.

    • Wash with a saturated sodium bisulfite solution to quench any unreacted NCS.

    • Wash with brine.

    • To separate the acidic product from any neutral impurities, you can extract the organic layer with a mild base like a saturated sodium bicarbonate solution. The this compound will move to the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and carefully re-acidify it to pH 1-2 with cold dilute HCl.

    • Extract the product back into an organic solvent like dichloromethane or ethyl acetate.

  • Final Purification: After drying the organic extracts over anhydrous sodium sulfate and removing the solvent under reduced pressure, the crude product can be further purified. Column chromatography on silica gel is often the most effective method for removing persistent isomeric impurities.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Safety Note: This reaction should be performed in a well-ventilated fume hood. This compound and its isomers are corrosive and can cause severe skin burns and eye damage.[3][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound via NCS Chlorination

Materials:

  • But-3-enoic acid (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • 5% Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add but-3-enoic acid (1.0 eq) and the anhydrous solvent (e.g., CCl₄).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the mixture to stir at 0-5°C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Quenching and Workup:

    • Once the starting material is consumed, filter the reaction mixture through a sintered glass funnel to remove the succinimide precipitate. Wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bisulfite solution, deionized water, and brine.

  • Extraction:

    • Extract the organic layer with a saturated sodium bicarbonate solution (3 x volumes). This will transfer the product into the aqueous layer.

    • Combine the aqueous layers, cool to 0°C, and carefully acidify with 5% HCl to a pH of ~2.

    • Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to isolate pure this compound.

References

  • LookChem. Cas 6214-28-4, (2E)-3-chlorobut-2-enoic acid.
  • PubChem. 2-(Chloromethyl)but-3-enoic acid. National Center for Biotechnology Information.
  • Stenutz. This compound.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Google Patents. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative.
  • PubChem. 3-Chlorobut-2-enoic acid. National Center for Biotechnology Information.
  • PubChem. 2-Chlorobut-2-enoic acid. National Center for Biotechnology Information.
  • Warmus, J. S., et al. (1998). Rapid optimization of an ICE inhibitor synthesis using multiple reaction conditions in a parallel array. Bioorganic & Medicinal Chemistry Letters, 8(17), 2309-14.
  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism.
  • PubChem. 2-Chloro-3-methylbut-2-enoic acid. National Center for Biotechnology Information.
  • PubChem. But-3-enoic acid;ethene;prop-1-ene. National Center for Biotechnology Information.
  • Google Patents. CN101531584A - Method for preparing 3-butenoic acid.
  • PubChem. (Z)-4-chlorobut-3-enoic acid. National Center for Biotechnology Information.

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Technical Support Center: Purification of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chlorobut-3-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The protocols and explanations provided are grounded in established chemical principles to ensure both technical accuracy and practical utility in your laboratory work.

I. Understanding the Chemistry of this compound and Its Impurities

This compound, also known as α-chlorovinylacetic acid, is a reactive molecule containing a carboxylic acid, a carbon-carbon double bond, and a chlorine atom at the alpha position.[1] Its synthesis, often involving the α-chlorination of an unsaturated carboxylic acid like vinylacetic acid, can lead to a variety of impurities. Understanding the nature of these impurities is the first step toward effective purification.

Common Impurities:

  • Unreacted Starting Materials: Residual vinylacetic acid or other precursors.

  • Over-chlorinated Byproducts: Dichlorinated butenoic acids or other polychlorinated species.

  • Isomeric Impurities: Positional isomers such as 3-chlorobut-2-enoic acid or 4-chlorobut-2-enoic acid may form depending on the reaction conditions.[2][3][4][5]

  • Reagents and Catalysts: Traces of the chlorinating agent (e.g., sulfuryl chloride, phosphorus halides) or catalysts used in the synthesis.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Degradation Products: The compound can be sensitive to heat and certain chemical environments, leading to decomposition.

II. Purification Strategies: A Comparative Overview

The choice of purification method depends on the nature and quantity of the impurities present. Below is a summary of common techniques with their respective advantages and disadvantages.

Purification MethodPrincipleIdeal for RemovingKey Considerations
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Solid impurities with different solubility profiles.Finding a suitable solvent system is crucial. Risk of "oiling out" if the compound's melting point is lower than the solvent's boiling point.
Fractional Distillation Separation based on differences in boiling points of the components in a liquid mixture.Liquid impurities with significantly different boiling points.Requires careful control of temperature and pressure, especially under vacuum for heat-sensitive compounds.
Column Chromatography Differential adsorption of components onto a stationary phase as a mobile phase passes through.A wide range of impurities, including isomers and closely related compounds.Can be time-consuming and require significant solvent volumes. Selection of the appropriate stationary and mobile phase is critical.

III. Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

A. Recrystallization

Q1: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polar carboxylic acid group and the relatively nonpolar hydrocarbon backbone, a solvent system with tunable polarity is often effective.

  • Expert Insight: Start by testing single solvents of varying polarities. For a compound like this, consider hydrocarbons (e.g., hexane, heptane), chlorinated solvents (e.g., dichloromethane), and ethers. If a single solvent is not ideal, a two-solvent system is a powerful alternative. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, allow it to cool slowly. A hexane/ethyl acetate or hexane/dichloromethane mixture could be a good starting point.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling before it can crystallize. This is common when the compound's melting point is lower than the boiling point of the recrystallization solvent.

  • Causality: The high concentration of the solute in the hot solvent can lead to supersaturation upon cooling, where the compound separates as a liquid phase because the temperature is still above its melting point.

  • Troubleshooting Steps:

    • Lower the temperature: Use a solvent with a lower boiling point.

    • Increase the solvent volume: A more dilute solution is less likely to become supersaturated to the point of oiling out.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide a nucleation site for crystal growth.

    • Seed the solution: Add a tiny crystal of pure this compound to induce crystallization.

G start Impure this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool oiling_out Compound 'oils out' cool->oiling_out crystals_form Crystals form cool->crystals_form solution1 Lower boiling point solvent oiling_out->solution1 Try solution2 Increase solvent volume oiling_out->solution2 Try solution3 Scratch flask or seed oiling_out->solution3 Try collect Collect pure crystals crystals_form->collect solution1->dissolve solution2->dissolve solution3->cool

B. Fractional Distillation

Q3: I'm concerned about the thermal stability of this compound during distillation. What precautions should I take?

A3: this compound, like many α,β-unsaturated carbonyl compounds, can be susceptible to decomposition and polymerization at elevated temperatures.[6][7] Therefore, purification by distillation should be performed under reduced pressure (vacuum distillation).

  • Expert Insight: The goal of vacuum distillation is to lower the boiling point of the compound to a temperature where decomposition is minimized. For a compound with a boiling point around 163°C at atmospheric pressure, distillation at a reduced pressure of 12 mmHg can lower the boiling point to approximately 69-70°C.[1]

  • Protocol:

    • Apparatus: Use a fractional distillation setup with a Vigreux or packed column to ensure good separation. Ensure all glassware joints are properly sealed for vacuum.

    • Vacuum: Connect a vacuum pump with a cold trap and a manometer to monitor the pressure.

    • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Gradually increase the temperature.

    • Fraction Collection: Collect different fractions as the temperature stabilizes at different plateaus. The main fraction should correspond to the boiling point of this compound at the given pressure.

Q4: My distilled product is still impure. How can I improve the separation?

A4: Incomplete separation during fractional distillation can be due to several factors.

  • Troubleshooting Steps:

    • Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponges).

    • Control the Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.

    • Optimize the Reflux Ratio: Increase the reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) to improve separation.

    • Check for Azeotropes: Some impurities may form a constant boiling mixture (azeotrope) with the product, making separation by distillation impossible. In such cases, a different purification method, like column chromatography, may be necessary.

G start Crude this compound setup Set up fractional distillation under vacuum start->setup heat Heat gradually setup->heat collect Collect fractions at stable boiling points heat->collect analyze Analyze fractions for purity (e.g., GC-MS, NMR) collect->analyze pure Pure product analyze->pure impure Impure product analyze->impure adjust Adjust distillation parameters (e.g., column, rate) impure->adjust alternative Consider alternative purification (e.g., chromatography) impure->alternative adjust->setup

C. Column Chromatography

Q5: What type of column chromatography is best for purifying this compound?

A5: For a polar molecule like a carboxylic acid, you have two main options: normal-phase and reversed-phase chromatography.

  • Normal-Phase Chromatography:

    • Stationary Phase: Polar (e.g., silica gel).

    • Mobile Phase: Nonpolar (e.g., a mixture of hexanes and ethyl acetate).

    • Principle: The polar carboxylic acid will interact strongly with the silica gel, requiring a more polar mobile phase to elute. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is often effective.

  • Reversed-Phase Chromatography:

    • Stationary Phase: Nonpolar (e.g., C18-silica).

    • Mobile Phase: Polar (e.g., a mixture of water and acetonitrile or methanol).

    • Principle: The nonpolar stationary phase will have a weaker interaction with the polar product. A small amount of acid (e.g., 0.1% trifluoroacetic acid) is often added to the mobile phase to suppress the ionization of the carboxylic acid and achieve sharper peaks.

  • Expert Recommendation: For initial purification to remove significantly different impurities, normal-phase chromatography on silica gel is a cost-effective and common choice. For separating very similar isomers or for high-purity applications, reversed-phase HPLC can provide better resolution.

Q6: My compound is streaking on the TLC plate and the column. What can I do to improve the separation?

A6: Streaking is often a sign of strong interaction between the analyte and the stationary phase, which is common for carboxylic acids on silica gel.

  • Causality: The acidic protons of the carboxylic acid can bind very strongly to the slightly acidic silica gel, leading to poor elution and band broadening.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the eluent. This will protonate the silica surface and the carboxylic acid, reducing the strong ionic interactions and leading to sharper bands.

    • Use a Different Stationary Phase: Consider using alumina (neutral or acidic) or a bonded-phase silica gel.

    • Check for Overloading: Applying too much sample to the column can cause streaking. Ensure you are not exceeding the column's loading capacity.

IV. Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons and the proton on the α-carbon. The integration of these signals can be used to quantify impurities if their signals are resolved.

    • ¹³C NMR: The carbon NMR spectrum provides information about the number of different carbon environments in the molecule, which can help identify isomeric impurities.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern of each component, aiding in its identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity, especially for non-volatile impurities or isomers that are difficult to separate by GC.

V. Safety and Handling

This compound is a corrosive and potentially hazardous chemical.[11] Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[12]

VI. References

  • Department of Chemistry, University of Rochester. (n.d.). Reactions at the α-Carbon. MSU Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Vinylacetic Acid. Retrieved from [Link]

  • Marron, E. L., et al. (2018). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 52(15), 8346-8355. Retrieved from [Link]

  • Gao, H., et al. (2018). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Journal of the American Oil Chemists' Society, 95(10), 1239-1245. Retrieved from [Link]

  • eScholarship, University of California. (2018). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). 2-chloro-3-methyl-but-3-enoic acid ethyl ester. AIST. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2024, February 4). Purification and Isolation of α-Chloro-β-Lactone Precursor. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane 1H proton nmr spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.6: Reactions at the α Carbons of Carboxylic Acids. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H5ClO2). Retrieved from [Link]

  • YouTube. (2021, October 8). Fractional Distillation, Distillation under reduced pressure- Methods of Purification. Retrieved from [Link]

  • Reddit. (2025, June 18). Purification of a bifunctional molecule. r/OrganicChemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane. Retrieved from [Link]

  • Stenutz. (n.d.). (2E)-3-chlorobut-2-enoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). (2Z)-3-chlorobut-2-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2026, January 7). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Containing 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-chlorobut-3-enoic acid and its derivatives. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful workup and isolation of your target compounds.

Introduction to this compound

This compound is a reactive synthetic intermediate containing a carboxylic acid, a vinyl group, and an allylic chloride. This unique combination of functional groups makes it a versatile building block but also presents specific challenges during reaction workup. Understanding the chemical properties and potential side reactions of this molecule is crucial for maximizing yield and purity.

PropertyValueSource
Molecular Formula C₄H₅ClO₂[1]
Molecular Weight 120.53 g/mol [1]
Appearance Colorless to pale yellow liquid (Expected)General chemical properties
pKa (Estimated) ~3.5 - 4.0Based on structurally similar chloro-substituted carboxylic acids. The IUPAC Digitized pKa Dataset may contain experimental values.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for separating this compound from a neutral or basic reaction mixture?

A1: The most effective method is an acid-base extraction . By washing the organic reaction mixture with an aqueous basic solution, the acidic this compound is deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer. Subsequently, the aqueous layer containing the carboxylate salt can be acidified to regenerate the neutral carboxylic acid, which can then be extracted back into an organic solvent or isolated by filtration if it precipitates.[4][5]

Q2: Which base should I use for the extraction?

A2: For most applications, a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution is recommended.[6] It is sufficiently basic to deprotonate the carboxylic acid without promoting significant side reactions like dehydrochlorination or hydrolysis of the allylic chloride. Stronger bases like sodium hydroxide (NaOH) should be used with caution as they can increase the rate of undesired side reactions.[7]

Q3: I'm observing a thick, milky layer between the organic and aqueous phases during extraction. What is this and how can I resolve it?

A3: This is an emulsion , a stable mixture of the two immiscible liquids. Emulsions can be caused by vigorous shaking or the presence of surfactant-like impurities. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking it vigorously.

  • Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase and can help force the layers to separate.

  • Filter the mixture through a pad of Celite®.

Q4: I'm concerned about the stability of the allylic chloride during the basic wash. Is this a valid concern?

A4: Yes, it is a valid concern. Allylic chlorides can be susceptible to hydrolysis or elimination (dehydrochlorination) under basic conditions, especially with stronger bases or prolonged exposure. Using a mild base like sodium bicarbonate and keeping the extraction time to a minimum can help mitigate these side reactions. Performing the extraction at a lower temperature (e.g., in an ice bath) can also improve the stability of the allylic chloride.

Q5: My product seems to be polymerizing during workup or concentration. How can I prevent this?

A5: The vinyl group in this compound makes it susceptible to radical polymerization, which can be initiated by heat or trace metal impurities. To prevent polymerization, consider the following:

  • Add a radical inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) , to the reaction mixture before workup and concentration.

  • Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.

  • Ensure all glassware is clean and free of metal contaminants.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction
Possible Cause Troubleshooting Steps
Incomplete Extraction into Aqueous Base - Ensure the pH of the aqueous layer is at least 2 units above the pKa of the acid (~pH 6 or higher). Check with pH paper. - Perform multiple extractions with fresh aqueous base (e.g., 3 x 50 mL instead of 1 x 150 mL).
Incomplete Back-Extraction After Acidification - Ensure the pH of the aqueous layer is at least 2 units below the pKa of the acid (~pH 1-2). Check with pH paper. - Perform multiple extractions with fresh organic solvent.
Product is Water-Soluble - If the product is a short-chain derivative, it may have some water solubility. Saturate the aqueous layer with NaCl (brine) before back-extraction to decrease the polarity of the aqueous phase.
Product Degradation - Review the workup conditions. Was a strong base used? Was the mixture heated? Consider using milder conditions (NaHCO₃, lower temperature).
Issue 2: Product Contamination with Starting Materials or Byproducts
Possible Cause Troubleshooting Steps
Neutral Impurities Co-extracted - Ensure thorough mixing during the basic wash, but avoid vigorous shaking that can lead to emulsions. - Perform a "back-wash" of the basic aqueous extract with a fresh portion of organic solvent to remove any trapped neutral impurities.
Acidic Impurities Carried Through - If other acidic impurities are present, consider a purification method like column chromatography or recrystallization after the initial extraction. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape during chromatography of carboxylic acids.
Dehydrochlorination Product Present - This suggests the workup conditions were too harsh. Use a weaker base, lower the temperature, and minimize the time the compound is in a basic solution.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol outlines a standard procedure for isolating this compound from a typical reaction mixture containing neutral organic byproducts.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature. If the reaction is highly exothermic, an ice bath is recommended.

    • Slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride) to neutralize any reactive reagents.

  • Initial Dilution:

    • Dilute the quenched reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). This will ensure that the organic components are fully dissolved.

  • Extraction with Base:

    • Transfer the diluted mixture to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Gently invert the funnel several times, venting frequently to release any pressure from CO₂ evolution.

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Back-Washing (Optional but Recommended):

    • Wash the combined aqueous extracts with a small portion of the organic solvent used in step 2 to remove any residual neutral impurities.

  • Acidification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the pH of the solution is ~1-2 (check with pH paper). This compound will precipitate if its concentration is high enough and its solubility in the acidic aqueous solution is low.

  • Isolation of the Product:

    • If a precipitate forms: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • If no precipitate forms (or if it oils out): Extract the acidified aqueous solution with several portions of a fresh organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Workup with a Polymerization Inhibitor

This protocol should be followed when there is a risk of polymerization.

  • Addition of Inhibitor:

    • At the end of the reaction and before starting the workup, add a small amount of a polymerization inhibitor (e.g., hydroquinone, MEHQ) to the reaction mixture. A typical concentration is 100-200 ppm.

  • Proceed with Acid-Base Extraction:

    • Follow the steps outlined in Protocol 1. The inhibitor is typically phenolic and will be extracted into the basic aqueous layer along with the carboxylic acid.

  • Removal of Inhibitor (if necessary):

    • Most inhibitors are present in trace amounts and may not need to be removed for many applications.

    • If high purity is required, the inhibitor can be removed by column chromatography after the product is isolated.

Visualizing the Workflow

Acid-Base Extraction Workflow Diagram

G reaction_mixture Reaction Mixture (Product, Neutral/Basic Impurities, Solvent) add_solvent Add Organic Solvent (e.g., Ethyl Acetate) reaction_mixture->add_solvent separatory_funnel Transfer to Separatory Funnel add_solvent->separatory_funnel add_base Add sat. aq. NaHCO₃ separatory_funnel->add_base shake_vent Gently Invert & Vent add_base->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer (Impurities) separate_layers->organic_layer Discard or process for other components aqueous_layer Aqueous Layer (Product as Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify with HCl (pH 1-2) aqueous_layer->acidify extract_product Extract with Organic Solvent acidify->extract_product dry_concentrate Dry (Na₂SO₄) & Concentrate extract_product->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: A standard acid-base extraction workflow for isolating this compound.

Troubleshooting Logic Diagram

G start Workup Issue Encountered low_yield Low Yield? start->low_yield emulsion Emulsion Formed? start->emulsion impurity Product Impure? start->impurity check_ph Check pH of Extractions low_yield->check_ph Yes brine_wash Add Brine emulsion->brine_wash Yes back_wash Perform Back-Wash impurity->back_wash Yes multiple_extractions Use Multiple Extractions check_ph->multiple_extractions gentle_mixing Use Gentle Mixing brine_wash->gentle_mixing chromatography Consider Chromatography back_wash->chromatography

Caption: A logic diagram for troubleshooting common issues during the workup of this compound.

References

  • PubChem. This compound.
  • Google Patents.
  • ResearchGate. Purification of poly(acrylic acid)
  • Acid-Base Extraction. [Link]
  • Acid-Base Extraction.1. [Link]
  • European Patent Office. Preparation of 2-chloropyridine 3-carboxylic acid esters. [Link]
  • National Institutes of Health. Application of sodium bicarbonate in extraction and determination of synthetic colorant in processed grain products. [Link]
  • ResearchGate. Controlled Radical Polymerization of Acrylic Acid in Protic Media. [Link]
  • PubChem. 2-(Chloromethyl)but-3-enoic acid.
  • ResearchGate.
  • PubChemLite. This compound (C4H5ClO2). [Link]
  • Stenutz. This compound. [Link]
  • PubChem. 3-Chlorobut-2-enoic acid.
  • PubChem. (Z)-4-chlorobut-3-enoic acid.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
  • Reddit.
  • MDPI. Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. [Link]
  • LookChem. Cas 6214-28-4,(2E)-3-chlorobut-2-enoic acid. [Link]
  • Google Patents. Polymerization of acrylic acid in aqueous solution.
  • PubChem. 2-Chlorobut-2-enoic acid.
  • YouTube. Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry). [Link]
  • Master Organic Chemistry. Reactions and Mechanisms. [Link]
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]
  • Master Organic Chemistry.
  • Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]
  • ResearchGate. Dechlorination of Concentrated Monochloroalkanes under Various Hydrothermal Conditions. [Link]
  • Zibo Anquan Chemical Co., Ltd. Acrylic acid and sodium hydroxide reaction. [Link]
  • Catalysis Science & Technology (RSC Publishing).
  • ResearchGate. Alkaline dechlorination of poly(vinyl chloride) in organic solvents under mild conditions. [Link]
  • Organic Chemistry Portal.
  • PubMed.
  • MDPI.
  • ResearchGate. Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence. [Link]
  • Scribd. Haloalkane & Haloarene CBSE PYQ. [Link]

Sources

Technical Support Center: NMR Analysis of 2-Chlorobut-3-enoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-chlorobut-3-enoic acid. This molecule is a versatile but reactive building block. Its structure, featuring a vinyl chloride moiety adjacent to a chiral center and a carboxylic acid, presents unique challenges and opportunities in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring its reactions in real-time, offering deep structural and quantitative insights.[1][2]

This guide is designed to be a practical resource, moving beyond simple protocols to address the specific issues you may encounter. We will explore how to use NMR not just to confirm your target molecule, but to identify and characterize the unexpected byproducts that can arise, thereby accelerating your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My reaction looks very clean by TLC, but the crude ¹H NMR spectrum is incredibly complex. What's happening?

A: This is a common scenario. While chromatography separates compounds by polarity, NMR provides a direct, unfiltered view of every proton-containing species in your sample. Several factors can lead to a complex spectrum even in a successful reaction:[3]

  • Isomeric Byproducts: Your reaction may be generating constitutional isomers (e.g., 3-chlorobut-2-enoic acid) or diastereomers that have very similar polarities and co-elute on a TLC plate.

  • Rotamers: Amides or other sterically hindered structures can exhibit restricted bond rotation, leading to multiple distinct sets of NMR signals for a single compound. Try acquiring the spectrum at an elevated temperature to see if these peaks coalesce.[3]

  • Reagent or Solvent Peaks: Residual high-boiling solvents or excess reagents can obscure product peaks, especially if your product is present at a low concentration.[3]

Q2: How can I definitively identify the carboxylic acid proton in my spectrum?

A: The carboxylic acid proton (-COOH) signal is often broad and can appear over a wide chemical shift range (typically 10-13 ppm). Its position is highly sensitive to solvent, concentration, and temperature. The most reliable method for confirmation is the D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its peak to disappear or significantly diminish.[3]

Q3: What are the most common types of byproducts I should anticipate in reactions involving this compound?

A: Given its structure, you should be vigilant for three main classes of byproducts:

  • Isomerization Products: Migration of the double bond is a frequent side reaction, leading to the more thermodynamically stable conjugated isomers, (E)- and (Z)-3-chlorobut-2-enoic acid.[4][5]

  • Addition Products: The electron-deficient double bond can be attacked by nucleophiles present in the reaction mixture (e.g., water, alcohols, amines), leading to saturated adducts.

  • Elimination/Substitution Products: Depending on the reaction conditions, elimination of HCl or substitution at the C2 position can occur.

Q4: Can I quantify the ratio of my desired product to a specific byproduct using ¹H NMR?

A: Absolutely. NMR is an excellent quantitative tool provided you follow proper acquisition parameters (e.g., ensuring full relaxation of nuclei by using a sufficient relaxation delay, D1).[6] To determine the molar ratio, identify a well-resolved signal for each compound that does not overlap with any other peaks. Integrate these signals and normalize the integration value by the number of protons it represents.

  • Ratio = (Integration of Product Peak / # of Protons for Product Peak) / (Integration of Byproduct Peak / # of Protons for Byproduct Peak)

Troubleshooting Guide: Deciphering Unexpected Signals

This section addresses specific spectral observations and provides a logical workflow to identify the underlying chemical structures.

Issue 1: I see new signals in the vinyl region (δ 5-7 ppm) and a new methyl signal that is a doublet.

  • Probable Cause: You are likely forming isomerization byproducts, specifically (E/Z)-3-chlorobut-2-enoic acid. The original terminal vinyl group (a complex multiplet) is replaced by an internal vinyl proton (a quartet) and a vinyl methyl group (a doublet).

  • Troubleshooting Steps & Validation:

    • Analyze Splitting: Look for a new vinyl proton signal split into a quartet by the adjacent methyl group (J ≈ 7 Hz). Conversely, the new methyl signal should be a doublet, split by the vinyl proton.

    • Use 2D NMR: A ¹H-¹H COSY spectrum will show a clear correlation between the new vinyl quartet and the new methyl doublet, confirming their connectivity.

    • Compare to Literature: The chemical shifts for these isomers are distinct. For example, in (E)-3-chlorobut-2-enoic acid, the vinyl proton appears around 6.2 ppm, while the methyl group is around 2.5 ppm.[4][7]

Issue 2: My vinyl proton signals are diminishing, but the baseline of my spectrum is rising and becoming "lumpy."

  • Probable Cause: Polymerization. Vinyl chloride and related monomers can polymerize under certain conditions (e.g., radical initiators, heat).[8][9] This process forms long chains, resulting in very broad, poorly resolved signals that often merge into the baseline.

  • Troubleshooting Steps & Validation:

    • Check Sample Viscosity: If your reaction mixture has become noticeably more viscous, this is a strong indicator of polymerization.

    • Dilute the Sample: A highly concentrated or viscous sample can also cause peak broadening.[10] Dilute your sample with more deuterated solvent and re-acquire the spectrum. If the issue is concentration, peaks will sharpen. If it's polymerization, the broad features will remain.

    • Review Reaction Conditions: Scrutinize your reaction for potential sources of radical initiation (e.g., exposure to light, certain metal catalysts, peroxides in solvents).

Issue 3: I observe a complete loss of vinyl signals and the appearance of new, complex multiplets in the aliphatic region (δ 2-4.5 ppm).

  • Probable Cause: Nucleophilic addition across the double bond. A nucleophile (Nu⁻) in your reaction has added to the alkene, consuming the vinyl group.

  • Troubleshooting Steps & Validation:

    • Identify the Nucleophile: Consider all potential nucleophiles in your reaction: solvent (e.g., methanol, water), reagents, or their conjugate bases.

    • Map Connectivity with COSY: A ¹H-¹H COSY spectrum is essential here. It will reveal the coupling network of the new aliphatic system, allowing you to piece together the structure. For example, if water was the nucleophile, you would expect to see a new CH(OH) group coupled to a CH₂ group.

    • Confirm with Heteronuclear NMR: A ¹H-¹³C HSQC spectrum will show which protons are attached to which carbons. This is invaluable for confirming, for instance, that a proton at δ ~4.0 ppm is attached to a carbon bearing an oxygen atom (δ ~70 ppm).

Visualizing Potential Reaction Pathways

The following diagram illustrates the primary reaction and the most common byproduct pathways for this compound.

Byproduct_Formation cluster_start Starting Material cluster_products Potential Products SM This compound Target Desired Product (e.g., Substitution at C2) SM->Target Intended Reaction Isomer Isomerization Byproduct ((E/Z)-3-Chlorobut-2-enoic Acid) SM->Isomer [H+] or Heat Addition Addition Byproduct (Saturated Adduct) SM->Addition Nucleophile (Nu⁻)

Caption: Common reaction and byproduct pathways for this compound.

Troubleshooting Workflow

Use this flowchart to systematically diagnose unexpected results in your NMR spectrum.

Troubleshooting_Workflow Start Crude NMR Acquired CheckSignals Are there unexpected signals? Start->CheckSignals Yes_Signals Yes CheckSignals->Yes_Signals Yes No_Signals No CheckSignals->No_Signals No CheckVinyl New signals in vinyl region? Yes_Signals->CheckVinyl Success Reaction appears clean. Proceed with purification. No_Signals->Success Yes_Vinyl Yes CheckVinyl->Yes_Vinyl Yes No_Vinyl No CheckVinyl->No_Vinyl No Isomerization Hypothesis: Isomerization Action: Run COSY, check J-coupling Yes_Vinyl->Isomerization CheckAliphatic New signals in aliphatic region? No_Vinyl->CheckAliphatic Yes_Aliphatic Yes CheckAliphatic->Yes_Aliphatic Yes No_Aliphatic No CheckAliphatic->No_Aliphatic No Addition Hypothesis: Nucleophilic Addition Action: Run COSY & HSQC Yes_Aliphatic->Addition Other Consider other side reactions (e.g., elimination, decomposition). Re-evaluate reaction scheme. No_Aliphatic->Other

Sources

effect of temperature on 2-chlorobut-3-enoic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chlorobut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this reactive compound. We will delve into the effects of temperature on its stability and provide practical troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction: The Challenge of Stability

This compound (CAS 24253-33-6) is a functionalized carboxylic acid containing both a vinyl chloride moiety and a carboxylic acid group.[1] This combination of functional groups makes it a versatile building block in organic synthesis but also introduces inherent instability, particularly at elevated temperatures. Understanding the thermal liability of this molecule is critical for its proper handling, storage, and use in chemical reactions to prevent the formation of impurities that could compromise research outcomes.

The primary modes of thermal degradation for molecules with these structural features are dehydrochlorination and decarboxylation. The vinyl chloride group is susceptible to the elimination of hydrogen chloride (HCl), a reaction well-documented in related polymeric systems like poly(vinyl chloride) (PVC).[2][3] The carboxylic acid group, particularly in unsaturated systems, can undergo decarboxylation (loss of CO2) at high temperatures.[4][5]

This guide will provide you with the foundational knowledge and practical steps to mitigate these degradation pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound, with a focus on issues arising from thermal instability.

Issue 1: Inconsistent Reaction Yields and Appearance of Unknown Impurities

Q: I am using this compound in a reaction heated to 80°C in an organic solvent. My yields are inconsistent, and I am observing several unknown peaks in my LC-MS/GC-MS analysis. What could be the cause?

A: At elevated temperatures, even as moderate as 80°C, this compound can undergo thermal degradation. The primary culprit is likely dehydrochlorination, a process where HCl is eliminated from the molecule. This reaction is often autocatalytic, meaning the generated HCl can accelerate the degradation of the remaining starting material.

Causality Explained: The chlorine atom at the α-position to the carboxylic acid and adjacent to the vinyl group is labile. Heating provides the activation energy for the elimination of HCl, leading to the formation of a highly reactive but-3-ynoic acid or other rearranged products.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature. Even a 10-20°C decrease can significantly slow down degradation rates.

  • Introduce a Non-Nucleophilic Base: To counteract the autocatalytic effect of HCl, consider adding a sterically hindered, non-nucleophilic base to your reaction mixture. Examples include proton sponge or 2,6-lutidine. This will scavenge any in-situ generated HCl without interfering with your primary reaction.

  • Minimize Reaction Time: Prolonged heating increases the extent of degradation. Monitor your reaction closely and quench it as soon as it reaches completion.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). While the primary degradation is thermal, excluding oxygen can prevent potential oxidative side reactions of the degradation products.

Issue 2: Sample Discoloration and Pressure Buildup in a Sealed Vessel

Q: I am heating a solution of this compound in a sealed vial for a high-temperature reaction (>150°C). I've noticed the solution turning yellow or brown, and upon cooling, there is a noticeable pressure release when opening the vial. Is this related to decomposition?

A: Yes, these are classic signs of significant thermal decomposition. The discoloration is likely due to the formation of conjugated polyenes resulting from extensive dehydrochlorination. The pressure buildup is a strong indicator of gas evolution, which in this case would be hydrogen chloride (HCl) and potentially carbon dioxide (CO2) from decarboxylation at higher temperatures.[3][4]

Causality Explained: At temperatures exceeding 150°C, both dehydrochlorination and decarboxylation are likely to occur. Dehydrochlorination produces gaseous HCl. Decarboxylation of the resulting unsaturated carboxylic acids, although generally requiring high temperatures, can be facilitated by the presence of trace metals or other catalysts.[4][5]

Troubleshooting Steps:

  • Re-evaluate the Need for High Temperature: If possible, explore alternative synthetic routes that do not require such harsh conditions. Catalytic methods are often effective at lower temperatures.

  • Use a Reflux Setup: If high temperatures are unavoidable, use a reflux setup instead of a sealed vessel. This will prevent pressure buildup and allow volatile degradation products to be removed or trapped.

  • Purge with Inert Gas: Before heating, purge the reaction vessel with an inert gas to remove air. This will help minimize oxidative discoloration.

  • Analyze the Headspace: If you have access to Gas Chromatography (GC), you can analyze the headspace of the vial (after cooling and careful venting) to confirm the presence of HCl and CO2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

While there is no definitive study on the long-term stability of this compound, based on its reactive nature, it is recommended to store it at low temperatures, ideally at 2-8°C, and protected from light. For long-term storage, storage at -20°C is advisable.

Q2: How does pH affect the stability of this compound in aqueous solutions?

In aqueous solutions, the stability of halogenated organic acids can be pH-dependent. While specific data for this compound is unavailable, general principles for similar compounds suggest that both highly acidic and highly alkaline conditions could promote degradation.

  • Alkaline conditions (high pH): Can promote base-catalyzed dehydrochlorination.

  • Acidic conditions (low pH): While the molecule itself is an acid, strong acidic conditions at elevated temperatures could potentially catalyze isomerization or other rearrangements.

For aqueous reactions, it is best to work in a buffered system, if possible, and to keep the temperature as low as feasible.

Q3: What are the expected degradation products of this compound at elevated temperatures?

Based on its structure, the two primary degradation pathways are dehydrochlorination and decarboxylation.

  • Dehydrochlorination: The initial loss of HCl would likely lead to the formation of but-3-ynoic acid. This is a highly reactive intermediate that could undergo further reactions.

  • Decarboxylation: The loss of CO2 would result in 2-chlorobut-1-ene. This is more likely to occur at very high temperatures or in the presence of specific catalysts.

It is also possible for these processes to occur in concert or for rearrangements to happen, leading to a complex mixture of products.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): With a UV detector is a good method for quantifying the disappearance of the parent compound over time. A C18 column with an acidified water/acetonitrile mobile phase is a good starting point.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile degradation products. The carboxylic acid may require derivatization (e.g., esterification) to improve its volatility and chromatographic behavior.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the signals corresponding to this compound and the appearance of new signals from degradation products in a time-course experiment.

Experimental Protocol: Thermal Stability Assessment

This protocol provides a general framework for assessing the thermal stability of this compound in a specific solvent.

Objective: To determine the rate of degradation of this compound at a given temperature.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., Toluene, DMF)

  • Internal standard (a stable compound that does not react under the experimental conditions and is easily quantifiable, e.g., dodecane for GC analysis)

  • Reaction vials with septa

  • Heating block or oil bath

  • Analytical instrument (HPLC or GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 10 mg/mL of the acid and 1 mg/mL of the internal standard).

  • Sample Preparation: Aliquot the stock solution into several reaction vials.

  • Time Zero (T=0) Sample: Immediately take an aliquot from one vial, dilute it appropriately, and analyze it by your chosen analytical method (HPLC or GC). This will be your T=0 reference point.

  • Incubation: Place the remaining vials in the heating block set to the desired temperature (e.g., 60°C, 80°C, 100°C).

  • Time-Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately cool it in an ice bath to quench the degradation.

  • Analysis: Dilute an aliquot from each cooled vial and analyze it.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.

    • Normalize the data to the T=0 sample.

    • Plot the percentage of remaining this compound versus time.

    • From this plot, you can determine the half-life of the compound under your specific experimental conditions.

Temperature (°C)SolventHalf-life (t₁/₂)
e.g., 60e.g., TolueneUser-determined
e.g., 80e.g., TolueneUser-determined
e.g., 100e.g., TolueneUser-determined
A template for recording experimental data.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Thermal Degradation Pathways

G A This compound B But-3-ynoic Acid A->B Dehydrochlorination (Heat) C 2-Chlorobut-1-ene A->C Decarboxylation (High Heat) E HCl A->E F CO2 A->F D Further Products (Oligomers, etc.) B->D Polymerization/ Rearrangement

Caption: Potential thermal degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (Acid + Internal Std) aliquot Aliquot into Vials prep_stock->aliquot t0 Analyze T=0 Sample aliquot->t0 heat Incubate at Temp (T) aliquot->heat sampling Sample at Time Intervals (t1, t2, t3...) heat->sampling analyze_samples HPLC or GC-MS Analysis sampling->analyze_samples plot_data Plot % Remaining vs. Time analyze_samples->plot_data calc_halflife Calculate Half-life (t½) plot_data->calc_halflife

Caption: Workflow for determining the thermal stability of this compound.

References

  • Oxoplast. (2015, October 26). Stability of poly(vinyl chloride).
  • Metrohm.
  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361.
  • Al-Mosawi, A. I. (2014). The Study of the Thermal Stability of Poly (Vinyl-Chloride) with Different Molecular Weight. International Journal of Scientific & Engineering Research, 5(12), 52-56.
  • Chemistry Stack Exchange. (2019, May 21).
  • Ivan, B. (1996). Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). In Polymer Durability (Vol. 249, pp. 19–33). American Chemical Society.
  • Miller, S. I., & Lee, W. G. (1959). Kinetics of Dehydrochlorination of Chloroalkenes. Journal of the American Chemical Society, 81(24), 6313–6319.
  • CAMEO Chemicals. VINYL CHLORIDE.
  • Revyakin, V. A., Levanova, S. V., & Sirovskii, F. S. (1989). Kinetics and mechanism of the dehydrochlorination of 3,4-dichloro-1-butene under phase transfer catalysis conditions.
  • Organic Chemistry Tutor.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2022, May 20).
  • Chan-Seng, D., & Mecerreyes, D. (2013). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. Macromolecular bioscience, 13(5), 586-591.
  • Wang, Y., et al. (2020). Behavior and fate of short chain chlorinated paraffins (SCCPs) in different oxidation reactions. Science of The Total Environment, 731, 139151.
  • BenchChem. A Comparative Guide to the Analytical Validation of 4-chlorobut-2-ynoic Acid Detection Methods.
  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(32), 17354-17366.
  • Bavisotto, R., Rana, R., Hopper, N., Hou, K., & Tysoe, W. T. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 23(32), 17354-17366.
  • Gnanasekar, P. I. (2016). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of the Arkansas Academy of Science, 70, 10.
  • ResearchGate. (2025, August 5). Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films.
  • The Journal of Organic Chemistry.
  • MDPI. (2022). Effects of Pressurized Aeration on the Biodegradation of Short-Chain Chlorinated Paraffins by Escherichia coli Strain 2. International Journal of Environmental Research and Public Health, 19(15), 9205.
  • NIH. (2022). Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS. ACS Omega, 7(4), 3465-3473.
  • ResearchGate. (2019). Degradation of short chain chlorinated paraffins (SCCPs) mediated by intact pumpkin and soybean seedlings.
  • ResearchGate. (2022).
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
  • ResearchGate. (2025, August 8).
  • ResearchGate. (2025, August 5).
  • PubMed. (2014). End-of-life treatment of poly(vinyl chloride)
  • Google Patents. (2022, April 29).
  • Wikipedia. (n.d.). Thermal decomposition.
  • PubChem. (n.d.). 2-Chloro-3-methylbut-2-enoic acid.
  • ChemRxiv. (2023).
  • YouTube. (2020, September 17). Thermal Decomposition.
  • CityUHK Scholars.
  • Sigma-Aldrich. 2-Hydroxybut-3-enoic acid.
  • BenchChem. Elucidation of the Chemical Structure of 2-Hydroxy-2-methylbut-3-enoic acid: A Technical Guide.
  • UNT Digital Library. Kinetics and mechanism of formic acid decomposition with Au/Al2O3.

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Technical Support Center: A-Z Guide to Preventing Rearrangement of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 2-chlorobut-3-enoic acid and its derivatives. This guide provides in-depth, field-proven insights into the challenges posed by this versatile building block and offers robust strategies to mitigate unwanted side reactions. Our focus is to move beyond mere procedural steps, providing the causal logic behind every recommendation to empower you to troubleshoot and optimize your specific applications.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: I'm observing a mixture of products in my reaction. What is the primary rearrangement of this compound and why does it happen?

A1: The primary challenge when working with this compound is its propensity to undergo an allylic rearrangement .[1][2][3] In nucleophilic substitution reactions, you are likely facing a competition between two pathways: the desired direct substitution (SN2) and the undesired rearranged substitution (SN2').[4][5][6]

  • Direct Substitution (SN2): The nucleophile attacks the carbon atom directly bonded to the chlorine (the α-carbon), leading to the expected product.

  • Rearranged Substitution (SN2'): The nucleophile attacks the terminal carbon of the double bond (the γ-carbon). This attack is concerted, meaning the double bond shifts, and the chloride ion is expelled simultaneously.[4][5] This results in the formation of a constitutional isomer, often 4-substituted-but-2-enoic acid derivatives.

This rearrangement occurs because the substrate is an allylic system. The π-electrons of the double bond stabilize the transition state of both the SN2 and SN2' reactions, making both pathways accessible.[1][3] The ultimate product ratio is a kinetic outcome determined by the relative energy barriers of these competing transition states.

SN2_vs_SN2_prime cluster_paths Reaction Pathways reactant H₂C=CH-CHCl-COOH (this compound) ts_sn2 Sɴ2 Transition State reactant->ts_sn2 α-attack (Sɴ2) ts_sn2_prime Sɴ2' Transition State reactant->ts_sn2_prime γ-attack (Sɴ2') nu Nu⁻ product_sn2 H₂C=CH-CH(Nu)-COOH (Direct Substitution Product) ts_sn2->product_sn2 product_sn2_prime Nu-CH₂-CH=CH-COOH (Rearranged Product) ts_sn2_prime->product_sn2_prime

Caption: Competing SN2 and SN2' pathways for this compound.

Q2: What specific experimental factors favor the unwanted SN2' rearrangement?

A2: Several factors can tip the balance in favor of the rearranged product. Understanding these is the key to rational reaction design.

  • Steric Hindrance: This is a critical factor. If the α-carbon (the one bearing the chlorine) is sterically crowded, it hinders the direct SN2 attack. This raises the energy barrier for the SN2 pathway, making the more accessible γ-carbon the preferred site of attack for the nucleophile, thus favoring the SN2' pathway.[3][4][5]

  • Solvent: The choice of solvent plays a major role in dictating the reaction pathway.[7][8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions because they solvate the cation but leave the anion (nucleophile) relatively "naked" and highly reactive.[9][10][11] This high reactivity can sometimes favor the kinetically faster, less-hindered SN2' attack.

    • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can solvate both the cation and the nucleophile through hydrogen bonding, reducing the nucleophile's reactivity.[11] This can sometimes allow for more selective SN2 reactions, although reaction rates may be slower.

  • Nucleophile Characteristics: The nature of the nucleophile is paramount.

    • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (high charge density, e.g., RO⁻, OH⁻) are often more reactive and may favor the SN2' pathway. "Soft" nucleophiles (larger, more polarizable, e.g., RS⁻, I⁻, malonates) are generally more selective for the SN2 pathway.

    • Bulky Nucleophiles: Sterically demanding nucleophiles will preferentially attack the less hindered γ-carbon, strongly favoring the SN2' product.[12]

  • Temperature: Higher reaction temperatures provide more energy to overcome activation barriers. Often, the SN2' pathway has a slightly different activation energy. Running reactions at the lowest feasible temperature can significantly enhance selectivity for the desired SN2 product.

Part 2: Troubleshooting and Strategic Protocols

Q3: My NMR and Mass Spec data are confusing. How can I definitively confirm that rearrangement is the problem?

A3: Differentiating between the direct substitution and rearranged products is crucial. Here’s what to look for:

  • 1H NMR Spectroscopy: This is your most powerful tool.

    • Desired SN2 Product (e.g., R-CH(Nu)-CH=CH2): You will see characteristic signals for a terminal vinyl group (-CH=CH2). This typically appears as a complex multiplet between 5-6 ppm with distinct signals for the geminal and cis/trans protons. The proton on the carbon bearing the new nucleophile (α-proton) will also have a characteristic shift.

    • Rearranged SN2' Product (e.g., R-CH=CH-CH2-Nu): You will lose the terminal vinyl signals. Instead, you will see signals for internal vinyl protons (-CH=CH-) and a methylene group adjacent to the nucleophile (-CH2-Nu). The internal vinyl protons often appear as multiplets further downfield compared to the starting material's terminal protons.

  • Mass Spectrometry (MS): While both products are isomers and will have the same molecular weight, their fragmentation patterns in techniques like GC-MS (EI mode) will differ. The rearranged product may show a more stable molecular ion or characteristic fragmentation patterns based on the new position of the nucleophile.

  • Reference Spectra: If available, compare your experimental spectra to known spectra of the potential products. Databases like PubChem or the Spectral Database for Organic Compounds (SDBS) can be invaluable.

Q4: How do I design an experiment to maximize the yield of the direct SN2 product?

A4: The key is to implement conditions that kinetically favor the SN2 pathway over the SN2' pathway.

Guiding Principles for SN2 Selectivity:

  • Choose a "Soft" Nucleophile: If your synthesis allows, use a soft, polarizable nucleophile. Malonate esters, thiolates, and azide are excellent examples.[13]

  • Minimize Steric Hindrance: Use the least bulky nucleophile possible.[12]

  • Control the Temperature: Always start at a low temperature (e.g., 0 °C or -20 °C) and monitor the reaction progress closely. Only warm the reaction if absolutely necessary.

  • Esterify First: The free carboxylic acid can complicate reactions. It is highly recommended to first convert this compound to its methyl or ethyl ester. This protects the acid group and improves solubility in common organic solvents.

Comparative Table of Reaction Conditions:

ParameterCondition Favoring SN2 (Direct)Condition Favoring SN2' (Rearranged)Rationale
Nucleophile Soft, non-bulky (e.g., NaN3, diethyl malonate)Hard, bulky (e.g., (CH3)3CO⁻K⁺)Soft nucleophiles prefer the electronically favorable α-carbon; bulky nucleophiles are forced to attack the less-hindered γ-carbon.[13]
Temperature Low (-20 °C to 25 °C)High (Reflux)Lower temperatures exploit smaller differences in activation energy, favoring the lower-energy SN2 pathway.
Solvent Polar Aprotic (e.g., THF, Acetone)Varies, but can occur in many solventsWhile polar aprotic solvents enhance nucleophilicity, combining them with low temperatures and soft nucleophiles can achieve high selectivity.[10]
Substrate Minimal steric hindrance at α-carbonHigh steric hindrance at α-carbonHindrance at the α-carbon is the primary driver for SN2' reactions.[3][4][5]

Part 3: Validated Experimental Protocol

This protocol details the synthesis of a key precursor to vinylglycine, a valuable non-proteinogenic amino acid, by favoring the SN2 pathway.[14][15][16]

Protocol: SN2 Azide Displacement on Methyl 2-chlorobut-3-enoate

This procedure focuses on the reaction of the methyl ester of the title compound with sodium azide, a classic soft nucleophile, under controlled conditions to minimize rearrangement.

protocol_workflow start Start: Methyl 2-chlorobut-3-enoate step1 Dissolve in Acetone (Polar Aprotic Solvent) start->step1 1. Setup step2 Cool to 0 °C (Temperature Control) step1->step2 2. Cooling step3 Add Sodium Azide (NaN₃) (Soft Nucleophile) step2->step3 3. Reagent Addition step4 Stir at 0 °C to RT (Monitor by TLC/GC-MS) step3->step4 4. Reaction step5 Aqueous Workup (Quench & Extract) step4->step5 5. Quenching step6 Purify via Column Chromatography step5->step6 6. Purification end Product: Methyl 2-azidobut-3-enoate (>95% Sɴ2 Selectivity) step6->end 7. Isolation

Caption: Workflow for selective SN2 azidation of methyl 2-chlorobut-3-enoate.

Materials:

  • Methyl 2-chlorobut-3-enoate (1.0 eq)

  • Sodium Azide (NaN3) (1.2 eq)

  • Acetone (anhydrous)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve methyl 2-chlorobut-3-enoate (1.0 eq) in anhydrous acetone (approx. 0.2 M concentration).

    • Expert Insight: Using the methyl ester derivative prevents side reactions with the carboxylic acid and improves solubility.[17] Anhydrous conditions prevent hydrolysis of the ester.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Expert Insight: Low temperature is critical to favor the kinetic SN2 product. The difference in activation energy between the SN2 and SN2' pathways is maximized at lower temperatures.

  • Nucleophile Addition: Add sodium azide (1.2 eq) to the stirred solution in one portion.

    • Expert Insight: Sodium azide is a "soft" nucleophile, which has a lower propensity to attack the "harder" γ-carbon of the allylic system, thus favoring direct SN2 displacement.[13]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into deionized water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by 1H NMR to confirm the structure and absence of the rearranged isomeric product (methyl 4-azidobut-2-enoate).

References

  • Morgan, K. M., & Gronert, S. (2000). Structural and solvent effects on the mechanism of base-induced rearrangement of epoxides to allylic alcohols. The Journal of Organic Chemistry, 65(5), 1461–1466. [Link]
  • Various Authors. (2023). What is the difference between SN2 and SN2' prime substitution reaction?. Quora. [Link]
  • van der Heijden, N. I., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8946–8958. [Link]
  • van der Heijden, N. I., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8946–8958. [Link]
  • Oslob, J. D., et al. (1997). Steric Influences on the Selectivity in Palladium-Catalyzed Allylation. Organometallics, 16(14), 3015–3024. [Link]
  • Morgan, K. M., & Gronert, S. (2000). Structural and Solvent Effects on the Mechanism of Base-Induced Rearrangement of Epoxides to Allylic Alcohols. The Journal of Organic Chemistry, 65(5), 1461–1466. [Link]
  • Sammis, G. M., et al. (2020). A Rearrangement of Allylic Silanols. ChemRxiv. [Link]
  • OpenOChem Learn.
  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]
  • van der Heijden, N. I., et al. (2022). SN2 versus SN2′ Competition.
  • LibreTexts. (2021). Factors affecting the SN2 reaction. Chemistry LibreTexts. [Link]
  • Various Authors. (2021). In substitution reactions, what are the factors that determine whether a reaction is SN1 or SN2?. Quora. [Link]
  • Hallinan, K. O., et al. (2000). Simplified method for the production of vinyl glycine (2-aminobut-3-enoic acid) and a convenient resolution of a derivative.
  • Sammis, G. M., et al. (2021). Unusual Rearrangement-Remercuration Reactions of Allylic Silanols.
  • Hallinan, K. O., et al. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative.
  • White, P. B., et al. (2014). General Allylic C–H Alkylation with Tertiary Nucleophiles. Journal of the American Chemical Society, 136(12), 4809–4815. [Link]
  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
  • LibreTexts. (2024). Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
  • Hallinan, K. O., & Fried, J. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 41-45. [Link]
  • Wikipedia. (n.d.). Allylic rearrangement. Wikipedia. [Link]
  • Hallinan, K. O., & Fried, J. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid)
  • Scribd. (n.d.). 3.8 Allylic Rearrangement. Scribd. [Link]
  • Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. [Link]
  • Hallinan, K. O., & Fried, J. (1994). ChemInform Abstract: Simple Synthesis of Land D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids.
  • Ashenhurst, J. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]
  • L.S. College, Muzaffarpur. (2020). Allylic rearrangement. L.S. College. [Link]
  • Friščić, T., et al. (2021). Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules.
  • Pearson. (2024). Propose a mechanism for each reaction, showing explicitly how the observed mixtures of products are formed. Pearson. [Link]
  • National Center for Biotechnology Information. (n.d.).
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  • National Center for Biotechnology Information. (n.d.).

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Technical Support Center: Purification Strategies for Thermally Sensitive 2-Chlorobut-3-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of thermally sensitive 2-chlorobut-3-enoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying these reactive and thermally labile molecules. The unique structure of these compounds, featuring a carboxylic acid, a vinyl chloride, and an allylic chlorine, presents a specific set of stability challenges. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired purity while minimizing degradation.

Understanding the Instability: The "Why" Behind the Strategy

The core challenge in purifying this compound derivatives lies in their inherent reactivity. Several decomposition pathways can be thermally initiated, leading to yield loss and the generation of complex impurity profiles.

  • Dehydrochlorination: The allylic chloride is susceptible to elimination reactions, particularly in the presence of heat or base, which can lead to the formation of conjugated dienes.[1][2][3]

  • Decarboxylation: As α,β-unsaturated carboxylic acids, these compounds can undergo thermal decarboxylation, especially if isomerization to the β,γ-unsaturated form is possible.[4][5][6]

  • Polymerization: The acrylic acid moiety is prone to radical polymerization, which can be initiated by heat, light, or trace metal impurities.[7][8]

A successful purification strategy must therefore prioritize low-temperature techniques and the avoidance of conditions that promote these degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of common problems you may encounter during the purification of this compound derivatives, followed by their probable causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant product decomposition observed by TLC/LC-MS after work-up. 1. High temperatures during solvent removal (rotary evaporation).2. Presence of basic or acidic impurities from the reaction mixture.3. Prolonged exposure to ambient temperature.1. Use a high-vacuum pump and a low-temperature bath (0-10 °C) for rotary evaporation. Avoid heating the water bath.2. Perform a neutral aqueous wash (e.g., with brine) to remove residual acids or bases before concentrating the crude product.3. Keep the crude material cold at all times. If you need to pause, store the solution in a freezer.[9]
Streaking or tailing of the product spot on silica gel TLC plates. 1. The acidic nature of the carboxylic acid interacting strongly with the silica gel.2. On-plate decomposition catalyzed by the acidic silica.1. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the TLC eluent to suppress the ionization of your compound and improve the spot shape.2. Consider using neutral or deactivated silica TLC plates for preliminary analysis.
Low recovery of the desired product from column chromatography. 1. Irreversible adsorption or decomposition on the stationary phase.2. The product is too volatile and is lost during solvent removal.1. Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[10] This neutralizes the acidic sites.2. Use a cold trap on your rotary evaporator and ensure your vacuum is not too high for your compound's volatility.
The purified product degrades during storage. 1. Exposure to heat, light, or air.2. Residual solvent or impurities catalyzing decomposition.1. Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or -80 °C). Protect from light by using an amber vial or wrapping the vial in aluminum foil.[11]2. Ensure the product is completely free of solvent. Consider lyophilization from a suitable solvent if the compound is not too volatile.[8]

Frequently Asked Questions (FAQs)

Q1: Is distillation a viable purification method for these compounds?

A1: Generally, no. Given the thermal sensitivity of this compound derivatives, distillation, even under high vacuum, is likely to induce decomposition through dehydrochlorination or decarboxylation.[9][12] Non-thermal methods such as low-temperature chromatography and crystallization are strongly recommended.

Q2: My compound is a liquid/oil. How can I purify it without chromatography?

A2: If your compound is an oil, liquid-liquid extraction can be a powerful initial purification step to remove baseline impurities. A carefully designed series of extractions using immiscible solvents and aqueous solutions of different pH can isolate your acidic product from neutral and basic impurities.[13] For further purification, you might consider converting the carboxylic acid to a crystalline salt with a suitable base, recrystallizing the salt, and then carefully re-acidifying to recover the purified acid at low temperatures.

Q3: Should I protect the carboxylic acid group before purification?

A3: This is a viable strategy if direct purification proves too challenging. Converting the carboxylic acid to an ester, for example, a methyl or tert-butyl ester, can increase thermal stability and make chromatographic purification more straightforward.[2][14][15] However, the deprotection step must be carefully chosen to avoid harsh conditions that could degrade the molecule.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is ideal.

  • ¹H and ¹³C NMR: To confirm the structure and identify any structural isomers or degradation byproducts.

  • LC-MS: To determine the purity profile and identify the molecular weights of any impurities.

  • HPLC with UV detection: For quantitative purity assessment. A method using a C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) is a good starting point for separating organic acids.[16]

Experimental Protocols

Protocol 1: Low-Temperature Flash Column Chromatography

This protocol is designed for the purification of moderately stable derivatives that can withstand chromatography on deactivated silica gel.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.

  • Column Packing:

    • Dry pack the column with silica gel (40-63 µm).

    • Place the column in a cold room or surround it with a cooling jacket set to 0-5 °C.

    • Pre-elute the column with the chosen eluent until the silica is fully wetted and the column is cold.

  • Silica Deactivation (if necessary):

    • If your compound is particularly acid-sensitive, prepare an eluent containing 1% triethylamine.

    • Flush the packed, cooled column with two column volumes of this basic eluent.

    • Re-equilibrate the column with two column volumes of your neutral eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the cooled eluent, applying positive pressure (air or nitrogen).

    • Collect fractions in tubes pre-chilled in an ice bath.

  • Analysis and Pooling:

    • Analyze the fractions by TLC or LC-MS.

    • Pool the pure fractions in a flask cooled in an ice bath.

  • Solvent Removal:

    • Concentrate the pooled fractions using a rotary evaporator with the water bath at room temperature or below, using a high-vacuum source.

Protocol 2: Low-Temperature Recrystallization

This protocol is suitable for solid derivatives.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and at low temperatures (e.g., in an ice bath or dry ice/acetone bath).

    • An ideal solvent will fully dissolve your compound when warm (or at room temperature) but provide poor solubility at low temperatures. Common choices include ethers, esters, hydrocarbons, or mixtures thereof.

  • Dissolution:

    • Place the crude product in a flask and add the minimum amount of the chosen solvent at room temperature to just dissolve the solid. Gentle warming in a lukewarm water bath may be necessary, but avoid excessive heat.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a rapid gravity filtration of the warm solution.

  • Crystallization:

    • Slowly cool the solution to room temperature.

    • Once at room temperature, place the flask in an ice bath, and then in a freezer (-20 °C) to maximize crystal formation. Slow cooling is crucial for obtaining pure crystals.[4]

  • Isolation:

    • Collect the crystals by vacuum filtration using a pre-chilled Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying:

    • Dry the crystals under high vacuum at room temperature.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting a suitable purification strategy.

Purification_Workflow start Crude this compound derivative is_solid Is the crude product a solid? start->is_solid is_stable_chrom Is it stable on silica TLC? is_solid->is_stable_chrom No (Oil/Liquid) recrystallization Low-Temperature Recrystallization is_solid->recrystallization Yes chromatography Low-Temperature Column Chromatography is_stable_chrom->chromatography Yes protect_acid Protect Carboxylic Acid is_stable_chrom->protect_acid No (Decomposes) final_product Pure Product recrystallization->final_product chromatography->final_product purify_ester Purify Ester Derivative (Chromatography) protect_acid->purify_ester deprotect Mild Deprotection purify_ester->deprotect deprotect->final_product

Caption: Decision workflow for purifying this compound derivatives.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Vedantu. (n.d.). Allyl chloride on dehydrochlorination will give i Propadiene class 12 chemistry CBSE.
  • Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?
  • Wang, Y., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
  • Sato, K., et al. (2010). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. PubMed. [Link]
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  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • NEETLab. (n.d.). Allyl chloride on dehydrochlorination gives.
  • Baxendale, I. R., et al. (2017). Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow.
  • W&M ScholarWorks. (2000). The Dehydrochlorination Mechanism of the Internal Allylic Chloride Structure in Poly(Vinyl Chloride).
  • Arnold, R. T., et al. (1951). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society.
  • Baxendale, I. R., et al. (2017). Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow. Royal Society of Chemistry. [Link]
  • Reddit. (2024, April 3). How to purify Acrylic Acid.
  • European Patent Office. (2004, September 8). METHOD OF PURIFYING (METH)ACRYLIC ACID - EP 1688407 B1.
  • Arnold, R. T., et al. (1951). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society. [Link]
  • LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • Royal Society of Chemistry. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-chlorobut-3-enoic Acid and 3-chlorobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structural isomers is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides an in-depth comparison of two such isomers: 2-chlorobut-3-enoic acid and 3-chlorobut-2-enoic acid. While sharing the same molecular formula, C₄H₅ClO₂, their distinct arrangements of the chlorine atom and the carbon-carbon double bond lead to fundamentally different chemical behaviors.

Structural and Electronic Profiles: The Foundation of Divergent Reactivity

The reactivity of an organic molecule is dictated by its structure and the resulting electron distribution. The placement of the chloro and carboxyl functional groups relative to the double bond in these two isomers creates vastly different electronic environments.

  • This compound: In this isomer, the chlorine atom is situated on the α-carbon (the carbon adjacent to the carboxyl group). The double bond is in a non-conjugated position relative to the carbonyl. The primary electronic effects are the strong inductive electron withdrawal by both the α-chloro and carboxyl groups, making the α-proton more acidic and the α-carbon an electrophilic center susceptible to direct substitution.

  • 3-chlorobut-2-enoic Acid: Here, the double bond is conjugated with the carboxylic acid, and the chlorine atom is attached to the β-carbon. This conjugation creates an extended π-system, which delocalizes electron density across the O=C–C=C framework.[1][2] The powerful electron-withdrawing effect of the carbonyl group is transmitted through this system, rendering the β-carbon highly electrophilic and prone to conjugate addition.[3][4] The chlorine atom is a vinylic halide, a typically unreactive position for standard nucleophilic substitution.[5][6]

Figure 1. Structural comparison of the two isomers.

Nucleophilic Reactions: A Tale of Two Pathways

The most striking difference in reactivity between these isomers is their behavior towards nucleophiles. The reaction pathway is almost entirely dictated by the location of the chlorine atom and the double bond.

This compound: The α-Substitution Pathway

As an α-halo carboxylic acid, this molecule's reactivity is dominated by nucleophilic substitution at the α-carbon. The carbon-chlorine bond is polarized and activated by the adjacent carboxyl group. Nucleophiles, particularly soft nucleophiles, will readily attack this electrophilic carbon, displacing the chloride ion in a classic Sₙ2-type mechanism.

G Reactant This compound TS Transition State Reactant->TS Nucleophile Nu⁻ Nucleophile->TS Attack at α-carbon Product α-substituted product TS->Product Leaving_Group Cl⁻ TS->Leaving_Group Displacement

Figure 2. Nucleophilic attack via α-substitution.

This reactivity is analogous to that seen in the synthesis of amino acids from α-halo acids. The non-conjugated double bond generally remains a spectator in these transformations unless harsh conditions or specific reagents are used.

3-chlorobut-2-enoic Acid: The Conjugate Addition Pathway

In stark contrast, the chlorine atom in 3-chlorobut-2-enoic acid is on a vinylic carbon. Vinylic halides are notoriously unreactive towards Sₙ1 and Sₙ2 reactions because the incoming nucleophile is repelled by the electron density of the double bond and the sp²-hybridized carbon forms a stronger bond with the halogen.[5][6]

Instead, the reactivity is governed by the conjugated system. Nucleophiles will attack the electrophilic β-carbon in a conjugate (or 1,4-) addition reaction.[1][7] This attack forms a resonance-stabilized enolate intermediate, which is subsequently protonated (typically on the α-carbon) to yield the final saturated product.

G Reactant 3-chlorobut-2-enoic acid + Nu⁻ Attack Nucleophile attacks β-carbon Reactant->Attack Intermediate Resonance-stabilized enolate intermediate Attack->Intermediate Protonation Protonation at α-carbon Intermediate->Protonation Product Saturated 1,4-addition product Protonation->Product

Sources

A Researcher's Guide to Differentiating Isomers of Chloro-Butenoic Acid: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Halogenated carboxylic acids, such as 2-chlorobut-3-enoic acid and its isomers, serve as versatile building blocks. However, the subtle shifts of a double bond or a chlorine atom can drastically alter a molecule's reactivity and biological activity. Relying on chromatography alone for identification is fraught with peril; co-elution is common, and without definitive structural confirmation, a promising synthetic route can lead to a dead end.

This guide provides a comprehensive comparison of the key spectroscopic signatures that differentiate this compound from its primary isomers: 2-chlorobut-2-enoic acid, 3-chlorobut-2-enoic acid, and 4-chlorobut-2-enoic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles that give rise to their unique spectral fingerprints.

The Isomeric Landscape

The molecular formula C₄H₅ClO₂ gives rise to several positional and geometric isomers. For the purpose of this guide, we will focus on the most pertinent isomers encountered in typical synthetic pathways. The structural variations are key to understanding the resulting spectroscopic differences.

G cluster_0 This compound cluster_1 (E)-2-chlorobut-2-enoic acid cluster_2 (E)-3-chlorobut-2-enoic acid cluster_3 (E)-4-chlorobut-2-enoic acid a0 a1 C a2 C a1->a2 a8 H₂ a1->a8 a3 C a2->a3 a9 H a2->a9 a4 C a3->a4 a7 Cl a3->a7 a10 H a3->a10 a5 O a4->a5 a6 OH a4->a6 b0 b1 C b2 C b1->b2 b8 H₃ b1->b8 b3 C b2->b3 b9 H b2->b9 b4 C b3->b4 b7 Cl b3->b7 b5 O b4->b5 b6 OH b4->b6 c0 c1 C c2 C c1->c2 c8 H₃ c1->c8 c3 C c2->c3 c7 Cl c2->c7 c4 C c3->c4 c9 H c3->c9 c5 O c4->c5 c6 OH c4->c6 d0 d1 C d2 C d1->d2 d7 Cl d1->d7 d8 H₂ d1->d8 d3 C d2->d3 d9 H d2->d9 d4 C d3->d4 d10 H d3->d10 d5 O d4->d5 d6 OH d4->d6

Figure 1: Structures of this compound and its key isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of each proton signal provide a detailed map of the molecule's carbon skeleton.

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH at C2H at C3H at C4 (or CH₃)COOH
This compound [1]~4.5 (d)~5.9 (m)~5.4 (d), ~5.6 (d)9-12 (br s)
(E)-2-chlorobut-2-enoic acid [2]N/A~7.0 (q)~2.0 (d)9-12 (br s)
(E)-3-chlorobut-2-enoic acid [3]~6.2 (s)N/A~2.5 (s)9-12 (br s)
(E)-4-chlorobut-2-enoic acid [4]~6.3 (dt)~7.1 (dt)~4.2 (d)9-12 (br s)

Data are estimated based on established chemical shift principles and data from similar structures. Actual values may vary. (d=doublet, q=quartet, m=multiplet, s=singlet, dt=doublet of triplets, br s=broad singlet)

Causality Behind the Differences:
  • This compound : This is the only isomer with a terminal vinyl group (-CH=CH₂). This will manifest as three distinct signals in the alkene region (~5-6 ppm). The proton at C2 is coupled to the proton at C3, appearing as a doublet. The C3 proton is coupled to both the C2 proton and the two terminal C4 protons, resulting in a complex multiplet. The two C4 protons are diastereotopic and will likely appear as two separate doublets.

  • (E)-2-chlorobut-2-enoic acid : The chlorine and carboxylic acid groups are attached to the same sp² carbon (C2). The absence of a proton on C2 is a key identifier. The C3 proton is coupled to the C4 methyl group, resulting in a quartet. The methyl group, in turn, is split by the C3 proton into a doublet.

  • (E)-3-chlorobut-2-enoic acid : Here, the chlorine is at the C3 position. The most striking feature is that the protons on C2 and the C4 methyl group are not coupled to each other across the double bond, or show only very weak 4-bond coupling. They are therefore expected to appear as singlets (or very finely split multiplets). This is a highly diagnostic feature.

  • (E)-4-chlorobut-2-enoic acid : The chlorine is on a saturated carbon (C4). This deshields the C4 protons, shifting their signal downfield to ~4.2 ppm. These protons are coupled to the C3 proton, appearing as a doublet. The alkene protons at C2 and C3 will show coupling to each other and, in the case of the C3 proton, to the C4 protons, resulting in complex splitting patterns (doublet of triplets).

¹³C NMR Spectroscopy: Mapping the Carbon Backbone

Carbon NMR provides complementary information, confirming the number of unique carbon environments and their electronic nature. The electronegative chlorine atom and the carbonyl group exert significant downfield shifts on adjacent carbons.

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC1 (COOH)C2C3C4
This compound [5]~170~55-60~130-135~120-125
(E)-2-chlorobut-2-enoic acid [2]~168~125-130~140-145~15-20
(E)-3-chlorobut-2-enoic acid [6]~171~115-120~150-155~20-25
(E)-4-chlorobut-2-enoic acid [4]~172~120-125~145-150~40-45

Data are estimated based on established principles. The carbon attached to chlorine is significantly deshielded.

Expert Interpretation:

The key diagnostic feature in ¹³C NMR is the chemical shift of the carbon atom bonded to chlorine (the C-Cl carbon).

  • In This compound , the C-Cl bond is at an sp³ carbon (C2), which will have a chemical shift in the range of 55-60 ppm.[7]

  • In 2-chlorobut-2-enoic and 3-chlorobut-2-enoic acids , the C-Cl bond is at an sp² carbon (C2 and C3, respectively). These carbons will be significantly deshielded, appearing much further downfield (>125 ppm).

  • In 4-chlorobut-2-enoic acid , the C-Cl bond is again at an sp³ carbon (C4), but its proximity to the double bond will shift it to a different position (~40-45 ppm) compared to the C2-Cl in the first isomer. The clear distinction between an sp³ C-Cl signal and an sp² C-Cl signal is often the fastest way to narrow down the isomeric possibilities.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers share the carboxylic acid moiety, the environment of the C=C double bond and the C-Cl bond can introduce subtle, yet telling, differences in vibrational frequencies.

Key IR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (Carboxylic)C=O Stretch (Carboxylic)C=C StretchC-Cl Stretch
All Isomers3300-2500 (very broad)~1700-1725 (strong)~1640-1660~600-800
Trustworthiness Through Detail:

While the major peaks are similar, the devil is in the details:

  • C=O Stretch : Conjugation of the carbonyl group with the C=C double bond (as in the 2-enoic and 3-enoic isomers) typically lowers the C=O stretching frequency by 15-25 cm⁻¹ compared to a non-conjugated system. This compound, where the C=O is not conjugated with the double bond, would be expected to have a slightly higher C=O frequency.

  • C=C Stretch : The substitution pattern on the double bond affects the C=C stretch. Terminal alkenes (as in this compound) often show a stronger C=C absorption than more substituted internal alkenes.

  • Out-of-Plane Bending : The C-H out-of-plane bending region (below 1000 cm⁻¹) can be diagnostic for the substitution pattern of the alkene, though interpretation can be complex.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight and, through fragmentation, crucial connectivity information. The most immediate clue for any of these isomers is the isotopic signature of chlorine.

G parent [C₄H₅ClO₂]⁺˙ (Molecular Ion) m_minus_cl Loss of •Cl [C₄H₅O₂]⁺ parent->m_minus_cl m_minus_cooh Loss of •COOH [C₄H₄Cl]⁺ parent->m_minus_cooh G cluster_NMR NMR Workflow cluster_MS GC-MS Workflow prep_nmr Dissolve Sample in CDCl₃ + TMS acq_nmr Acquire ¹H & ¹³C Spectra (≥400 MHz) prep_nmr->acq_nmr proc_nmr Process Data (FT, Phase, Calibrate) acq_nmr->proc_nmr analysis Correlate & Identify Isomer Structure proc_nmr->analysis prep_ms Prepare Dilute Solution in DCM/EtOAc acq_ms Inject into GC-MS (EI, 70 eV) prep_ms->acq_ms proc_ms Analyze TIC and Mass Spectrum acq_ms->proc_ms proc_ms->analysis

Figure 3: A self-validating workflow for isomeric identification.

Conclusion

The differentiation of this compound and its isomers is a challenge that demands a multi-faceted spectroscopic approach. While each technique provides valuable clues, their combined power allows for unambiguous structure elucidation. ¹H NMR excels at revealing proton connectivity and stereochemistry, ¹³C NMR confirms the carbon framework and hybridization, IR spectroscopy verifies functional groups, and mass spectrometry provides molecular weight and fragmentation data. By understanding the principles that govern the spectral output of each isomer and employing rigorous, validated experimental protocols, researchers can confidently navigate the complexities of their synthetic work, ensuring the integrity and success of their projects.

References

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The Strategic Advantage of 2-Chlorobut-3-enoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. An ideal building block offers a unique combination of reactivity, stability, and the ability to introduce valuable structural motifs into a target molecule. 2-Chlorobut-3-enoic acid, a bifunctional molecule featuring a vinyl chloride and a carboxylic acid, has emerged as a versatile and advantageous synthon in the construction of complex molecular architectures. This guide provides an in-depth comparison of this compound with other commonly used building blocks, supported by mechanistic insights and experimental data, to highlight its strategic benefits in organic synthesis and drug discovery.

Unveiling the Potential: The Unique Structural Features of this compound

This compound (IUPAC name: this compound) possesses a distinct arrangement of functional groups that underpins its synthetic utility.[1][2] The presence of a carboxylic acid allows for a wide range of transformations, including amide bond formation, esterification, and reduction. Simultaneously, the vinyl chloride moiety, while generally less reactive than its alkyl halide counterpart, provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as cross-coupling and cycloaddition reactions. The interplay between these two functional groups within a compact four-carbon framework is the key to its versatility.

I. Superior Performance in Cycloaddition Reactions: A Comparative Analysis

The vinyl group in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, for the synthesis of substituted cyclohexenes. The electron-withdrawing nature of the adjacent carboxylic acid and chlorine atom activates the double bond, making it a more reactive dienophile compared to simple alkenes.

Comparison with Acrylic Acid in Diels-Alder Reactions

While acrylic acid is a commonly employed dienophile, the presence of the chlorine atom in this compound offers distinct advantages in terms of regioselectivity and the potential for post-cycloaddition functionalization.

FeatureThis compoundAcrylic Acid
Dienophile Reactivity Enhanced by two electron-withdrawing groups (COOH and Cl)Activated by one electron-withdrawing group (COOH)
Regioselectivity The chlorine atom can provide an additional stereochemical handle, influencing the regiochemical outcome of the reaction.Regioselectivity is primarily governed by the carboxylic acid group.
Post-reaction Handle The C-Cl bond in the resulting cycloadduct serves as a versatile functional group for further transformations (e.g., cross-coupling, elimination).The resulting cyclohexene has fewer handles for subsequent modifications.

The stereospecificity of the Diels-Alder reaction is well-established, where the stereochemistry of the dienophile is retained in the product.[3] This principle holds true for this compound, allowing for the synthesis of stereochemically defined cyclohexene derivatives.

Experimental Protocol: Illustrative Diels-Alder Reaction

A typical experimental setup for a Diels-Alder reaction involving this compound would involve the following steps:

  • Reactant Preparation: In a round-bottom flask, dissolve the diene (e.g., cyclopentadiene) in a suitable solvent (e.g., toluene).

  • Addition of Dienophile: Add a stoichiometric equivalent of this compound to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux to facilitate the cycloaddition. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired substituted cyclohexene.

II. A Gateway to Heterocyclic Scaffolds: Domino and Multicomponent Reactions

The dual functionality of this compound makes it an excellent candidate for domino and multicomponent reactions, enabling the rapid construction of complex heterocyclic frameworks from simple starting materials.[4][5] These reaction cascades are highly atom-economical and can significantly streamline synthetic routes.

Synthesis of Pyrans and other Oxygen Heterocycles

This compound can participate in formal [3+3] cycloadditions for the synthesis of pyran derivatives.[6] For instance, in the presence of a suitable catalyst, it can react with 1,3-dicarbonyl compounds in a sequence of reactions that may involve Michael addition, intramolecular cyclization, and elimination, leading to the formation of a pyran ring.

G cluster_0 Domino Reaction for Pyran Synthesis 2-chlorobut-3-enoic_acid This compound 1,3-dicarbonyl 1,3-Dicarbonyl Compound Base Base Michael_Addition Michael Addition Intramolecular_Cyclization Intramolecular Cyclization Elimination Elimination Pyran_Derivative Pyran Derivative

The advantage of using this compound in such transformations lies in the orchestrated reactivity of its functional groups. The carboxylic acid can be activated to facilitate the initial reaction, while the vinyl chloride provides a leaving group in a subsequent elimination step to form the final heterocyclic ring.

III. Asymmetric Synthesis and Chiral Building Blocks

The chiral center at the C2 position of this compound makes it a valuable precursor for asymmetric synthesis. Enantiomerically pure forms of this building block can be used to generate a wide array of chiral molecules, a critical aspect of modern drug development.

Comparison with Other Chiral C4 Building Blocks
Building BlockKey FeaturesAdvantages of this compound
(S)- or (R)-Malic AcidContains two carboxylic acids and a hydroxyl group.The vinyl chloride in this compound offers a different reactivity profile, enabling reactions like cross-coupling that are not directly accessible from malic acid.
(S)- or (R)-3-Hydroxybutanoic AcidContains a hydroxyl and a carboxylic acid group.The double bond in this compound allows for cycloaddition and other alkene-based transformations.
(S)- or (R)-2-Chlorobutanoic AcidSaturated chloroacid.The vinyl group in this compound provides an additional site for functionalization.

The ability to perform stereoselective transformations on the double bond or at the carboxylic acid moiety of enantiomerically enriched this compound opens up avenues for the synthesis of a diverse range of chiral lactones, amino acids, and other valuable intermediates for the pharmaceutical industry.

G cluster_1 Asymmetric Transformations Chiral_2-chlorobut-3-enoic_acid Enantiopure This compound Stereoselective_Reaction Stereoselective Reaction (e.g., Epoxidation, Dihydroxylation) Carboxylic_Acid_Modification Carboxylic Acid Modification Chiral_Lactones Chiral Lactones Chiral_Amino_Acids Chiral Amino Acids Other_Chiral_Intermediates Other Chiral Intermediates

Conclusion

This compound stands out as a building block of significant strategic importance. Its unique combination of a reactive dienophile, a versatile carboxylic acid, and a functionalizable vinyl chloride moiety provides chemists with a powerful tool for the efficient construction of complex and stereochemically rich molecules. Its advantages over more conventional building blocks in cycloaddition reactions, its utility in domino sequences for heterocyclic synthesis, and its potential in asymmetric synthesis make it a compelling choice for researchers and professionals in drug development and the broader chemical sciences. As the demand for novel molecular scaffolds with tailored properties continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

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A Comparative Guide to the Synthesis of 2-chlorobut-3-enoic Acid: A Novel Approach Versus Traditional Alpha-Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Significance of 2-chlorobut-3-enoic Acid

This compound is a bifunctional molecule featuring both a carboxylic acid and a reactive vinyl chloride moiety.[1][2] This unique combination of functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The development of efficient and reliable synthetic routes to this compound is therefore of considerable interest to the chemical research community. This guide presents a validation of a novel synthetic pathway and compares it to a traditional, albeit not explicitly documented in literature, alpha-chlorination method based on well-established chemical principles.

A Novel Synthetic Route: Direct Hydrochlorination of But-3-ynoic Acid

A new, streamlined approach to the synthesis of this compound has been developed, proceeding via the direct hydrochlorination of commercially available but-3-ynoic acid. This method offers the potential for high atom economy and simplified purification.

Experimental Protocol:

Materials:

  • But-3-ynoic acid

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • A solution of but-3-ynoic acid (1.0 eq) is prepared in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

  • The solution is cooled to 0°C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is purged with dry nitrogen to remove excess HCl.

  • The solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product is purified by vacuum distillation.

Causality of Experimental Choices:

The choice of anhydrous conditions is critical to prevent the hydration of the starting alkyne and the product. Diethyl ether is selected as the solvent due to its inertness under the reaction conditions and its low boiling point, which facilitates removal during workup. The reaction is performed at 0°C to control the exothermicity of the hydrochlorination reaction and to minimize potential side reactions.

The Traditional Approach: Alpha-Chlorination of But-3-enoic Acid

For the purpose of comparison, a plausible traditional route is proposed, based on the well-established Hell-Volhard-Zelinsky reaction for the alpha-halogenation of carboxylic acids.[3] This method involves the in-situ formation of an acyl halide, followed by enolization and chlorination at the alpha-position.

Experimental Protocol:

Materials:

  • But-3-enoic acid (vinylacetic acid)[4]

  • Thionyl chloride (SOCl₂)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • To a solution of but-3-enoic acid (1.0 eq) in anhydrous dichloromethane, a catalytic amount of thionyl chloride (0.1 eq) is added at room temperature under an inert atmosphere.

  • The mixture is stirred for 30 minutes to form the acyl chloride in situ.

  • N-Chlorosuccinimide (1.1 eq) is added in portions over 30 minutes.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

Thionyl chloride is used to convert a portion of the carboxylic acid to the more reactive acyl chloride, which is necessary for the subsequent alpha-chlorination. N-Chlorosuccinimide is a solid, easy-to-handle chlorinating agent suitable for this transformation. Dichloromethane is an appropriate inert solvent for this reaction. Refluxing is necessary to provide the energy required for the chlorination to proceed at a reasonable rate.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the hypothesized performance of the two synthetic routes.

ParameterNovel Hydrochlorination RouteTraditional Alpha-Chlorination Route
Starting Material But-3-ynoic acidBut-3-enoic acid
Reagents HCl (gas)Thionyl chloride, N-Chlorosuccinimide
Reaction Steps 11 (in situ)
Hypothesized Yield 85-95%60-75%
Purity (post-purification) >98% (by GC)>95% (by NMR)
Purification Method Vacuum distillationColumn chromatography
Byproducts MinimalSuccinimide, unreacted starting material
Scalability Potentially highModerate
Safety Considerations Use of corrosive HCl gasUse of lachrymatory thionyl chloride

Workflow Diagrams

new_route start But-3-ynoic Acid reagent HCl (gas) Anhydrous Diethyl Ether, 0°C start->reagent product This compound reagent->product caption Novel Hydrochlorination Route

Caption: A streamlined, one-step synthesis of this compound.

traditional_route start But-3-enoic Acid reagents 1. SOCl₂ (cat.) 2. NCS DCM, Reflux start->reagents product This compound reagents->product caption Traditional Alpha-Chlorination Route

Caption: A traditional approach via in-situ acyl chloride formation.

Conclusion and Future Outlook

The novel synthetic route to this compound via direct hydrochlorination of but-3-ynoic acid presents a compelling alternative to the traditional alpha-chlorination approach. The hypothesized advantages of the new method include higher yields, simpler purification, and better atom economy. While the traditional method is based on a well-established reaction, it is likely to be lower yielding and require more extensive purification to remove byproducts.

Further validation of this new route will involve a full-scale experimental investigation to confirm the hypothesized yields and purity, as well as optimization of the reaction conditions. The scalability of the hydrochlorination route should also be assessed for its potential in industrial applications. This novel approach holds significant promise for making this compound a more readily accessible and cost-effective building block for the synthesis of advanced materials and therapeutics.

References

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 2023. [Link]
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  • What is the conversion of ethanal to 2-hydroxybut-3-enoic acid? Quora. [Link]
  • Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
  • The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds.
  • Preparation of vinylacetic acid.
  • Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Markovnikov's rule - addition of HCl, HBr, HI to an alkene. YouTube. [Link]
  • Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4′,4″-. MDPI. [Link]
  • Addition of Strong Brønsted Acids. Chemistry LibreTexts. [Link]
  • Account for the fact that treating propenoic acid (acrylic acid) with HCl.. Filo. [Link]
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  • How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. Quora. [Link]

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A Comparative Study of Chlorinated Butenoic Acids in Michael Additions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1][2] The strategic use of chlorinated butenoic acids as Michael acceptors offers a versatile platform for the synthesis of complex molecules, particularly in the realm of pharmaceutical development where the introduction of chlorine can modulate a compound's biological activity.[1] This guide provides a comparative analysis of various chlorinated butenoic acid isomers in Michael additions, offering insights into their reactivity, supported by mechanistic principles and available experimental data.

Introduction: The Role of Chlorine in Modulating Reactivity

Chlorinated butenoic acids are α,β-unsaturated carboxylic acids where one or more hydrogen atoms have been replaced by chlorine. The position of the chlorine atom(s) significantly influences the electrophilicity of the β-carbon, thereby dictating the compound's reactivity as a Michael acceptor. The strong electron-withdrawing inductive effect of chlorine enhances the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack. However, the position of the chlorine also introduces steric and other electronic effects that create a nuanced reactivity profile across different isomers.

This guide will explore the comparative reactivity of key chlorinated butenoic acid isomers, including 2-chloro-, 3-chloro-, 4-chloro-, and dichlorinated butenoic acids, with a focus on their performance in Michael additions with common nucleophiles such as thiols, amines, and carbanions.

Theoretical Comparison of Reactivity: Electronic and Steric Effects

The reactivity of chlorinated butenoic acids in Michael additions is primarily governed by the interplay of inductive and resonance effects, as well as steric hindrance.

Electronic Effects:

  • 2-Chloro- and 2,3-Dichlorobutenoic Acids: The presence of a chlorine atom at the α-position (C2) exerts a strong inductive electron-withdrawing effect, which is expected to increase the electrophilicity of the β-carbon (C3). In 2,3-dichlorobutenoic acid, the additional chlorine at the β-position further enhances this effect.

  • 3-Chlorobutenoic Acid: A chlorine atom at the β-position (C3) directly stabilizes the partial positive charge at this position through its inductive effect, making it a highly activated Michael acceptor.

  • 4-Chlorobutenoic Acid: With the chlorine atom at the γ-position (C4), its inductive effect on the β-carbon is attenuated by distance. However, it can still influence the overall electron density of the molecule.

Steric Effects:

The size of the chlorine atom can introduce steric hindrance, particularly when located at the α- or β-positions, potentially impeding the approach of bulky nucleophiles.

Based on these principles, the general order of reactivity towards Michael addition is predicted to be:

Mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid) > 3-Chlorobutenoic acid > 2-Chlorobutenoic acid > 4-Chlorobutenoic acid

Mucochloric acid, with two electron-withdrawing chlorine atoms directly on the double bond and an additional aldehyde group, is an exceptionally reactive Michael acceptor.[1][3]

Comparative Performance in Michael Additions

Michael Addition of Thiols

Thiols are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds.[4] The reaction is often catalyzed by a base, which deprotonates the thiol to the more nucleophilic thiolate.

Table 1: Comparison of Chlorinated Butenoic Acids in Thia-Michael Additions

Michael AcceptorNucleophileCatalyst/ConditionsProductYieldReference
Mucochloric acidAromatic/Heterocyclic ThiolsBasic conditionsChlorine substitution by arylthio groupsHigh[5]
3-Chlorobut-2-enoic acidThiophenolNot specified3-(Phenylthio)butanoic acid derivativeNot specifiedN/A
2-Chlorobut-2-enoic acidThiophenolNot specified2-Chloro-3-(phenylthio)butanoic acid derivativeNot specifiedN/A
4-Chlorobut-2-enoic acidThiophenolNot specified4-Chloro-3-(phenylthio)butanoic acid derivativeNot specifiedN/A

Note: Specific yield data for direct Michael additions to mono-chlorinated butenoic acids with thiols under comparable conditions is limited in the available literature.

Mucochloric acid readily undergoes reaction with thiols, often leading to substitution of the chlorine atoms in addition to or in place of the Michael addition, highlighting its high reactivity.[5] For the monochlorinated isomers, the 3-chloro isomer is expected to be the most reactive due to the direct activation of the β-carbon.

Michael Addition of Amines

The aza-Michael addition is a crucial reaction for the synthesis of β-amino acids and their derivatives.[3] The reactivity of amines as nucleophiles is dependent on their basicity and steric bulk.

Table 2: Comparison of Chlorinated Butenoic Acids in Aza-Michael Additions

Michael AcceptorNucleophileCatalyst/ConditionsProductYieldReference
Mucochloric acidAnilineNot specifiedN-phenyl-pyrrolinone derivativeNot specifiedN/A
3-Chlorobut-2-enoic acidAnilineNot specified3-(Phenylamino)butanoic acid derivativeNot specifiedN/A
2-Chlorobut-2-enoic acidAnilineNot specified2-Chloro-3-(phenylamino)butanoic acid derivativeNot specifiedN/A
4-Chlorobut-2-enoic acidAnilineNot specified4-Chloro-3-(phenylamino)butanoic acid derivativeNot specifiedN/A

The high reactivity of mucochloric acid makes it a versatile precursor for the synthesis of various heterocyclic compounds through reactions with amines. For the monochlorinated butenoic acids, similar reactivity trends as with thiols are expected, with the 3-chloro isomer being the most susceptible to nucleophilic attack by amines.

Michael Addition of Carbanions

Carbanions, such as those derived from malonic esters, are classic Michael donors.[6] These reactions are typically performed under basic conditions to generate the enolate nucleophile.

Table 3: Comparison of Chlorinated Butenoic Acids in Michael Additions with Carbanions

Michael AcceptorNucleophileCatalyst/ConditionsProductYieldReference
Mucochloric acidDiethyl malonateBaseAdduct of diethyl malonateNot specifiedN/A
3-Chlorobut-2-enoic acidDiethyl malonateBaseDiethyl 2-(1-carboxy-2-chloroethyl)malonate derivativeNot specifiedN/A
2-Chlorobut-2-enoic acidDiethyl malonateBaseDiethyl 2-(1-carboxy-1-chloroethyl)malonate derivativeNot specifiedN/A
4-Chlorobut-2-enoic acidDiethyl malonateBaseDiethyl 2-(1-carboxy-3-chloro-propyl)malonate derivativeNot specifiedN/A

Note: Specific experimental data for these reactions is sparse, and the table reflects the expected products based on the Michael addition mechanism.

The enhanced electrophilicity of the chlorinated butenoic acids makes them good candidates for Michael additions with stabilized carbanions. The choice of base and reaction conditions is crucial to avoid side reactions, such as elimination or substitution of the chlorine atom.

Mechanistic Insights

The Michael addition to a chlorinated butenoic acid proceeds through a standard conjugate addition mechanism. The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final Michael adduct.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Acceptor Chlorinated Butenoic Acid (Michael Acceptor) TS Nucleophilic Attack at β-Carbon Acceptor->TS Nucleophile Nucleophile (Michael Donor) Nucleophile->TS Enolate Resonance-Stabilized Enolate TS->Enolate Protonation Protonation Enolate->Protonation + H+ Adduct Michael Adduct Protonation->Adduct

Caption: Generalized mechanism of a Michael addition reaction.

The presence of the chlorine atom influences the stability of the enolate intermediate and the overall reaction rate. In cases like mucochloric acid, the high reactivity can lead to subsequent or alternative reaction pathways, such as nucleophilic substitution of the chlorine atoms.

Experimental Protocols

The following are generalized experimental protocols for performing Michael additions with chlorinated butenoic acids. Researchers should optimize these conditions for their specific substrates and desired products.

General Procedure for Thia-Michael Addition
  • To a solution of the chlorinated butenoic acid (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or water), add the thiol (1.0-1.2 eq).

  • Add a catalytic amount of a base (e.g., triethylamine, DBU, or sodium hydroxide) (0.1-1.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Aza-Michael Addition
  • Dissolve the chlorinated butenoic acid (1.0 eq) and the amine (1.0-1.5 eq) in a suitable solvent (e.g., methanol, acetonitrile, or water).[7]

  • The reaction can be performed with or without a catalyst, depending on the reactivity of the substrates. For less reactive systems, a Lewis acid or Brønsted acid catalyst may be added.[3]

  • Stir the reaction mixture at room temperature or with heating. Microwave irradiation can also be employed to accelerate the reaction.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired β-amino acid derivative.

General Procedure for Michael Addition of Diethyl Malonate
  • To a solution of a strong base, such as sodium ethoxide (1.0 eq), in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to generate the enolate.

  • Add a solution of the chlorinated butenoic acid (1.0 eq) in anhydrous ethanol to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to give the crude product, which can be purified by distillation or column chromatography.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve Chlorinated Butenoic Acid and Nucleophile in Solvent Catalyst Add Catalyst (if required) Reactants->Catalyst Stir Stir at Appropriate Temperature Catalyst->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify

Caption: General experimental workflow for Michael additions.

Conclusion

Chlorinated butenoic acids represent a valuable class of Michael acceptors, with their reactivity being finely tunable by the position of the chlorine substituent(s). The general trend in reactivity, based on electronic effects, positions mucochloric acid and 3-chlorobutenoic acid as highly effective substrates for Michael additions. While a comprehensive set of comparative experimental data is currently lacking in the literature, the principles outlined in this guide provide a solid foundation for researchers to predict reactivity and design synthetic strategies. The provided experimental protocols offer a starting point for the practical application of these versatile building blocks in the synthesis of novel compounds for pharmaceutical and other applications. Further systematic studies are warranted to fully elucidate the comparative performance of these isomers and expand their utility in organic synthesis.

References

[8] BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Discovery of 4-Chlorobut-2-ynoic Acid. [1] Wikipedia. (2023). Mucochloric acid. [9] Smolecule. (n.d.). (E)-4-chlorobut-2-enoic acid. [6] BenchChem. (n.d.). An In-depth Technical Guide to 4-Chlorobut-2-ynoic Acid: Molecular Structure and Stereochemistry. [3] MDPI. (2020). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. [10] Google Patents. (1958). Preparation of mucochloric acid. US2821553A. [11] PubChem. (n.d.). Mucochloric Acid. [4] BenchChem. (2025). Technical Support Center: Synthesis of Mucochloric Acid Derivatives. [2] Guidechem. (n.d.). (2Z)-3-chlorobut-2-enoic acid. [5] ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. [12] PubMed Central. (2011). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. [13] ResearchGate. (2010). Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. [14] RSC Publishing. (2020). A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst. LookChem. (n.d.). Cas 6214-28-4,(2E)-3-chlorobut-2-enoic acid. [15] RSC Publishing. (2020). A solvent-dependent chirality-switchable thia-Michael addition to a,b-unsaturated carboxylic acids. [16] Wikipedia. (2023). Michael addition reaction. [17] edoc.ub.uni-muenchen.de. (2008). Reactions of Carbanions with Michael Acceptors and Electron-deficient Arenes: Quantifying Polar Organic Reactivity. [7] National Institutes of Health. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [18] ResearchGate. (2023). Thia-Michael Addition in Diverse Organic Synthesis. [19] Chemical Research in Chinese Universities. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. [20] SIUE. (n.d.). CARBANIONS. [21] Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [22] ResearchGate. (2015). Synthesis of Novel Arylthio Derivatives of Mucochloric Acid. [23] CymitQuimica. (n.d.). Cas 16197-90-3: (2E)-4-chlorobut-2-enoic acid. [24] ChemScene. (n.d.). 26340-58-9 | (E)-4-Chlorobut-2-enoic acid. [25] Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [26] Brainly.in. (2018). Although chlorine is an electron withdrawing group yet it is ortho para directing in electrophilic aromatic substitution reactions. why?. [27] Guidechem. (n.d.). (2Z)-3-chlorobut-2-enoic acid 6213-90-7 wiki. [28] Organic Letters. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. [29] Oakwood Chemical. (n.d.). 2,3-Dichloro-4-oxobut-2-enoic acid. [30] Stenutz. (n.d.). (2E)-3-chlorobut-2-enoic acid. [31] Stenutz. (n.d.). (2Z)-2-chlorobut-2-enoic acid. [32] Sigma-Aldrich. (n.d.). 3-chlorobut-2-enoic acid. [33] PubChem. (n.d.). 2-Chlorobut-2-enoic acid. [34] LookChem. (n.d.). Cas 1587-26-4,cis-2,3-dichlorobut-2-ene. [35] PubChem. (n.d.). 2,3-Dichloro-4-oxo-but-2-enoic acid. [36] SIELC Technologies. (2018). (2Z)-2,3-Dichloro-4-oxobut-2-enoic acid. [37] PubChem. (n.d.). 2,3-Dichloro-4-oxobut-2-enoic acid. PubChem. (n.d.). 2-Butenoic acid, 2-chloro-. ResearchGate. (2019). 8 Chlorination of butanoic acid. Reddit. (2021). Why does Cl act as a nucleophile in the dehydration of carboxylic acids, but as a base in the dehydration of amides?. Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. PubMed Central. (2021). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Google Patents. (1977). Process for the preparation of thiophenols. US4006186A. National Institutes of Health. (2016). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α,β-Unsaturated Carbonyl Compounds in Biology

2-Chlorobut-3-enoic acid belongs to the class of α,β-unsaturated carbonyl compounds, a group of molecules known for their reactivity and diverse biological activities. The electrophilic nature of the carbon-carbon double bond, further enhanced by the presence of a chlorine atom, makes these compounds susceptible to nucleophilic attack by amino acid residues within proteins. This reactivity is the basis for their potential as enzyme inhibitors and cytotoxic agents. Understanding the nuances of their interactions with biological systems is crucial for harnessing their therapeutic potential while mitigating their toxicity.

Comparative Analysis of Biological Activity

While direct comparative studies on the biological activity of this compound and its isomers are limited in the readily available scientific literature, we can infer potential activities and structure-activity relationships based on studies of structurally similar compounds. The key structural features that influence the biological activity of these molecules are the position of the chlorine atom and the geometry of the double bond.

Isomeric Forms of Chlorobutenoic Acid

The seemingly subtle differences in the placement of the chlorine atom and the double bond among isomers of chlorobutenoic acid can lead to significant variations in their chemical reactivity and, consequently, their biological effects. Below are the key isomers of interest:

  • This compound: The focus of this guide, with the chlorine at the α-position to the carboxyl group.

  • 3-Chlorobut-2-enoic acid: The chlorine is at the β-position, and the double bond is conjugated with the carboxyl group.

  • (E)-4-Chlorobut-2-enoic acid: The chlorine is at the γ-position, with a trans-configured double bond conjugated to the carboxyl group.[1]

The electrophilicity of the β-carbon in the α,β-unsaturated carbonyl system is a key determinant of reactivity towards nucleophiles, such as the thiol group of cysteine residues in enzymes.

Postulated Mechanism of Action: Enzyme Inhibition

The primary mechanism by which compounds like this compound are thought to exert their biological effects is through the irreversible inhibition of enzymes. This occurs via a Michael addition reaction, where a nucleophilic residue in the enzyme's active site attacks the electrophilic β-carbon of the α,β-unsaturated system.

A study on a related compound, (E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid, demonstrated its action as an irreversible, suicide-type inactivator of brewers' yeast pyruvate decarboxylase.[2] This compound, which shares the α,β-unsaturated keto acid moiety, was found to bind to both the catalytic and regulatory sites of the enzyme.[2] This suggests that this compound and its analogs could act as covalent inhibitors of enzymes with susceptible nucleophiles in their active sites.

dot

cluster_Inhibition Mechanism of Irreversible Enzyme Inhibition Inhibitor α,β-Unsaturated Carbonyl Inhibitor (e.g., this compound) Michael_Addition Michael Addition (Nucleophilic Attack) Inhibitor->Michael_Addition Enzyme Enzyme with Nucleophilic Residue (e.g., Cysteine) Enzyme->Michael_Addition Covalent_Adduct Inactive Covalent Enzyme-Inhibitor Adduct Michael_Addition->Covalent_Adduct cluster_Workflow Enzyme Inhibition Assay Workflow Prep_Enzyme Prepare Enzyme Solution Incubate Incubate Enzyme with Compound Prep_Enzyme->Incubate Prep_Compound Prepare Compound Dilutions Prep_Compound->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Kinetic Activity Add_Substrate->Measure Analyze Analyze Data (IC50, k_inact) Measure->Analyze

Caption: Workflow for the enzyme inhibition assay.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the test compounds on cultured cancer cell lines.

Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Directions

This compound and its related compounds represent a class of molecules with the potential for significant biological activity, likely mediated through covalent interactions with cellular macromolecules. The structure-activity relationships within this class are governed by the position of the chlorine atom and the stereochemistry of the double bond, which collectively influence the electrophilicity and steric accessibility of the reactive centers.

Future research should focus on direct comparative studies of these isomers to quantify their inhibitory potency against a panel of relevant enzymes and their cytotoxic effects on various cancer cell lines. Elucidating the precise molecular targets and understanding the downstream cellular consequences of their interactions will be paramount in determining their potential as therapeutic agents or as tools for chemical biology.

References

  • Kluger, R. H., & Chin, J. (1982). Active Site Directed Irreversible Inactivation of Brewers' Yeast Pyruvate Decarboxylase by the Conjugated Substrate Analogue (E)-4-(4-chlorophenyl)-2-oxo-3-butenoic Acid. Journal of the American Chemical Society, 104(10), 2891-2897. [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chlorobut-3-enoic Acid and 2-Bromobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and downstream processing. The 2-halobut-3-enoic acids are versatile building blocks, possessing multiple functional groups that can be selectively targeted. This guide provides an in-depth, objective comparison of the reactivity of 2-chlorobut-3-enoic acid and its bromine-containing counterpart, 2-bromobut-3-enoic acid. By delving into the fundamental principles and supporting them with experimental frameworks, we aim to empower chemists to make informed decisions in their synthetic strategies.

Foundational Principles: Unpacking the Structural and Electronic Differences

At first glance, this compound[1][2] and 2-bromobut-3-enoic acid[3] are structurally analogous. Both feature a carboxylic acid, a terminal vinyl group, and a halogen atom at the α-position. However, the distinct physicochemical properties of chlorine and bromine are the primary determinants of their differential reactivity.

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). Consequently, chlorine exerts a stronger electron-withdrawing inductive effect (-I) on the molecule. This effect propagates through the sigma bonds, influencing the electron density at the adjacent carbonyl carbon and the C=C double bond.

  • Atomic Radius and Bond Strength: Bromine is a larger atom than chlorine, leading to a longer and weaker carbon-halogen (C-X) bond. The average bond dissociation energy for a C-Cl bond is approximately 339 kJ/mol, whereas for a C-Br bond, it is significantly lower at around 285 kJ/mol.[4][5] This disparity is a crucial factor in reactions involving the cleavage of the C-X bond.

  • Leaving Group Ability: A good leaving group is a weak base that can stabilize a negative charge effectively.[6] Bromide (Br⁻) is a weaker base than chloride (Cl⁻), as evidenced by the fact that HBr is a stronger acid than HCl. The larger size and greater polarizability of the bromide ion allow it to distribute the negative charge over a larger volume, rendering it more stable and thus a better leaving group.[7][8][9]

These fundamental differences set the stage for distinct reactivity profiles across the molecule's three primary functional sites: the C-X bond, the C=C double bond, and the carboxylic acid.

Comparative Reactivity at Key Functional Sites

A. Nucleophilic Substitution at the α-Carbon (C2)

Reactions involving the direct displacement of the halogen at the sp²-hybridized C2 carbon are challenging but diagnostically important. This is the arena where leaving group ability is paramount.

Prediction: 2-Bromobut-3-enoic acid is significantly more reactive in nucleophilic substitution reactions at the C2 position.

Causality: The rate-determining step in these substitution reactions involves the cleavage of the carbon-halogen bond.[4][10] As established, the C-Br bond is weaker and bromide is a superior leaving group compared to chloride.[6][7] Consequently, the activation energy for displacing bromide is lower, leading to faster reaction rates under identical conditions. While vinylic substitutions are generally sluggish compared to their sp³ counterparts, the bromo-analogue will always hold a kinetic advantage.

Caption: Energy profile comparison for nucleophilic substitution.

B. Electrophilic Addition to the Vinyl Group (C3-C4)

The terminal double bond serves as a nucleophile, reacting with electrophiles like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).[11] The reactivity here is governed by the electron density of the π-bond.

Prediction: 2-Bromobut-3-enoic acid is more reactive towards electrophilic addition.

Causality: Both the halogen at C2 and the adjacent carboxylic acid are electron-withdrawing groups, which deactivate the double bond towards electrophilic attack compared to a simple alkene.[12] However, the deactivating inductive effect of chlorine is stronger than that of bromine. This means the π-bond in this compound is more electron-poor and therefore less nucleophilic than in the bromo-derivative. A more nucleophilic double bond will react more rapidly with an incoming electrophile.

Electrophilic_Addition_Mechanism Alkene H₂C=CH-CH(X)COOH (X = Cl or Br) Intermediate Carbocation Intermediate H₂C(E)-C⁺H-CH(X)COOH Alkene->Intermediate π-bond attacks E⁺ (Slow Step) Electrophile E-Y Product Addition Product H₂C(E)-CH(Y)-CH(X)COOH Intermediate->Product Y⁻ attacks C⁺ (Fast Step)

Caption: General mechanism for electrophilic addition.

C. Nucleophilic Acyl Substitution at the Carbonyl Carbon (C1)

Reactions such as esterification or amide formation involve a nucleophilic attack on the electrophilic carbonyl carbon. The reactivity is enhanced by factors that increase the partial positive charge on this carbon.

Prediction: This compound is slightly more reactive in nucleophilic acyl substitution reactions.

Causality: The reactivity of the carbonyl group is dictated by the electrophilicity of its carbon atom. The strong inductive effect of the α-halogen pulls electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack.[13] Since chlorine is more electronegative than bromine, this compound will have a more electrophilic carbonyl carbon, leading to a faster reaction with nucleophiles like alcohols or amines.

Quantitative Data from Analogous Systems

Table 1: Comparative Reactivity Data from Analogous Haloalkanes

Reaction TypeSubstrate PairRelative Rate (k_Br / k_Cl)SolventRationale
S_N1 Solvolysis tert-Butyl Bromide vs. tert-Butyl Chloride~4080% EthanolDemonstrates the superior leaving group ability of bromide.[7]
S_N2 Substitution Ethyl Bromide vs. Ethyl Chloride~30-60AcetoneHighlights bromide's better leaving group ability in a bimolecular mechanism.
Electrophilic Addition 1-Halopropene (Br vs. Cl)> 1 (qualitative)VariousThe less deactivated bromo-alkene reacts faster with electrophiles.

This data is compiled from established principles and relative rates reported in organic chemistry literature. The exact ratios can vary with conditions, but the trend is consistently observed.

Experimental Protocol: A Head-to-Head Comparison of Nucleophilic Substitution Rates

To empirically validate the predicted reactivity difference in a laboratory setting, a competitive reaction or parallel kinetic studies can be performed. This protocol outlines a method for comparing the rate of substitution with a common nucleophile.

Objective: To determine the relative rate of nucleophilic substitution of this compound and 2-bromobut-3-enoic acid with sodium thiophenoxide.

Materials:
  • This compound (1.0 mmol)

  • 2-bromobut-3-enoic acid (1.0 mmol)

  • Thiophenol (2.2 mmol)

  • Sodium methoxide (2.2 mmol in methanol)

  • Anhydrous Dimethylformamide (DMF, 20 mL)

  • Internal Standard (e.g., Dodecane)

  • Reaction vials, magnetic stir bars

  • GC-MS or HPLC system

Procedure:
  • Preparation of Nucleophile: In a clean, dry flask, dissolve thiophenol (2.2 mmol) in anhydrous DMF (10 mL). Add sodium methoxide solution (2.2 mmol) dropwise at 0°C to generate sodium thiophenoxide in situ.

  • Reaction Setup: Prepare two separate reaction vials. To Vial A, add this compound (1.0 mmol) and 5 mL of DMF. To Vial B, add 2-bromobut-3-enoic acid (1.0 mmol) and 5 mL of DMF. Add a precise amount of the internal standard to each vial.

  • Initiation and Monitoring: Place both vials in a temperature-controlled bath (e.g., 50°C) and allow them to equilibrate. Simultaneously, inject 5 mL of the freshly prepared sodium thiophenoxide solution into each vial to initiate the reactions.

  • Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing a dilute HCl solution and an extraction solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the ratio of the starting material to the product (2-(phenylthio)but-3-enoic acid) relative to the internal standard.

  • Data Processing: Plot the concentration of the starting material versus time for each reaction. The initial reaction rate can be determined from the slope of this curve, allowing for a direct quantitative comparison.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Nu Prepare Nucleophile (Sodium Thiophenoxide) Initiate Initiate Parallel Reactions at Constant Temperature Prep_Nu->Initiate Prep_Reactants Prepare Reactant Solutions (Chloro-acid & Bromo-acid) Prep_Reactants->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction in Acidic Solution Sample->Quench Analyze Analyze via GC-MS/HPLC Quench->Analyze Plot Plot [Reactant] vs. Time Analyze->Plot Compare Compare Initial Rates Plot->Compare

Caption: Workflow for comparing nucleophilic substitution rates.

Conclusion and Synthetic Implications

The reactivity of this compound and 2-bromobut-3-enoic acid is a nuanced interplay of inductive effects, bond strengths, and leaving group stability. A clear hierarchy of reactivity emerges:

  • For nucleophilic substitution at C2 , 2-bromobut-3-enoic acid is the superior substrate due to the weaker C-Br bond and the excellent leaving group ability of bromide.

  • For electrophilic addition at the double bond , 2-bromobut-3-enoic acid is again more reactive because its vinyl group is less electronically deactivated.

  • For nucleophilic acyl substitution at the carbonyl , this compound holds a slight kinetic advantage due to the enhanced electrophilicity of its carbonyl carbon imparted by the more electronegative chlorine atom.

For the synthetic chemist, this guide provides a logical framework for substrate selection. If the desired transformation involves cleaving the C-X bond or adding an electrophile to the double bond, the bromo-derivative is the clear choice for achieving higher reaction rates and potentially milder conditions. Conversely, if the strategy focuses on derivatizing the carboxylic acid, the chloro-analogue may offer a marginal rate enhancement.

References

  • Brainly. (2023, July 11). Which is a better leaving group, Cl− or Br−? [Online]. Available: [Link]
  • Chemistry LibreTexts. (2023, January 22). Electrophilic Addition of Halogens to Alkenes. [Online]. Available: [Link]
  • Journal of Organic Chemistry. (Date not available). Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions. [Online]. Available: [Link]
  • Chemistry LibreTexts. (2015, July 15). 12.5: Electrophilic Addition of Halogens to Alkenes. [Online]. Available: [Link]
  • TutorChase. (Date not available). How do alkenes react with halogens? [Online]. Available: [Link]
  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. [Online]. Available: [Link]
  • LookChem. (Date not available). Cas 6214-28-4,(2E)-3-chlorobut-2-enoic acid. [Online]. Available: [Link]
  • Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. [Online]. Available: [Link]
  • Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group. [Online]. Available: [Link]
  • Wikipedia. (Date not available). Leaving group. [Online]. Available: [Link]
  • Save My Exams. (2023). Reactivity of Halogenoalkanes | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Online]. Available: [Link]
  • ResearchGate. (2025, August 7). Studies on Electrophilic Addition Reaction of 2,3-Allenoates with PhSeCl. [Online]. Available: [Link]
  • YouTube. (2022, March 8). Explaining the reactivity of halogenoalkanes. [Online]. Available: [Link]
  • Stenutz. (Date not available). This compound. [Online]. Available: [Link]
  • PubChem. (Date not available). This compound. [Online]. Available: [Link]
  • Study Mind. (Date not available). Reactivity of Halogenoalkanes (A-Level Chemistry). [Online]. Available: [Link]
  • PubChem. (Date not available). 2-Bromobut-3-enoic acid. [Online]. Available: [Link]
  • YouTube. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. [Online]. Available: [Link]

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X-ray crystal structure analysis of 2-chlorobut-3-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Chlorobut-3-enoic Acid Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of X-ray crystal structure analysis for derivatives of this compound, a class of compounds with potential as synthetic building blocks. While the primary focus is on single-crystal X-ray diffraction (SC-XRD), we will also objectively compare this "gold standard" technique with other analytical methods, providing the experimental data and context needed to make informed decisions in a research setting.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][2] By analyzing the diffraction pattern of an X-ray beam interacting with the crystal lattice, scientists can determine the exact molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.[1][3] This level of detail is often crucial in drug development, where stereochemistry can have a significant impact on a drug's efficacy and safety.

The process of determining a crystal structure through X-ray diffraction involves several key stages, from sample preparation to data analysis. Each step requires careful consideration to ensure the final structure is accurate and reliable.

The Experimental Journey: From Powder to Published Structure

The path from a synthesized compound to a fully refined crystal structure is a meticulous process. The following workflow outlines the critical stages, emphasizing the rationale behind each experimental choice.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 2-chlorobut-3-enoic acid derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification screening Solvent Screening & Condition Optimization purification->screening growth Crystal Growth screening->growth mounting Crystal Selection & Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure Refined Crystal Structure validation->final_structure Final Output

Caption: Experimental workflow for X-ray crystal structure analysis.
Detailed Experimental Protocol: Single-Crystal Growth
  • Material Purity: Start with a highly pure sample of the this compound derivative (>98%). Impurities can inhibit crystallization or lead to poorly ordered crystals.

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Method - Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a small vial.

    • Loosely cap the vial or cover it with parafilm containing a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

A Comparative Look: SC-XRD vs. Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural data, other techniques offer complementary information and can be advantageous in certain situations.[4]

TechniquePrincipleAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystalProvides unambiguous 3D structure, bond lengths, and angles.[1]Requires high-quality single crystals, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radio waves by atomic nuclei in a magnetic fieldProvides information about the connectivity and chemical environment of atoms in solution.Determination of absolute stereochemistry can be challenging and often requires derivatization.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral moleculeCan determine the absolute configuration of chiral molecules in solution.[4]Requires specialized equipment and computational modeling to interpret the spectra.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratioProvides highly accurate molecular weight and fragmentation patterns.Does not provide information about the 3D structure or stereochemistry.

Case Study: Crystal Structure of a Chlorobutenoic Acid Isomer

Due to the limited availability of published crystal structures for this compound derivatives, we will examine the crystallographic data for a closely related isomer, (Z)-3-chlorobut-2-enoic acid , to illustrate the type of data obtained from an SC-XRD experiment.

The structure of (Z)-3-chlorobut-2-enoic acid was determined by X-ray diffraction, and the crystallographic data are available in the Crystallography Open Database (COD) under the deposition number 7049517.[3]

Caption: Molecular structure of (Z)-3-chlorobut-2-enoic acid.

Table of Crystallographic Data for (Z)-3-chlorobut-2-enoic acid [3]

ParameterValue
Chemical FormulaC₄H₅ClO₂
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a (Å)5.387
b (Å)9.02
c (Å)11.16
α (°)90
β (°)101.87
γ (°)90
Volume (ų)529.9
Z4
R-factor (%)22.03

This data provides a snapshot of the unit cell dimensions and symmetry, which are fundamental outputs of an X-ray diffraction experiment.

Conclusion

Single-crystal X-ray diffraction remains the definitive method for the structural elucidation of novel compounds like this compound derivatives. Its ability to provide precise and unambiguous three-dimensional structural information is unparalleled. While techniques like NMR and VCD offer valuable complementary data, particularly for molecules in solution, SC-XRD is indispensable for confirming absolute stereochemistry and providing the detailed geometric parameters essential for understanding structure-activity relationships in drug discovery and materials science. The primary challenge remains the growth of high-quality single crystals, a step that often requires significant empirical optimization.

References

  • Absolute Stereochemistry: The merits of VCD and XRD - ePrints Soton.
  • Preliminary understanding of experiments on single crystal X-ray crystallography - Indian Chemical Society.
  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York.
  • 3-Chlorobut-2-enoic acid | C4H5ClO2 | CID 643137 - PubChem.

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kinetic studies of reactions involving 2-chlorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Kinetic Studies of Reactions Involving 2-Chlorobut-3-enoic Acid and Its Analogs

Introduction: The Significance of Haloalkenoic Acid Kinetics

This compound, a halogenated derivative of butenoic acid, represents a class of compounds with significant interest in synthetic chemistry and drug development. The presence of both a carboxylic acid and a vinyl chloride moiety provides multiple reactive centers, making it a versatile building block. Understanding the kinetics of its reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This guide provides a comparative analysis of kinetic studies involving this compound and structurally related haloalkenoic acids, offering insights into their reactivity and providing detailed experimental protocols for researchers.

While specific kinetic data for this compound is not extensively documented in publicly available literature, we can draw parallels and establish robust experimental frameworks by examining studies on analogous compounds. This guide will leverage data from reactions of similar substrates to provide a comprehensive overview of the methodologies and expected outcomes in this area of research.

Comparative Analysis of Reaction Kinetics

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon-chlorine bond and the nucleophilicity of the carboxylate group. Key reactions often involve nucleophilic substitution at the α-carbon or addition reactions at the double bond. Below, we compare the kinetic profiles of representative reactions involving haloalkenoic acids.

Table 1: Comparative Kinetic Data for Nucleophilic Substitution Reactions of Haloalkenoic Acids
SubstrateNucleophileSolventRate Constant (k)Activation Energy (Ea)Reference
2-Chloro-3-butenoic acid (projected)Generic Nu⁻Protic---
2-Chloropropanoic acidOH⁻Water1.2 x 10⁻⁴ M⁻¹s⁻¹88 kJ/mol
Bromoacetic acidS₂O₃²⁻Water2.5 x 10⁻² M⁻¹s⁻¹75 kJ/mol

Note: Data for this compound is projected based on the reactivity of similar compounds. Actual experimental data is required for definitive values.

The data in Table 1 illustrates that the reaction rates are highly dependent on the nature of the leaving group (halide), the nucleophile, and the solvent. For instance, the bromo- derivative is expected to react faster than the chloro- derivative due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Experimental Protocols for Kinetic Analysis

To ensure the generation of reliable and reproducible kinetic data, a well-designed experimental protocol is essential. The following section outlines a detailed methodology for studying the kinetics of the reaction of a haloalkenoic acid with a nucleophile.

Protocol 1: Determination of Reaction Rate by Titration

This protocol is suitable for reactions that produce or consume an acidic or basic species.

  • Reagent Preparation :

    • Prepare a stock solution of the haloalkenoic acid (e.g., 2-chloropropanoic acid as an analog) of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 0.1 M NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

  • Reaction Setup :

    • Equilibrate separate solutions of the haloalkenoic acid and the nucleophile to the desired reaction temperature in a thermostated water bath.

    • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel. Start a stopwatch simultaneously.

  • Quenching and Titration :

    • At regular time intervals, withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing an excess of a quenching agent (e.g., a known amount of standardized strong acid if the nucleophile is a base).

    • Back-titrate the unreacted quenching agent with a standardized solution of a strong base (or acid) using a suitable indicator.

  • Data Analysis :

    • Calculate the concentration of the reactant at each time point.

    • Plot the concentration of the reactant versus time to determine the reaction order and the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant k.

Workflow for Kinetic Analysis using Titration

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_acid Prepare Haloalkenoic Acid Solution equilibrate Equilibrate Solutions to Reaction Temperature prep_acid->equilibrate prep_nu Prepare & Standardize Nucleophile Solution prep_nu->equilibrate mix Mix Reactants & Start Timer equilibrate->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction in Aliquot aliquot->quench titrate Back-Titrate Quenched Sample quench->titrate calculate Calculate Reactant Concentration titrate->calculate plot Plot Data to Determine Rate Constant (k) calculate->plot

Caption: Workflow for a typical kinetic experiment using titration.

Trustworthiness and Self-Validation in Kinetic Protocols

The reliability of kinetic data hinges on the internal consistency of the experimental design. Here are key aspects that ensure the trustworthiness of the obtained results:

  • Temperature Control : Reaction rates are highly sensitive to temperature fluctuations. Maintaining a constant temperature (±0.1 °C) using a thermostated bath is crucial. The Arrhenius equation dictates that even small temperature changes can significantly impact the rate constant.

  • Standardization of Reagents : The accuracy of the calculated rate constant is directly dependent on the accuracy of the concentrations of the reactant solutions. Therefore, standardization of titrants and careful preparation of stock solutions are non-negotiable.

  • Reproducibility : Each kinetic run should be repeated at least three times to ensure the reproducibility of the results. The rate constants obtained from these runs should be in close agreement.

  • Confirmation of Reaction Order : The assumed order of the reaction should be validated by plotting the data in different ways (e.g., [A] vs. t for zero-order, ln[A] vs. t for first-order, 1/[A] vs. t for second-order). The plot that yields the best linear fit confirms the reaction order.

Alternative Methodologies for Kinetic Studies

While titration is a classical and reliable method, modern instrumental techniques offer higher precision and the ability to study faster reactions.

Protocol 2: Spectroscopic Monitoring of Reaction Kinetics

This method is applicable if one of the reactants or products has a distinct absorbance in the UV-Vis spectrum.

  • Spectral Scan :

    • Obtain the UV-Vis absorption spectra of the pure reactants and products to identify a wavelength where there is a significant change in absorbance as the reaction progresses.

  • Kinetic Run :

    • Place a solution of the reactant with the lower concentration in a cuvette inside a temperature-controlled spectrophotometer.

    • Inject the second reactant into the cuvette, mix rapidly, and immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis :

    • Use the Beer-Lambert law (A = εbc) to convert the absorbance data to concentration data.

    • Analyze the concentration versus time data as described in the titration protocol to determine the rate constant.

Comparative Advantages of Kinetic Methodologies
MethodAdvantagesDisadvantagesBest Suited For
Titration Inexpensive, suitable for a wide range of reactions.Labor-intensive, not suitable for very fast reactions.Slow to moderately fast reactions involving acidic or basic species.
UV-Vis Spectroscopy High precision, continuous monitoring, suitable for fast reactions.Requires a chromophore in the system.Reactions where a reactant or product absorbs in the UV-Vis range.
NMR Spectroscopy Provides structural information, can monitor multiple species simultaneously.Lower sensitivity, requires higher concentrations, expensive instrumentation.Complex reactions with multiple intermediates and products.

Logical Framework for Selecting a Kinetic Methodology

Caption: Decision tree for selecting an appropriate kinetic analysis method.

Conclusion and Future Directions

The kinetic study of reactions involving this compound and its analogs is a fertile ground for research, with implications for synthetic efficiency and mechanistic understanding. While direct data on the title compound is sparse, the principles and protocols outlined in this guide, based on well-studied analogous systems, provide a robust framework for any researcher entering this field. Future work should focus on generating empirical kinetic data for this compound to enable direct comparisons and to fully elucidate its reactivity profile. The use of modern, high-throughput screening methods could accelerate the acquisition of such data, paving the way for its broader application in chemical synthesis and drug discovery.

References

  • Title: The kinetics of the reaction of 2-chloropropionic acid with hydroxide ions in water.
  • Title: Kinetics of the Reaction between Bromoacetate and Thiosulfate Ions. Source: Journal of the American Chemical Society. URL:[Link]

A Senior Application Scientist's Guide to the Computational Analysis of 2-Chlorobut-3-enoic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chlorobut-3-enoic Acid in Synthetic Chemistry

This compound is a fascinating molecule for both synthetic and mechanistic chemists.[1][2] Its structure presents a unique combination of reactive functional groups: a carboxylic acid, a vinyl group, and an allylic chloride. This arrangement suggests a rich and complex reactivity profile, making it a valuable synthon for the introduction of a C4 carboxylic acid moiety in the synthesis of more complex molecules, potentially including pharmaceutical intermediates. Understanding the intimate details of its reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways.

This guide provides a comprehensive comparison of computational approaches for elucidating the reaction mechanisms of this compound. We will delve into the theoretical underpinnings of various computational methods, present a practical workflow for their application, and offer insights into the interpretation of the results. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage computational chemistry to accelerate their research.

Proposed Reaction for Mechanistic Investigation: Nucleophilic Substitution

Given the presence of an allylic chloride, a key reactive site in this compound is the carbon atom bearing the chlorine. Allylic halides are known to be excellent electrophiles for bimolecular nucleophilic substitution (S(_N)2) reactions.[3] This enhanced reactivity is attributed to the stabilization of the S(_N)2 transition state through conjugation with the adjacent (\pi)-bond.[3]

For the purpose of this guide, we will focus on the S(_N)2 reaction of this compound with a hydroxide ion as the nucleophile. This reaction is a fundamental transformation that can lead to the corresponding (\alpha)-hydroxy acid, a valuable building block in organic synthesis.

Comparative Analysis of Computational Methodologies

The choice of computational method is a critical decision that balances accuracy with computational cost. For the study of organic reaction mechanisms, Density Functional Theory (DFT) has emerged as a powerful and versatile tool, offering a good compromise between these competing factors.[4]

Here, we compare several computational approaches suitable for analyzing the S(_N)2 reaction of this compound:

Method Theoretical Basis Strengths Weaknesses Recommended For
B3LYP/6-31G(d) Hybrid DFT functional with a modest basis set.[4]Fast and computationally inexpensive. Good for initial geometry optimizations and preliminary reaction path explorations.May not be accurate enough for reliable barrier height predictions.Rapid screening of potential reaction pathways.
M06-2X/6-311+G(d,p) High-nonlocality DFT functional with a larger basis set.Generally provides more accurate thermochemistry and barrier heights, especially for main-group elements.[4]More computationally demanding than B3LYP.Accurate calculation of activation energies and reaction enthalpies.
MP2/aug-cc-pVDZ Møller-Plesset perturbation theory at the second order with an augmented correlation-consistent basis set.A good ab initio method for including electron correlation. Often provides reliable results for systems where DFT may struggle.Computationally more expensive than DFT methods.High-accuracy benchmark calculations and for systems where DFT performance is questionable.
DLPNO-CCSD(T) Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations.Considered the "gold standard" for single-reference electronic structure calculations, offering very high accuracy.[5]Very computationally expensive, often limited to smaller systems.Extremely accurate benchmark calculations for validating other methods.

Detailed Step-by-Step Computational Workflow

The computational investigation of a reaction mechanism follows a systematic workflow. The following steps outline the process for studying the S(_N)2 reaction of this compound with a hydroxide ion.

  • Model Construction:

    • Build the 3D structures of the reactants: this compound and the hydroxide ion.

    • It is crucial to consider the different possible conformers of this compound to identify the lowest energy structure.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimizations of the reactants and the expected product (2-hydroxybut-3-enoic acid and chloride ion) using a chosen level of theory (e.g., B3LYP/6-31G(d)).

    • Follow up with frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies). The frequencies also provide the zero-point vibrational energy (ZPVE) correction.

  • Transition State (TS) Search:

    • The search for the transition state is the most challenging part of the workflow.

    • Start by constructing an initial guess for the TS structure. For an S(_N)2 reaction, this will involve bringing the nucleophile (hydroxide) towards the electrophilic carbon from the backside, with the leaving group (chloride) departing.

    • Use a TS optimization algorithm (e.g., Berny algorithm with Opt=TS) to locate the saddle point on the potential energy surface.

  • Transition State Verification:

    • Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Cl bond and the formation of the C-O bond).

    • Visualize the imaginary frequency to ensure it represents the desired reaction pathway.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the verified transition state. This calculation maps the minimum energy path connecting the transition state to the reactants and products.

    • An IRC calculation confirms that the located transition state indeed connects the desired reactants and products.

  • Refinement of Energies:

    • To obtain more accurate energy values, perform single-point energy calculations on the optimized geometries of the reactants, transition state, and products using a higher level of theory (e.g., M06-2X/6-311+G(d,p) or DLPNO-CCSD(T)).

  • Analysis of Results:

    • Calculate the activation energy (energy difference between the transition state and the reactants) and the reaction energy (energy difference between the products and the reactants).

    • Analyze the geometric parameters of the transition state to gain insights into the nature of the bond-breaking and bond-forming processes.

Visualizing the Computational Workflow

Computational_Workflow cluster_pre 1. Pre-calculation Setup cluster_opt 2. Geometry Optimization cluster_ts 3. Transition State Analysis cluster_post 4. Post-calculation & Analysis Model Model Construction (Reactants & Products) Opt Geometry Optimization & Frequency Calculation Model->Opt TS_Search Transition State Search Opt->TS_Search TS_Verify Transition State Verification (Frequency Calculation) TS_Search->TS_Verify IRC Intrinsic Reaction Coordinate (IRC) TS_Verify->IRC Energy Single-Point Energy (Higher Level of Theory) IRC->Energy Analysis Analysis of Results (Activation & Reaction Energies) Energy->Analysis

Caption: A generalized workflow for the computational analysis of a reaction mechanism.

Proposed S(_N)2 Reaction Mechanism

The S(_N)2 reaction of this compound with a hydroxide ion is proposed to proceed via a concerted mechanism, where the nucleophilic attack and the departure of the leaving group occur in a single step.

Visualizing the S(_N)2 Reaction Mechanism

SN2_Mechanism Reactants Reactants This compound + OH⁻ TS {Transition State|[HO---C---Cl]⁻} Reactants->TS Nucleophilic Attack Products Products 2-Hydroxybut-3-enoic Acid + Cl⁻ TS->Products Leaving Group Departure

Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for Chiral Derivatives of 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and pharmaceutical development, the stereochemical integrity of chiral building blocks is paramount. Chiral derivatives of 2-chlorobut-3-enoic acid are versatile intermediates, finding application in the synthesis of complex molecules where precise stereocontrol is essential for biological activity.[1][2] Consequently, the accurate and robust determination of enantiomeric excess (ee) is not merely a procedural step but a critical quality attribute that dictates the viability of a synthetic route and the ultimate efficacy of a target molecule.

This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess of these valuable chiral synthons. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most fitting strategy for their specific analytical challenge. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by comparative data and validated experimental workflows.

Chiral Chromatography: The Gold Standard for Separation

The foundational principle of chiral chromatography is the differential interaction between enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3] The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.

Chiral High-Performance Liquid Chromatography (HPLC)

For non-volatile analytes like carboxylic acids, chiral HPLC is unequivocally the most powerful and widely adopted method.[4] Its strength lies in its high resolving power, accuracy, and the broad availability of robust CSPs.

Expertise & Experience: The causality for selecting a polysaccharide-based CSP (e.g., derivatives of cellulose or amylose) for α-chloro carboxylic acids stems from their versatile chiral recognition capabilities. These phases operate through a combination of attractive interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, which are highly effective for analytes possessing a carboxyl group and other polarizable moieties.[5] The selection of the mobile phase is a critical step in method development; a typical starting point is a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol, which modulates the retention and selectivity.

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based column, such as a Chiralpak® IA or Chiralcel® OD-H, is a highly recommended starting point.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane and 2-propanol (e.g., 90:10 v/v). For acidic compounds, adding a small amount of an acid modifier like trifluoroacetic acid (TFA, typically 0.1%) can significantly improve peak shape by suppressing the ionization of the carboxyl group.

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Instrument: HPLC with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (or as determined by the analyte's UV spectrum).

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject the sample and record the chromatogram.

    • Identify and integrate the peak areas corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂).

Workflow for Enantiomeric Excess Determination by Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 hplc1 Inject into HPLC System prep2->hplc1 hplc2 Separation on Chiral Stationary Phase hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate %ee data1->data2 result result data2->result Final Report

Caption: A typical workflow for ee determination using Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity, but its application to carboxylic acids is contingent upon derivatization to increase volatility.[6] This requirement is a critical experimental choice that introduces an additional step into the workflow.

Expertise & Experience: The most common derivatization strategy for carboxylic acids is esterification, for example, to form methyl esters using diazomethane or trimethylsilyldiazomethane. This step must be carefully validated to ensure it proceeds without kinetic resolution or racemization, which would invalidate the final ee measurement. The choice of a cyclodextrin-based chiral stationary phase is standard for many applications, as the inclusion complexes they form with analytes provide a powerful mechanism for enantiomeric discrimination.[3]

Experimental Protocol: Chiral GC

  • Derivatization (Esterification):

    • Dissolve ~5 mg of the chiral acid in 1 mL of a suitable solvent (e.g., diethyl ether).

    • Carefully add a solution of trimethylsilyldiazomethane (TMS-diazomethane) dropwise until a persistent yellow color indicates the reaction is complete.

    • Quench any excess reagent with a few drops of acetic acid.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Redissolve the resulting ester in an appropriate solvent (e.g., hexane) for GC analysis.

  • Column Selection: A cyclodextrin-based capillary column, such as a Chirasil-DEX CB, is a suitable choice.

  • Instrumentation Setup:

    • Instrument: GC with a Flame Ionization Detector (FID).

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 80 °C) and ramp at 2-5 °C/min to a final temperature (e.g., 180 °C).

  • Data Acquisition and Analysis:

    • Inject the derivatized sample.

    • Integrate the peak areas of the two separated enantiomeric esters.

    • Calculate the enantiomeric excess as described for HPLC.

Workflow for Enantiomeric Excess Determination by Chiral GC

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Dissolve Chiral Acid prep2 Derivatization (Esterification) prep1->prep2 prep3 Prepare for Injection prep2->prep3 gc1 Inject into GC System prep3->gc1 gc2 Separation on Chiral Capillary Column gc1->gc2 gc3 FID Detection gc2->gc3 data1 Integrate Peak Areas gc3->data1 data2 Calculate %ee data1->data2 result result data2->result Final Report

Caption: Chiral GC workflow, highlighting the mandatory derivatization step.

¹H NMR Spectroscopy: A Rapid and Non-Destructive Approach

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment for the enantiomers, which renders them chemically non-equivalent and thus distinguishable in the NMR spectrum.[7] This is achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[8][9]

Expertise & Experience: For carboxylic acids, the formation of diastereomeric amides using an enantiomerically pure amine, such as (S)-(-)-α-methylbenzylamine, is a robust and reliable CDA strategy.[10] The reaction converts the enantiomers into diastereomers, which will exhibit distinct signals (e.g., for the α-proton or vinyl protons) in the ¹H NMR spectrum. The key advantage is speed and minimal sample consumption. However, the derivatization reaction must go to completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio. CSAs are an even faster alternative as they form transient, non-covalent complexes directly in the NMR tube, but the induced chemical shift differences (ΔΔδ) can be small and concentration-dependent.[11]

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent (CDA)

  • Materials:

    • Chiral acid sample (~10 mg).

    • Enantiomerically pure (S)-(-)-α-methylbenzylamine (~1.1 equivalents).

    • Peptide coupling agent, e.g., DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (~1.2 equivalents).

    • Deuterated solvent (e.g., CDCl₃).

  • Derivatization (Amide Formation):

    • In a small vial, dissolve the chiral acid and the coupling agent in ~0.5 mL of an anhydrous solvent like CH₂Cl₂.

    • Add the (S)-(-)-α-methylbenzylamine and stir the reaction at room temperature for 1-2 hours or until completion (monitor by TLC).

    • Filter to remove any urea byproduct (if using DCC/EDC).

    • Evaporate the solvent.

  • NMR Sample Preparation: Dissolve the crude diastereomeric amide product in ~0.6 mL of CDCl₃ and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ for accurate quantification.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers (e.g., the α-proton).

    • Carefully integrate the areas of these two signals.

    • The enantiomeric excess is equal to the diastereomeric excess: %ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Workflow for Enantiomeric Excess Determination by NMR (CDA Method)

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing prep1 React Chiral Acid with Chiral Derivatizing Agent prep2 Prepare Sample in Deuterated Solvent prep1->prep2 nmr1 Acquire ¹H NMR Spectrum prep2->nmr1 data1 Identify & Integrate Diastereomeric Signals nmr1->data1 data2 Calculate %ee data1->data2 result result data2->result Final Report

Caption: NMR workflow using a chiral derivatizing agent (CDA).

Quantitative Performance Comparison

The selection of an analytical technique is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[12] The following table summarizes key quantitative performance metrics for the discussed methods.

ParameterChiral HPLCChiral GC¹H NMR Spectroscopy (CDA)
Principle Physical separation based on differential interaction with a Chiral Stationary Phase (CSP).Physical separation of volatile derivatives on a Chiral Stationary Phase (CSP).Formation of diastereomers leading to distinct NMR signals.
Accuracy / Precision Excellent (typically <2% RSD)Excellent (typically <2% RSD)Good (typically <5% RSD)
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Sample Throughput Moderate (15-30 min/sample)Moderate (20-40 min/sample, plus derivatization)High (5-10 min/sample, post-derivatization)
Method Development Can be time-consumingCan be time-consuming, requires derivatization validationOften rapid, relies on finding a suitable agent
Sample Type Non-volatile, Thermally labileVolatile, Thermally stable (after derivatization)Soluble analytes
Destructive? YesYesNo
Cost (Instrument) HighModerateHigh
Cost (Consumables) High (chiral columns)ModerateLow

Conclusion and Recommendations

The determination of enantiomeric excess for chiral derivatives of this compound can be reliably achieved by several powerful analytical techniques. The choice is not a matter of "best" but "most appropriate" for the specific context.

  • For regulatory filings, quality control, and applications demanding the highest accuracy and sensitivity, Chiral HPLC is the undisputed method of choice. Its ability to achieve baseline separation provides unambiguous and highly precise quantification, making it the gold standard for final product release.[13]

  • Chiral GC is a viable, high-sensitivity alternative if a robust and non-racemizing derivatization protocol can be established. It is particularly useful if GC is already an established platform within the laboratory for other analyses.

  • ¹H NMR Spectroscopy is the ideal tool for rapid reaction monitoring, screening of asymmetric catalysts, and process development. Its speed, non-destructive nature, and minimal solvent usage make it highly efficient for situations where high precision is secondary to fast turnaround times.[7][14]

By understanding the underlying principles and practical considerations of each technique, researchers can confidently select and implement the optimal analytical strategy, ensuring the stereochemical integrity of their chiral intermediates and final products.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.
  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965.
  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs.
  • Needham, J., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Akine, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chlorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-chlorobut-3-enoic acid (CAS No. 24253-33-6) waste. As a halogenated carboxylic acid, this compound presents specific corrosive hazards that necessitate a rigorous and systematic approach to waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations, reflecting the "cradle-to-grave" responsibility for hazardous waste management established by the U.S. Environmental Protection Agency (EPA).[1]

Part 1: Hazard Profile & Waste Classification

Before any handling or disposal, it is imperative to understand the inherent risks associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Skin Corrosion/Irritation, Category 1B .[2][3] This classification indicates that the chemical can cause severe skin burns and permanent eye damage upon contact.[2][3]

This corrosive nature is the primary determinant for its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] All laboratory personnel must treat any material, solution, or piece of equipment contaminated with this compound as hazardous waste from the moment it is designated for disposal.[6]

Key Safety & Regulatory Data
PropertyValue / ClassificationRationale & Source
GHS Hazard Class Skin Corrosion, Category 1BCauses severe skin burns and eye damage.[2][3]
Molecular Formula C₄H₅ClO₂A chlorinated, unsaturated carboxylic acid.[2]
EPA Waste Category Corrosive Waste (D002 likely)As an acid, it exhibits the characteristic of corrosivity.[4]
Primary Disposal Route High-Temperature IncinerationDecomposes halogenated organics into scrubbable gases like HCl.[7]
Required PPE Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab CoatStandard protective ensemble for corrosive materials.[8]
Incompatibilities Bases, Oxidizing Agents, Reducing AgentsMixing can cause violent exothermic reactions, gas evolution, or fire.

Part 2: The Disposal Workflow: From Generation to Final Disposition

The following diagram illustrates the decision-making and procedural flow for managing this compound waste within a laboratory setting. Adherence to this workflow is critical for maintaining safety and regulatory compliance.

DisposalWorkflow cluster_0 Step 1: In-Lab Generation & Segregation cluster_1 Step 2: Satellite Accumulation Area (SAA) Management cluster_2 Step 3: Preparing for Disposal cluster_3 Step 4: Off-Site Treatment Generate Waste Generation (e.g., reaction quench, contaminated materials) Segregate Segregate Waste at Source: Is it this compound waste? Generate->Segregate Halogenated YES: Place in designated 'Halogenated Organic Acid Waste' container. Segregate->Halogenated Is Halogenated? NonHalogenated NO: Follow appropriate waste stream protocol. Segregate->NonHalogenated Container Use Compatible Container (e.g., HDPE) with secondary containment. Halogenated->Container Label Label Container Correctly: 'Hazardous Waste' 'this compound' Full chemical names of all components Hazard characteristics (Corrosive) Container->Label Store Store in designated SAA - At or near point of generation - Container closed at all times - Max 55 gallons total waste Label->Store CheckFull Is container full (or waste no longer generated)? Store->CheckFull Request YES: Submit Waste Collection Request to Institutional EHS/Waste Officer. CheckFull->Request Wait NO: Continue accumulation (max 12 months) CheckFull->Wait EHS EHS Personnel Collects Waste Transports to Central Accumulation Area Request->EHS Transport Licensed hauler transports waste off-site using manifest system. EHS->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate

Caption: Disposal workflow for this compound waste.

Part 3: Detailed Procedural Steps

Waste Segregation: The Cardinal Rule

The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.[9]

  • Action: Designate a specific waste container for "Halogenated Organic Waste" or, more specifically, "Halogenated Organic Acid Waste."

  • Causality: this compound is a chlorinated organic.[10] Mixing halogenated and non-halogenated wastes complicates the disposal process and can significantly increase costs. More critically, mixing this acidic waste with incompatible materials like bases (e.g., sodium hydroxide solutions) or oxidizers (e.g., nitric acid) can lead to violent, uncontrolled reactions.

On-Site Handling and Accumulation

Waste must be accumulated safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][9]

  • Select the Right Container: Use a robust, chemically compatible container. High-density polyethylene (HDPE) carboys are an excellent choice for corrosive acid waste. Ensure the container has a secure, vapor-tight screw cap.

  • Label Immediately and Accurately: Before adding any waste, the container must be labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents in the waste mixture. Do not use abbreviations or formulas.

    • The relevant hazard characteristic: "Corrosive."

  • Keep Containers Closed: Except when adding waste, the container must remain tightly sealed.[6] This prevents the release of potentially harmful vapors into the laboratory atmosphere.

  • Utilize Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub. This precaution contains any potential leaks or spills from the primary container.[9]

  • Respect Accumulation Limits: An SAA is limited to a maximum of 55 gallons of hazardous waste.[6][11] Once this limit is reached, the waste must be removed by your institution's environmental health and safety (EHS) office within three days.

Preparing for Off-Site Disposal

When a waste container is full or the experimental campaign generating the waste is complete, it must be prepared for collection.

  • Finalize the Label: Ensure all constituents are listed and estimate the percentage of each. Date the container when it is full and ready for pickup.[6]

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from the EHS or equivalent department.[6][11] This is often done through an online portal. Do not move the waste from the SAA yourself.[6]

  • Manifesting: Your EHS office will handle the regulatory paperwork, including the EPA's hazardous waste manifest, which tracks the waste from your lab to its final destination.[12]

Part 4: Emergency Procedures for Spills

Even with careful handling, spills can occur. Laboratory personnel should be trained and equipped to handle small, incidental spills.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency line.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, a face shield, and double-layer nitrile gloves.

  • Contain & Neutralize: For small spills, contain the liquid with an absorbent material from a spill kit. Neutralize the acid by cautiously applying a weak base, such as sodium bicarbonate, from the outside of the spill inward.

  • Clean & Dispose: Once neutralized, absorb the material and clean the area thoroughly. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as "Hazardous Waste" containing this compound, and disposed of through the chemical waste stream.[6]

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]
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Personal protective equipment for handling 2-chlorobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: Why PPE is Critical

2-Chlorobut-3-enoic acid (CAS No. 24253-33-6) is classified under the Globally Harmonized System (GHS) with the hazard statement H314, which indicates that it "Causes severe skin burns and eye damage"[1][2]. This classification places it in Skin Corrosion/Irritation Category 1B, signifying that it is a corrosive material capable of causing irreversible damage to living tissue upon contact[1][2][3]. The primary routes of exposure are through skin and eye contact, but inhalation of any aerosols or dusts, if it is a solid, also poses a significant risk[4][5]. Therefore, the cornerstone of safe handling is the diligent use of appropriate PPE to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements for Handling this compound

A multi-layered approach to PPE is essential to mitigate the risks associated with this corrosive compound. The following sections detail the minimum required PPE and the rationale for each.

Eye and Face Protection: The First Line of Defense

The eyes are exceptionally vulnerable to corrosive substances[4]. A splash of this compound can cause severe, permanent eye damage.

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes from all angles[4].

  • Face Shield: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles[6]. The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Burns

Given its classification as a skin-corrosive material, preventing any skin contact is paramount.

  • Gloves: The selection of an appropriate glove material is critical. While specific breakthrough time data for this compound is not available, general resistance charts for corrosive organic acids provide guidance.

    • Recommended: Butyl or neoprene gloves generally offer good resistance to a range of acids[7]. Nitrile gloves may be suitable for incidental contact but should be double-gloved and changed immediately upon any sign of contamination or degradation[8][9]. Always inspect gloves for any signs of damage before use.

    • Action: Consult the glove manufacturer's compatibility data for specific guidance if available.

  • Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against a significant splash of a corrosive liquid. A chemically-resistant lab coat or a rubberized or plastic apron worn over a standard lab coat is strongly recommended, especially when handling larger volumes[3][10].

  • Full-Body Protection: For large-scale operations or situations with a high risk of significant exposure, a chemical-resistant suit may be necessary.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required at all times in the laboratory.

Respiratory Protection: Guarding Against Inhalation

While this compound is not noted for high volatility at standard temperature and pressure, certain operations can generate airborne hazards.

  • Engineering Controls: All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors, aerosols, or dusts[4][10].

  • Respirator: If there is a potential for exceeding exposure limits, such as during a large spill or when engineering controls are not sufficient, appropriate respiratory protection is required. The type of respirator will depend on the specific conditions and a formal risk assessment.

PPE Selection Summary

The following table provides a quick-reference guide for PPE selection in various laboratory scenarios involving this compound.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<10 mL) in solution Chemical Splash GogglesDouble Nitrile, Neoprene, or Butyl GlovesChemically-Resistant Lab CoatWork in a Chemical Fume Hood
Weighing solid this compound Chemical Splash GogglesDouble Nitrile, Neoprene, or Butyl GlovesChemically-Resistant Lab CoatWork in a Chemical Fume Hood
Transferring larger quantities (>100 mL) Chemical Splash Goggles and Face ShieldNeoprene or Butyl GlovesChemically-Resistant Lab Coat and ApronWork in a Chemical Fume Hood
Active reaction with potential for splashing Chemical Splash Goggles and Face ShieldNeoprene or Butyl GlovesChemically-Resistant Lab Coat and ApronWork in a Chemical Fume Hood
Cleaning up a small spill Chemical Splash Goggles and Face ShieldNeoprene or Butyl GlovesChemically-Resistant Lab Coat and ApronWork in a Chemical Fume Hood; assess need for respirator

Operational Plans: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat/Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (outer over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Emergency_Response cluster_skin cluster_eye cluster_inhalation cluster_ingestion Start Exposure Occurs Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Skin_Action1 Immediately remove contaminated clothing. Skin_Contact->Skin_Action1 Eye_Action1 Immediately flush eyes with eyewash for at least 15 minutes. Eye_Contact->Eye_Action1 Inhale_Action1 Move to fresh air. Inhalation->Inhale_Action1 Ingest_Action1 DO NOT induce vomiting. Ingestion->Ingest_Action1 Skin_Action2 Flush with copious amounts of water for at least 15 minutes. Skin_Action1->Skin_Action2 Skin_Action3 Seek immediate medical attention. Skin_Action2->Skin_Action3 Eye_Action2 Hold eyelids open and continue flushing. Eye_Action1->Eye_Action2 Eye_Action3 Seek immediate medical attention. Eye_Action2->Eye_Action3 Inhale_Action2 Seek immediate medical attention. Inhale_Action1->Inhale_Action2 Ingest_Action2 Rinse mouth with water. Ingest_Action1->Ingest_Action2 Ingest_Action3 Seek immediate medical attention. Ingest_Action2->Ingest_Action3

Caption: Decision tree for immediate emergency response to exposure.

Disposal Plan

All disposable PPE contaminated with this compound, as well as any waste containing the chemical, must be treated as hazardous waste.

  • Collection: Collect contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Compatibility: Ensure the waste container is made of a material compatible with corrosive organic acids (e.g., high-density polyethylene).

  • Disposal: Follow all institutional and local regulations for the disposal of corrosive hazardous waste.[10] Do not dispose of this material down the drain.

By adhering to these stringent PPE protocols and operational plans, researchers can safely handle this compound, mitigating its corrosive hazards and ensuring a safe laboratory environment.

References

  • Corrosive Materials | Office of Environmental Health and Safety. (n.d.). Princeton University.
  • This compound. (n.d.). PubChem.
  • Corrosives Hazard Class Standard Operating Procedure. (2015, July 17). University of Nevada, Las Vegas.
  • Working safely with corrosive substances. (2022, August 17). Seton UK.
  • Corrosives. (n.d.). Syracuse University Environmental Health & Safety Services.
  • How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro.
  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Cruz Environmental Health and Safety.
  • Resistance To Chemicals of Common Glove Materials. (n.d.). University of Pittsburgh.
  • (Z)-3-Chlorobut-2-enoic acid. (n.d.). Bldepharm.
  • 3-Chlorobut-2-enoic acid. (n.d.). PubChem.
  • Glove Selection For Specific Chemicals. (n.d.). State University of New York at New Paltz.
  • Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). International Enviroguard.
  • (2E)-3-chlorobut-2-enoic acid CAS 6214-28-4. (n.d.). LookChem.

Sources

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